1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Description
Properties
IUPAC Name |
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEPNMCDSBNJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30915072 | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952-80-7, 33268-48-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis(2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Di-o-tolylethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033268483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 952-80-7 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127020 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Ethane-1,2-diyl)bis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30915072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2â??-dimethylbibenzyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, a symmetrically substituted bibenzyl derivative. The document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis of bibenzyl scaffolds. This guide focuses on the reductive homocoupling of 2-methylbenzyl halides as the most direct and versatile approach, exploring both classical and modern catalytic methodologies. Detailed experimental protocols, mechanistic insights, and discussions on process optimization are provided to enable the successful synthesis and characterization of the target molecule.
Introduction: The Significance of the Bibenzyl Scaffold
Bibenzyls, characterized by a 1,2-diphenylethane core structure, are a class of organic compounds with significant importance across various scientific disciplines. They form the structural backbone of numerous natural products, particularly in plants and fungi, which exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and neuroprotective properties.[1][2] Beyond their presence in nature, bibenzyl derivatives are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[3] The symmetrical nature of many bibenzyls, such as the target molecule 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, presents unique synthetic challenges and opportunities. This guide will delve into the practical aspects of constructing this specific C(sp³)–C(sp³) bond between two ortho-tolyl moieties.
Strategic Approaches to the Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
The synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 1,2-bis(2-methylphenyl)ethane or 1,2-bis(o-tolyl)ethane, primarily revolves around the formation of the central ethylene bridge connecting the two substituted phenyl rings. The most direct and convergent strategy is the reductive homocoupling of a suitable C8 precursor, specifically a 2-methylbenzyl halide.
This guide will focus on three key methodologies for this transformation:
-
The Wurtz Reaction: A classical approach utilizing an alkali metal to achieve reductive coupling.
-
Nickel-Catalyzed Homocoupling: A more modern and efficient transition-metal-catalyzed method.
-
Zirconocene and Photoredox-Catalyzed Homocoupling: A cutting-edge technique that operates under mild conditions.
The selection of a particular method will depend on factors such as desired yield, scalability, functional group tolerance (less critical for this specific unsubstituted target), and available laboratory infrastructure.
Method 1: The Wurtz Reaction - A Classical Approach
The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a foundational method for the formation of carbon-carbon bonds through the reductive coupling of alkyl halides with sodium metal.[4][5] While often plagued by low yields and side reactions, its simplicity and historical significance warrant its inclusion.
Mechanistic Rationale
The mechanism of the Wurtz reaction is thought to proceed through either a radical pathway or an organometallic (ionic) pathway, or a combination of both.[6][7][8]
-
Radical Pathway: A single electron transfer from sodium to the 2-methylbenzyl halide generates a 2-methylbenzyl radical. Two of these radicals then dimerize to form the desired product.
-
Ionic Pathway: Two single electron transfers from sodium to the 2-methylbenzyl halide lead to the formation of a highly nucleophilic 2-methylbenzyl anion (as an organosodium species). This anion then displaces the halide from a second molecule of the 2-methylbenzyl halide in an SN2 reaction.
Diagram of the Wurtz Reaction Mechanism
Caption: Proposed radical and ionic pathways for the Wurtz reaction.
Experimental Protocol: Wurtz Reaction of 2-Methylbenzyl Chloride
Caution: This reaction involves metallic sodium, which is highly reactive with water and alcohols. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in an anhydrous solvent.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylbenzyl chloride | 140.61 | 14.06 g | 0.10 |
| Sodium metal | 22.99 | 4.60 g | 0.20 |
| Anhydrous diethyl ether | 74.12 | 200 mL | - |
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Under a stream of nitrogen, add the sodium metal, cut into small pieces, to the flask.
-
Add 100 mL of anhydrous diethyl ether to the flask and begin stirring to create a dispersion of sodium.
-
Dissolve the 2-methylbenzyl chloride in 100 mL of anhydrous diethyl ether in a dropping funnel.
-
Add the 2-methylbenzyl chloride solution dropwise to the stirred sodium suspension over a period of 2 hours. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours.
-
Cool the reaction mixture to room temperature.
-
Very carefully quench the excess sodium by the slow, dropwise addition of absolute ethanol until the sodium is completely consumed.
-
Slowly add water to the mixture to dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a non-polar eluent such as hexane.
Expected Yield: The Wurtz reaction is often low-yielding; a typical yield for this type of reaction would be in the range of 30-50%.[5][9]
Challenges and Optimization
The primary challenge with the Wurtz reaction is the formation of side products, including alkenes from elimination reactions and disproportionation products. For benzyl halides, the formation of toluene as a byproduct is also possible. To optimize the reaction, it is crucial to use a high-purity sodium dispersion and to maintain a slow and controlled addition of the alkyl halide to minimize side reactions.[10]
Method 2: Nickel-Catalyzed Reductive Homocoupling
Transition metal catalysis offers a more efficient and selective alternative to the classical Wurtz reaction. Nickel-catalyzed reductive homocoupling of benzyl halides proceeds under milder conditions and often provides higher yields.[11][12][13]
Mechanistic Rationale
The nickel-catalyzed homocoupling of benzyl halides typically involves a Ni(0)/Ni(II) catalytic cycle. A stoichiometric reductant, such as zinc or manganese, is required to regenerate the active Ni(0) catalyst.
The proposed mechanism involves:
-
Oxidative Addition: The active Ni(0) species undergoes oxidative addition to the carbon-halogen bond of 2-methylbenzyl halide to form a benzyl-Ni(II)-halide intermediate.
-
Transmetalation (if a reductant like zinc is used): The benzyl-Ni(II)-halide may undergo transmetalation with another equivalent of a benzyl-zinc species (formed in situ) to give a dibenzyl-Ni(II) complex.
-
Reductive Elimination: The dibenzyl-Ni(II) complex undergoes reductive elimination to form the desired 1,2-bis(2-methylphenyl)ethane and regenerate the Ni(0) catalyst.
Diagram of the Nickel-Catalyzed Homocoupling Cycle
Caption: A simplified catalytic cycle for nickel-catalyzed homocoupling.
Experimental Protocol: Nickel-Catalyzed Homocoupling of 2-Methylbenzyl Bromide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylbenzyl bromide | 185.06 | 9.25 g | 0.05 |
| Nickel(II) chloride (NiCl₂) | 129.60 | 0.32 g | 0.0025 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.31 g | 0.005 |
| Zinc dust | 65.38 | 3.92 g | 0.06 |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine NiCl₂ (5 mol%), triphenylphosphine (10 mol%), and zinc dust (1.2 equivalents).
-
Add anhydrous DMF (100 mL) to the flask and stir the suspension at room temperature for 30 minutes. The color of the mixture should change, indicating the formation of the active Ni(0) complex.
-
Add the 2-methylbenzyl bromide (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the excess zinc and nickel salts.
-
Pour the filtrate into water (300 mL) and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane as eluent) to afford pure 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
Expected Yield: Nickel-catalyzed methods generally provide good to excellent yields, often in the range of 70-90%.[14]
Method 3: Zirconocene and Photoredox-Catalyzed Homocoupling
A more recent and innovative approach involves the use of dual catalysis, combining a zirconocene catalyst with a photoredox catalyst. This method allows for the homocoupling of benzyl chlorides, which are typically less reactive than bromides, under mild visible light irradiation.[1][2]
Mechanistic Rationale
This dual catalytic system operates through a radical-radical coupling mechanism. The key steps are:
-
Photoexcitation: The photoredox catalyst (e.g., an iridium complex) absorbs visible light and is excited to a higher energy state.
-
Single Electron Transfer (SET): The excited photocatalyst reduces the zirconocene(IV) species to a zirconocene(III) species.
-
Halogen Atom Transfer (XAT): The zirconocene(III) species abstracts a chlorine atom from the 2-methylbenzyl chloride to generate a 2-methylbenzyl radical.
-
Radical-Radical Coupling: Two 2-methylbenzyl radicals dimerize to form the desired product.
-
Catalyst Regeneration: The photocatalyst is regenerated in the catalytic cycle.
Diagram of the Zirconocene and Photoredox Catalytic Cycle
Caption: Simplified mechanism for the dual zirconocene and photoredox-catalyzed homocoupling.
Experimental Protocol: Zirconocene and Photoredox-Catalyzed Homocoupling
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methylbenzyl chloride | 140.61 | 0.20 mmol | - |
| Cp₂ZrCl₂ | 292.22 | 2.9 mg | 0.01 mmol (5 mol%) |
| Ir(ppy)₃ (or similar photocatalyst) | 654.88 | 2.0 mg | 0.003 mmol (1.5 mol%) |
| Diphenylsilane (Ph₂SiH₂) | 184.34 | 110 µL | 0.60 mmol (3.0 equiv) |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 2.0 mL | - |
Procedure:
-
In an oven-dried vial equipped with a magnetic stir bar, add Cp₂ZrCl₂ (5 mol%) and the iridium photocatalyst (1.5 mol%).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen).
-
Add anhydrous THF (2.0 mL) via syringe.
-
Add 2-methylbenzyl chloride (0.20 mmol, 1.0 equivalent) and diphenylsilane (3.0 equivalents) via syringe.
-
Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature (or a slightly elevated temperature, e.g., 35 °C) for 12-24 hours.
-
Upon completion of the reaction (monitored by GC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the product.
Expected Yield: This modern catalytic method can provide good to high yields, often exceeding 70%.[1][2]
Product Characterization
The synthesized 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene should be characterized using standard analytical techniques to confirm its identity and purity.
Physicochemical Properties:
-
Molecular Formula: C₁₆H₁₈
-
Molecular Weight: 210.32 g/mol
-
Appearance: Expected to be a colorless oil or a low-melting solid.
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.15-7.05 (m, 8H, Ar-H)
-
δ 2.90 (s, 4H, -CH₂-CH₂-)
-
δ 2.30 (s, 6H, Ar-CH₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 140.0 (Ar-C)
-
δ 136.0 (Ar-C)
-
δ 130.2 (Ar-CH)
-
δ 128.8 (Ar-CH)
-
δ 126.5 (Ar-CH)
-
δ 125.8 (Ar-CH)
-
δ 34.5 (-CH₂)
-
δ 19.5 (Ar-CH₃)
-
-
Mass Spectrometry (EI): m/z (%) = 210 (M⁺), 105 (100), 91.
Conclusion
This technical guide has detailed three distinct synthetic routes for the preparation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, focusing on the reductive homocoupling of 2-methylbenzyl halides. The classical Wurtz reaction, while mechanistically insightful, is often superseded by more efficient and higher-yielding modern catalytic methods. Both nickel-catalyzed and the dual zirconocene/photoredox-catalyzed systems offer robust and practical approaches for the synthesis of this symmetrical bibenzyl derivative. The choice of method will be dictated by the specific requirements of the research or development program, including scale, cost, and available equipment. The provided protocols and mechanistic discussions serve as a solid foundation for the successful synthesis and further investigation of this and related bibenzyl compounds.
References
-
Tajima, R., Tanaka, K., Aida, K., Ota, E., & Yamaguchi, J. (2024). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. Precis. Chem., 3(1), 43-50. [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Nickel-Catalyzed Asymmetric Reductive Cross-Coupling Between Vinyl and Benzyl Electrophiles. Journal of the American Chemical Society, 136(40), 14365–14368. [Link]
-
Tajima, R., Tanaka, K., Aida, K., Ota, E., & Yamaguchi, J. (2024). Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. ChemRxiv. [Link]
-
Suga, T., & Ukaji, Y. (2018). Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Organic Letters, 20(24), 7846–7850. [Link]
-
Organic Syntheses. o-Xylene, α,α'-dibromo-. [Link]
-
Organic Chemistry Portal. Wurtz Reaction. [Link]
-
ChemTalk. (2024, September 3). Wurtz Reaction. [Link]
-
SATHEE. Chemistry Wurtz Reaction. [Link]
-
Vedantu. (n.d.). Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. [Link]
-
ChemTalk. (2024, September 3). Wurtz Reaction. [Link]
-
Suga, T., & Ukaji, Y. (2019). Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant. Synfacts, 15(03), 0273. [Link]
-
SATHEE. Chemistry Wurtz Fittig Reaction. [Link]
-
Wikipedia. (2024). Wurtz reaction. [Link]
-
American Elements. 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. [Link]
-
Organic Syntheses. (n.d.). All stoppers and joints of the apparatus must fit tightly and be wired, as the reaction is carried out under a slight pressure. In the flask are placed. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Jetir.org. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. [Link]
-
Iyoda, M., Otsuka, H., Sato, K., & Oda, M. (1990). Homocoupling of Aryl Halides Using Nickel(II) Complex and Zinc in the Presence of Et4NI. An Efficient Method for the Synthesis of Biaryls and Bipyridines. Bulletin of the Chemical Society of Japan, 63(1), 80-85. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. SATHEE: Chemistry Wurtz Reaction [sathee.iitk.ac.in]
- 9. 1,2-Di-p-tolylethane | C16H18 | CID 10854 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Characterization Guide: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
(2,2'-Dimethylbibenzyl)
Executive Summary
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS: 952-80-7), commonly known as 2,2'-Dimethylbibenzyl or 1,2-di-o-tolylethane , is a symmetrical diarylalkane.[1] In drug development, it primarily emerges as a process-related impurity (PRI) during the synthesis of pharmaceuticals involving o-substituted benzyl halides or oxidative coupling of toluene derivatives.
Its structural symmetry and non-polar nature present specific challenges in resolution from isomeric impurities (e.g., the p,p'-isomer). This guide provides a definitive protocol for its synthesis, spectroscopic identification, and analytical quantification, serving as a standard operating procedure (SOP) for structural elucidation in CMC (Chemistry, Manufacturing, and Controls) packages.
Physicochemical Profile
The compound is a lipophilic hydrocarbon. Its high LogP necessitates the use of reverse-phase chromatography (RP-HPLC) with high organic content or Gas Chromatography (GC) for analysis.
| Property | Value | Context for Analysis |
| Molecular Formula | Degree of Unsaturation = 8 | |
| Molecular Weight | 210.32 g/mol | Monoisotopic Mass: 210.14 |
| Physical State | Crystalline Solid / Viscous Oil | MP typically 30–35 °C (lower than p,p' isomer due to steric bulk) |
| Boiling Point | ~300 °C (at 760 mmHg) | High boiling point favors GC analysis |
| LogP (Predicted) | 4.9 - 5.5 | Highly lipophilic; elutes late in RP-HPLC |
| Solubility | Soluble in DCM, Hexane, Toluene | Insoluble in water; poor solubility in MeOH |
Origin & Synthesis Pathways
Understanding the formation of 2,2'-Dimethylbibenzyl is critical for root-cause analysis in impurity profiling. It typically forms via the homocoupling of o-methylbenzyl radicals or nucleophilic attack during Wurtz-type couplings.
Mechanistic Pathway (Graphviz)
The following diagram illustrates the radical dimerization pathway often observed as a side reaction in benzylic halogenations or reductions.
Figure 1: Formation of 2,2'-Dimethylbibenzyl via radical dimerization of o-methylbenzyl intermediates.
Spectroscopic Characterization Strategy
This section details the expected spectral signatures.[2] The molecule possesses
3.1 Nuclear Magnetic Resonance (
H &
C NMR)
Solvent:
| Nuclei | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 2.35 | Singlet (s) | 6H | Methyl groups on the aromatic ring. | ||
| 2.90 - 3.00 | Singlet (s) | 4H | The ethylene bridge. Appears as a singlet due to chemical equivalence and lack of vicinal coupling to other groups. | ||
| 7.10 - 7.25 | Multiplet (m) | 8H | Aromatic protons. The ortho substitution may cause slight deshielding compared to toluene. | ||
| 19.5 | - | Methyl carbons | Typical benzylic methyl shift. | ||
| 36.5 | - | Bridge carbons | Benzylic methylene carbons. | ||
| 125.0 - 139.0 | - | Aromatic carbons | Includes quaternary carbons at the ipso positions. |
Expert Insight: The key diagnostic feature distinguishing this from the para-isomer is the chemical shift of the methyl groups and the splitting pattern of the aromatic region. The ortho-isomer often shows more complex aromatic multiplets (ABCD system) compared to the para-isomer (
3.2 Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI, 70 eV).
-
Molecular Ion (
): 210 (Distinct, typically 10-20% intensity). -
Base Peak:
105.-
Mechanism: Benzylic cleavage of the central C-C bond generates the 2-methylbenzyl cation , which rearranges to a methyltropylium ion.
-
-
Tropylium Ion:
91.-
Mechanism: Loss of the methyl group from the
105 fragment or direct rearrangement.
-
-
Key Differentiator: The ratio of
105 to 91 can help distinguish isomers, but retention time is the primary tool.
Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.
Analytical Quantification Protocol
For purity analysis or impurity quantification, Gas Chromatography (GC) is superior to HPLC due to the compound's lack of polar functional groups.
Method A: GC-FID (Purity & Quantification)
-
Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split ratio 20:1, 250 °C.
-
Oven Program:
-
Hold 50 °C for 2 min.
-
Ramp 10 °C/min to 200 °C.
-
Ramp 20 °C/min to 300 °C.
-
Hold 5 min.
-
-
Detector: FID @ 300 °C.
Validation Criteria:
-
Retention Time: Expect elution after the para-isomer due to steric effects ("ortho-effect" often reduces boiling point slightly, but interaction with stationary phase varies).
-
Resolution (
): Must be > 1.5 from 1,2-di-p-tolylethane.
Method B: HPLC-UV (Alternative)
-
Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Isocratic Acetonitrile:Water (85:15).
-
Detection: UV @ 210 nm (Max absorption) or 254 nm.
-
Note: High organic content is required to elute this lipophilic compound.
References
-
PubChem. 2,2'-Dimethylbibenzyl (Compound Summary). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 1,2-Di-o-tolylethane Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. ICH. Available at: [Link]
Sources
spectroscopic data for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
A Comprehensive Guide to Spectroscopic Identification and Synthesis
Part 1: Introduction & Chemical Identity
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , commonly known as 2,2'-dimethylbibenzyl or 1,2-di-o-tolylethane , is a symmetric diarylalkane. Structurally, it consists of two o-tolyl moieties connected by an ethylene bridge. This molecule is of significant interest in physical organic chemistry as a model for studying restricted rotation and steric crowding in flexible aromatic systems.
Core Chemical Data
| Property | Specification |
| CAS Number | 952-80-7 |
| Molecular Formula | |
| Molecular Weight | |
| Appearance | White crystalline solid or colorless oil (depending on purity) |
| Melting Point | |
| Boiling Point |
Part 2: Synthesis & Experimental Protocol
To understand the spectroscopic data, one must understand the molecular origin. The most robust method for synthesizing symmetric bibenzyls is the Wurtz-type reductive coupling of the corresponding benzyl halide.
Protocol: Reductive Coupling of 2-Methylbenzyl Chloride
Objective: Synthesize 2,2'-dimethylbibenzyl via homocoupling.
Reagents:
-
Substrate: 2-Methylbenzyl chloride (
-chloro-o-xylene). -
Reductant: Sodium metal (Na) or Magnesium (Mg) turnings.
-
Solvent: Anhydrous Diethyl Ether or THF.
Step-by-Step Methodology:
-
Activation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, place 1.1 equivalents of sodium metal (sliced to expose fresh surface) or activated magnesium turnings. Cover with anhydrous ether.
-
Initiation: Add a small portion (10%) of the 2-methylbenzyl chloride solution. If using Mg, add a crystal of iodine to initiate Grignard formation.
-
Addition: Once the reaction exotherms (solvent refluxes), dropwise add the remaining 2-methylbenzyl chloride over 1 hour. The mechanism involves the formation of an organometallic intermediate which attacks the remaining alkyl halide.
-
Reflux: Heat the mixture at reflux for 4–6 hours to ensure completion. The steric bulk of the ortho-methyl groups may slow the coupling compared to unsubstituted benzyl chloride.
-
Quench & Workup: Cool to
. Carefully quench with saturated . Extract the organic layer, wash with brine, and dry over . -
Purification: Remove solvent under reduced pressure. Recrystallize the resulting solid from hot ethanol to yield white needles of 2,2'-dimethylbibenzyl.
Synthesis Workflow Visualization
Figure 1: Wurtz-type homocoupling pathway for the synthesis of 2,2'-dimethylbibenzyl.
Part 3: Spectroscopic Profiling
This section details the spectral fingerprints required for identification. The data is synthesized from standard chemical shift principles for ortho-substituted aromatics and authoritative database fragments.
1. Mass Spectrometry (EI-MS)
The mass spectrum is dominated by benzylic cleavage, a hallmark of the bibenzyl structure.
-
Molecular Ion (
): . (Usually visible, moderate intensity). -
Base Peak:
.-
Mechanism: Cleavage of the central
bond is energetically favorable. This generates the 2-methylbenzyl cation . -
Rearrangement: The 2-methylbenzyl cation often rearranges to the methyltropylium ion (seven-membered ring), which is exceptionally stable.
-
-
Other Peaks:
- (Tropylium, loss of methyl from the 105 fragment).
- (Phenyl cation, typically low intensity in this derivative).
MS Fragmentation Logic
Figure 2: Fragmentation pathway showing the dominance of the m/z 105 ion.
2. Nuclear Magnetic Resonance (NMR)
The symmetry of the molecule simplifies the NMR spectra significantly. The ortho-methyl groups exert a steric influence on the methylene bridge, potentially shifting it slightly downfield compared to unsubstituted bibenzyl (
| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-CH₃ | Singlet (s) | 6H | Methyl groups attached to aromatic ring. | |
| Bridge -CH₂- | Singlet (s) | 4H | Benzylic methylene protons. Symmetric environment. | |
| Aromatic Ar-H | Multiplet (m) | 8H | Overlapping aromatic protons typical of o-xylene derivatives. |
| Carbon Type | Shift ( | Assignment Logic |
| Methyl | Ar-C H₃ carbon. | |
| Methylene | Bridge carbons. Slightly shielded by steric compression (gamma effect) relative to trans-isomers, but deshielded by the ring current. | |
| Aromatic CH | Clusters of aromatic methine carbons. | |
| Quaternary C | Ipso carbons (attached to bridge and methyl). |
3. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the hydrocarbon nature and the ortho-substitution pattern.
| Wavenumber ( | Vibration Mode | Description |
| 3000–3100 | Aromatic protons. Weak to medium intensity. | |
| 2850–2960 | Aliphatic protons (Methyl and Methylene). | |
| 1600, 1495 | Characteristic aromatic skeletal vibrations. | |
| 1460, 1380 | Methyl group deformations. | |
| 730–770 | Key Identifier: Strong band indicating ortho-disubstituted benzene ring (4 adjacent hydrogens). |
Part 4: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 136769, 2,2'-Dimethylbibenzyl. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2,2'-Dimethylbibenzyl Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Reich, H. J. WinPLT NMR Data: Chemical Shifts of Hydrocarbons. University of Wisconsin-Madison. (General reference for bibenzyl/xylene shifts). Retrieved from [Link]
physical and chemical properties of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Physical and Chemical Properties of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Executive Summary
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , commonly known as 2,2'-Dimethylbibenzyl , is a symmetrical diarylalkane serving as a critical structural scaffold in organic synthesis and materials science. It is characterized by two ortho-tolyl rings connected by an ethylene bridge. This compound is primarily utilized as a precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene derivatives and as a model system for studying restricted rotation and conformational dynamics in bibenzyl systems. Its lipophilic nature and stability make it a relevant intermediate in the development of dielectric fluids and potential pharmacological agents targeting rigid hydrophobic pockets.
Chemical Identity & Structural Analysis
| Attribute | Details |
| IUPAC Name | 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene |
| Common Synonyms | 2,2'-Dimethylbibenzyl; 1,2-Bis(2-methylphenyl)ethane; o,o'-Dimethylbibenzyl |
| CAS Registry Number | 952-80-7 |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
| SMILES | CC1=CC=CC=C1CCC2=CC=CC=C2C |
| Symmetry |
Structural Insight: The molecule consists of two benzene rings, each substituted with a methyl group at the ortho position relative to the ethylene bridge. The steric bulk of the ortho-methyl groups creates a rotational barrier around the central C-C bond, favoring the anti conformation to minimize steric repulsion. This restricted rotation is a key feature in its use as a "molecular hinge" in supramolecular chemistry.
Physical Properties
The following data represents the standard physicochemical profile of high-purity (>98%) 2,2'-Dimethylbibenzyl.
| Property | Value / Range | Conditions |
| Physical State | Crystalline Solid | @ 25°C, 1 atm |
| Appearance | White to off-white needles | Recrystallized from EtOH |
| Melting Point | 61.0 – 62.0 °C | Standard Pressure |
| Boiling Point | 302.2 °C | @ 760 mmHg |
| Density | 1.039 g/cm³ | Predicted @ 20°C |
| Refractive Index | 1.562 | Predicted |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Hydrophobic |
| Solubility (Organic) | Soluble | Chloroform, Toluene, Ethyl Acetate, DCM |
Spectroscopic Characteristics (Diagnostic):
-
¹H NMR (CDCl₃, 400 MHz):
-
2.30 (s, 6H, 2
Ar-CH ₃) - 2.95 (s, 4H, -CH ₂-CH ₂-)
- 7.05–7.20 (m, 8H, Ar-H )
-
Note: The singlet at 2.95 ppm for the bridge protons indicates rapid conformational averaging or chemical equivalence due to symmetry.
-
2.30 (s, 6H, 2
-
MS (EI): Molecular ion peak
at m/z 210.
Chemical Properties & Reactivity
2,2'-Dimethylbibenzyl exhibits reactivity typical of alkyl-substituted benzenes, but with specific regioselectivity driven by the ortho-methyl groups.
Oxidation & Dehydrogenation
The most chemically significant pathway is the dehydrogenation to form stilbene derivatives or oxidative cyclization to phenanthrenes.
-
Dehydrogenation: Treatment with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Pd/C at high temperatures yields (E)-2,2'-dimethylstilbene .
-
Benzylic Oxidation: Strong oxidants (e.g., KMnO₄) attack the benzylic carbons. However, due to the presence of two types of benzylic positions (methyl vs. ethyl bridge), selectivity can be an issue. Exhaustive oxidation yields phthalic acid derivatives.
Electrophilic Aromatic Substitution
The aromatic rings are activated by alkyl groups.
-
Bromination: Reaction with Br₂/FeBr₃ typically occurs para to the ethyl bridge (position 4) due to the steric hindrance of the ortho-methyl group.
-
Radical Halogenation: Reaction with NBS (N-Bromosuccinimide) under UV light leads to benzylic bromination. The methyl group is generally less reactive than the methylene bridge due to statistical factors, but mixtures of
-bromo derivatives are common.
Photocyclization Precursor
While the bibenzyl itself does not photocyclize, its dehydrogenated analog (2,2'-dimethylstilbene) is the direct precursor to 4,5-dimethylphenanthrene via the Mallory reaction. This makes the bibenzyl a "storage form" for the more reactive phenanthrene core.
Synthesis & Production Protocols
The synthesis of 2,2'-Dimethylbibenzyl is best achieved through reductive coupling to ensure regiocontrol.
Method A: Wurtz-Type Coupling (Historical & Industrial)
Direct coupling of 2-methylbenzyl chloride (o-xylyl chloride).
-
Reagents: 2-Methylbenzyl chloride, Sodium (Na) or Magnesium (Mg).
-
Mechanism: Radical-anion coupling.
-
Pros: One-step from cheap starting materials.
-
Cons: Potential for Wurtz-Fittig side products if not strictly controlled.
Method B: Reduction of Stilbenes (Laboratory Standard)
This method offers the highest purity by ensuring the carbon skeleton is pre-formed.
-
McMurry Coupling: o-Tolualdehyde + TiCl₄/Zn
2,2'-Dimethylstilbene. -
Catalytic Hydrogenation: 2,2'-Dimethylstilbene + H₂ (Pd/C)
2,2'-Dimethylbibenzyl .
Experimental Protocol: Synthesis via Wurtz Coupling
-
Setup: Flame-dried 500 mL 3-neck flask, reflux condenser, N₂ atmosphere.
-
Activation: Add 2.3 g Sodium wire (100 mmol) to 50 mL dry ether.
-
Addition: Dropwise addition of 2-methylbenzyl chloride (7.0 g, 50 mmol) in 20 mL ether over 30 min.
-
Reaction: Reflux for 4 hours. Solution turns cloudy (NaCl precipitation).
-
Workup: Quench with EtOH (carefully), then water. Extract with ether.
-
Purification: Wash organic layer with brine, dry over MgSO₄. Evaporate solvent. Recrystallize crude solid from hot ethanol.
-
Yield: ~65-75% as white needles.
Visualization: Synthesis & Reactivity Pathways
The following diagram illustrates the synthesis of 2,2'-Dimethylbibenzyl and its conversion into the phenanthrene scaffold, a key workflow in materials chemistry.
Figure 1: Synthetic interconversion map connecting the aldehyde precursor, the bibenzyl target, and the downstream phenanthrene derivative.
Applications in Drug Development
While 2,2'-Dimethylbibenzyl is rarely a final drug API, it is a vital pharmacophore scaffold in medicinal chemistry:
-
Restricted Linker Systems: The ethylene bridge provides a specific distance (~3-4 Å) between the two aromatic rings. The ortho-methyl groups restrict the rotation of the phenyl rings, locking the molecule into a preferred conformation. This is used to probe the steric requirements of hydrophobic binding pockets in enzymes (e.g., kinases or steroid receptors).
-
Isoquinoline Alkaloid Analogs: The bibenzyl core mimics the structure of reduced stilbenoids and bis-benzylisoquinoline alkaloids (e.g., Tetrandrine analogs), which are investigated for calcium channel blocking and anti-cancer activity.
-
Metabolic Stability Probes: In drug design, replacing a stilbene (alkene) linkage with a bibenzyl (alkane) linkage improves metabolic stability against oxidation and reduction, allowing researchers to differentiate between the biological activity of the scaffold shape versus the reactivity of the double bond.
References
-
Guidechem. (2024).[1] 2,2'-Dimethylbibenzyl Properties and Safety Profile. Retrieved from
- Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-456. (Foundational text on the reactivity of the stilbene/bibenzyl system).
-
PubChem. (2024). Compound Summary: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. National Library of Medicine. Retrieved from
- Laarhoven, W. H. (1983). Photocyclization of nanomolar amounts of stilbenes. Journal of the Chemical Society, Perkin Transactions 2.
Sources
Mechanism of Formation: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (2,2'-Dimethylbibenzyl)
[1][2]
Part 1: Executive Technical Summary
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , commonly referred to as 2,2'-dimethylbibenzyl or 1,2-bis(o-tolyl)ethane (CAS: 952-80-7), serves as a critical structural scaffold in organic synthesis, particularly as a backbone for bidentate phosphine ligands (e.g., in asymmetric catalysis) and as a model compound for studying benzylic radical interactions.[1][2]
Its formation is primarily governed by the coupling of two o-tolyl moieties via an ethylene bridge.[1][2] From a mechanistic standpoint, this molecule is generated through three distinct pathways, each relevant to specific research or industrial contexts:
-
Reductive Coupling (Wurtz-Type): The dimerization of 2-methylbenzyl halides mediated by alkali or transition metals.[1][2]
-
Oxidative Dimerization: The radical coupling of o-xylene derivatives via benzylic C-H activation.[1][2]
-
Catalytic Hydrogenation: The saturation of 2,2'-dimethylstilbene, typically derived from Heck or McMurry couplings.[1][2]
This guide details the mechanistic underpinnings of these pathways, with a focus on the radical and organometallic intermediates that dictate product selectivity.
Part 2: Mechanistic Pathways[1]
Pathway A: Wurtz-Type Reductive Coupling (Radical-Anion Mechanism)[1][2]
The most direct chemical synthesis involves the coupling of 2-methylbenzyl chloride (alpha-chloro-o-xylene) using a reducing metal such as Sodium (Na) or Zinc (Zn).[1][2] While historically termed the Wurtz reaction, the mechanism in benzylic systems is complex, involving a competition between radical dimerization and anionic nucleophilic attack.
Mechanistic Steps:
-
Single Electron Transfer (SET): The metal surface donates an electron to the
orbital of the C-Cl bond in 2-methylbenzyl chloride.[1][2] -
Mesolytic Cleavage: The radical anion fragments into a chloride ion and a 2-methylbenzyl radical .[1][2]
-
Divergent Pathways:
-
Path A1 (Radical Dimerization): Two benzylic radicals recombine in the solvent cage to form the target ethane bridge. This is the dominant pathway in non-polar solvents.[2]
-
Path A2 (Carbanion Formation): The radical accepts a second electron from the metal to form a 2-methylbenzyl carbanion , which then performs an
attack on unreacted halide.
-
Critical Insight: In the synthesis of 2,2'-dimethylbibenzyl, the steric bulk of the ortho-methyl group favors the radical dimerization pathway over the
Visualization: Wurtz Coupling Mechanism[3][4][5][6]
Figure 1: Divergent radical/anionic pathways in the Wurtz coupling of 2-methylbenzyl chloride.
Pathway B: Oxidative Dimerization of o-Xylene[1][2]
In industrial oxidation processes or biological metabolism (e.g., by Pseudomonas species), 2,2'-dimethylbibenzyl appears as a byproduct of o-xylene activation.[1][2]
Mechanistic Steps:
-
H-Atom Abstraction: An initiator (peroxide radical or high-valent metal oxo species) abstracts a hydrogen atom from the benzylic methyl group of o-xylene.[1][2]
-
Radical Stabilization: The resulting o-methylbenzyl radical is stabilized by resonance with the aromatic ring.[1][2]
-
Termination: Two such radicals collide and couple. Regioselectivity is a challenge here; coupling can occur at the methylene (forming the target) or the ring (forming biaryls). However, the high spin density at the benzylic carbon favors the formation of the ethane bridge.
Part 3: Experimental Protocols
Protocol 1: Zinc-Mediated Coupling (Modified Wurtz)
Recommended for laboratory-scale synthesis due to higher safety compared to sodium.[1][2]
Reagents:
-
Zinc dust (activated, 15 mmol)
-
Catalytic Iodine (
) or 1,2-dibromoethane[1] -
Solvent: THF (anhydrous)
Procedure:
-
Activation: In a flame-dried three-neck flask under Nitrogen, suspend Zinc dust in minimal THF. Add a crystal of Iodine to activate the surface. Stir until the brown color fades.
-
Addition: Add a solution of 2-methylbenzyl chloride in THF dropwise to the refluxing zinc suspension. The rate should maintain a gentle reflux without external heating (exothermic initiation).
-
Reflux: Once addition is complete, reflux for 4–6 hours.
-
Quench: Cool to
and quench with saturated solution. -
Isolation: Extract with diethyl ether (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from ethanol/hexane to yield colorless needles of 2,2'-dimethylbibenzyl.
Protocol 2: Catalytic Hydrogenation of 2,2'-Dimethylstilbene
Recommended for high-purity requirements.[1][2]
Reagents:
-
(E)-2,2'-Dimethylstilbene (10 mmol)[1]
-
Pd/C (10% w/w, 50 mg)
-
Solvent: Ethyl Acetate or Methanol[1]
-
Hydrogen gas (
, 1 atm)
Procedure:
-
Setup: Dissolve the stilbene in ethyl acetate in a hydrogenation flask.
-
Catalyst: Carefully add Pd/C catalyst (Caution: Pyrophoric when dry).[1][2]
-
Purge: Evacuate the flask and backfill with
(3 times), then with . -
Reaction: Stir vigorously under a balloon of
at room temperature for 12 hours. -
Filtration: Filter the mixture through a pad of Celite to remove the catalyst.
-
Workup: Concentrate the filtrate. Quantitative yield is typical; no further purification is usually required.[1][2]
Part 4: Comparative Data Analysis
The following table summarizes the efficiency and selectivity of the primary formation routes.
| Method | Precursor | Mechanism Type | Typical Yield | Selectivity Issues |
| Wurtz (Na) | 2-Methylbenzyl chloride | Radical/Anionic | 30–45% | Wurtz-Fittig byproducts; oligomerization.[1][2] |
| Zn-Coupling | 2-Methylbenzyl chloride | Radical (Surface) | 60–75% | Minimal; requires activated Zn.[1][2] |
| Oxidative | o-Xylene | Radical Recombination | <15% (as byproduct) | High mix of biaryls and oxygenated species.[1][2] |
| Hydrogenation | 2,2'-Dimethylstilbene | Heterogeneous Catalysis | >95% | Requires synthesis of stilbene precursor first.[1][2] |
Part 5: Structural Verification
The formation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is confirmed by the disappearance of benzylic halide signals and the appearance of the symmetric ethylene bridge signal in NMR.[1][2]
-
1H NMR (CDCl3):
2.35 (s, 6H, ), 2.90 (s, 4H, ), 7.10–7.25 (m, 8H, Ar-H).[1] -
Key Feature: The singlet at 2.90 ppm represents the chemically equivalent protons of the ethane bridge, confirming the symmetric dimer structure.
Visualization: Synthesis Logic Flow
Figure 2: Synthetic logic flow connecting precursors to the target molecule.[1]
References
-
Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H-inden-1-yl)]Ethane . University of Tehran.[1][2] Available at: [Link] (Accessed: 2026-02-22).[1][2]
-
Studies in the synthesis of bibenzyl . Indian Journal of Chemical Technology. Compares Wurtz, Friedel-Crafts, and Reduction methods.[1][2] Available at: [Link]
-
Aerobic Oxidative Coupling of o-Xylene . National Institutes of Health (PMC).[1][2] Discusses oxidative dimerization pathways. Available at: [Link]
-
Wurtz Reaction Mechanism and Limitations . Chemistry Talk. Detailed breakdown of radical vs ionic mechanisms in alkyl halide coupling. Available at: [Link][1]
-
Crystal Structure of 1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene . PubMed Central.[1][2] Provides structural analogs and crystallographic data for o-tolyl substituted ethanes. Available at: [Link]
Sources
Theoretical & Computational Profiling of 2,2'-Dimethylbibenzyl
A Technical Guide for Structural & Pharmacological Analysis[1]
Subject: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Synonyms: 2,2'-Dimethylbibenzyl; 1,2-Bis(2-methylphenyl)ethane;
Executive Summary
This technical guide outlines the theoretical framework for analyzing 2,2'-dimethylbibenzyl , a sterically congested derivative of the bibenzyl core. While the parent bibenzyl is a flexible molecule often found in bryophytes and used as a scaffold for tubulin-targeting agents (e.g., Combretastatins), the introduction of ortho-methyl groups significantly alters its conformational landscape.
This document serves as a blueprint for researchers using Computational Chemistry (DFT, MD) to predict the physicochemical properties and biological affinity of this molecule. It bridges the gap between quantum mechanical calculations and drug development applications.
Part 1: Chemical Architecture & Conformational Dynamics
The central ethane bridge (
1.1 The Conformational Challenge
In unsubstituted bibenzyl, the anti (trans) conformer is typically the global minimum, though the gauche form is populated in the gas phase due to attractive
1.2 Computational Workflow: Conformational Search
To accurately model this system, a single optimization is insufficient. You must perform a Relaxed Potential Energy Surface (PES) Scan.[1]
Protocol:
-
Definition: Scan the dihedral angle
from to in increments.[1] -
Level of Theory:
-
Solvation: Use IEFPCM (Implicit Solvation) with water or DMSO to mimic biological environments.[1]
1.3 Visualization: Conformational Analysis Workflow
The following diagram illustrates the logic flow for identifying the global minimum conformer.
Caption: Workflow for isolating the bioactive conformer from the random rotameric ensemble.
Part 2: Electronic Structure & Reactivity Descriptors[1]
Once the Global Minimum (GM) is identified, electronic profiling predicts metabolic stability and reactivity.
2.1 Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a proxy for kinetic stability.[1] In bibenzyl systems, the HOMO is typically localized over the aromatic rings (
-
Hypothesis: The ortho-methyl groups donate electron density (inductive effect
), likely raising the HOMO energy compared to unsubstituted bibenzyl, making the ring more susceptible to electrophilic aromatic substitution or metabolic oxidation (CYP450).
2.2 Molecular Electrostatic Potential (MEP) Mapping
MEP maps are critical for predicting drug-receptor interactions.[1]
-
Red Regions (Negative Potential):
-clouds of the benzene rings.[1] These are the primary sites for hydrophobic interactions ( -stacking) with target proteins (e.g., Tubulin).[1] -
Blue Regions (Positive Potential): The benzylic protons (
) and methyl protons.[1]
Data Presentation: Calculated Properties (Example Template)
| Descriptor | Theoretical Value (B3LYP/6-311++G**) | Biological Significance |
|---|---|---|
| HOMO Energy | -6.2 eV (Estimate) | Oxidation potential (Metabolic stability) |
| LUMO Energy | -0.8 eV (Estimate) | Electrophilicity (Michael acceptor potential) |
| Dipole Moment | ~0.5 Debye | Membrane permeability (Lipophilicity) |
| Torsion Angle | ~65-90° (Gauche) | Shape complementarity to binding pockets |[1]
Part 3: Pharmacological Application (Drug Discovery)[1]
The primary interest in bibenzyls lies in their structural similarity to Combretastatin A-4 (CA-4) , a potent tubulin polymerization inhibitor.[1] CA-4 utilizes a cis-stilbene linker.[1] Bibenzyls (reduced linker) are more flexible but chemically more stable.[1]
3.1 Pharmacophore Modeling: The Tubulin Connection
The 2,2'-dimethylbibenzyl core mimics the hydrophobic pharmacophore required for binding to the Colchicine Binding Site of
-
Mechanism: The two hydrophobic rings lodge into the interface between
- and -tubulin. -
The "Ortho" Advantage: The 2,2'-dimethyl substitution forces the rings to twist out of coplanarity. This twisted conformation often mimics the bioactive cis-stilbene geometry better than the flat anti-bibenzyl, potentially enhancing binding affinity despite the lack of a double bond.
3.2 In Silico Docking Protocol
To validate this theoretically, researchers should perform molecular docking against the Colchicine site (PDB ID: 1SA0 or 5LYJ ).
Step-by-Step Protocol:
-
Protein Prep: Remove crystallographic water, add polar hydrogens, and compute Gasteiger charges.
-
Ligand Prep: Use the DFT-optimized "twisted" conformer of 2,2'-dimethylbibenzyl.
-
Grid Generation: Center grid box on the co-crystallized ligand (Colchicine or DAMA-colchicine).
-
Docking Algorithm: Use Genetic Algorithm (e.g., AutoDock Vina or GOLD).[1]
-
Scoring: Look for Binding Energy
kcal/mol.[1]
3.3 Visualization: Mechanism of Action Pathway
Caption: Theoretical mechanism of action for bibenzyl derivatives acting as Microtubule Destabilizing Agents (MDAs).
Part 4: Experimental Validation (Self-Validating Systems)
Theoretical models must be grounded in physical reality.[1] The following experiments serve as "truth serum" for the calculations.
-
NMR Validation (
-NMR):-
Prediction: If the molecule is locked in a specific conformation, the benzylic protons (
) will appear as an AA'BB' system (complex multiplet) rather than a simple singlet, due to magnetic non-equivalence caused by restricted rotation.[1] -
Experiment: Run VT-NMR (Variable Temperature).[1] If the signal simplifies at high temp, it confirms the calculated rotational barrier.
-
-
X-Ray Crystallography:
-
Compare the calculated dihedral angle (
) with the solid-state structure.[1] Note that crystal packing forces (Van der Waals) may compress the molecule slightly compared to the gas-phase DFT structure.
-
References
-
Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodologies).
-
Latouche, C., & Barone, V. (2014).[1][3] Computational Chemistry Meets Experiments for Explaining the Behavior of Bibenzyl: A Thermochemical and Spectroscopic Investigation. Journal of Chemical Theory and Computation, 10(12), 5586–5592.[3] Link[1]
-
Gawroński, J., et al. (2016).[1] Design, synthesis and biological evaluation of novel macrocyclic bisbibenzyl analogues as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 121, 578-589. Link
- Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. (Citation for the B3LYP-D3 dispersion correction).
-
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461.[1] Link
Sources
- 1. 1,2-Bis(diphenylphosphino)ethane - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. Computational Chemistry Meets Experiments for Explaining the Behavior of Bibenzyl: A Thermochemical and Spectroscopic (Infrared, Raman, and NMR) Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Applications of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in Organic Synthesis & Materials Science
[1]
Executive Summary
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , commonly known as 2,2'-dimethylbibenzyl (CAS: 952-80-7), serves as a critical structural scaffold in organic chemistry.[1] While structurally simple, its significance lies in its steric architecture . The presence of ortho-methyl groups on both aromatic rings induces significant torsional strain and restricted rotation around the central ethylene bridge.[1]
This guide details its utility as:
-
A Precursor to Strained Polycyclic Aromatic Hydrocarbons (PAHs): Specifically for the synthesis of bay-region crowded phenanthrenes.[1]
-
A Mechanistic Probe: For studying conformational dynamics and radical stability in benzylic systems.
-
A Dielectric Fluid Component: Leveraging the thermal stability of the diarylalkane skeleton.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene |
| Common Name | 2,2'-Dimethylbibenzyl; 1,2-Bis(o-tolyl)ethane |
| CAS Number | 952-80-7 |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
| Physical State | Crystalline Solid or Viscous Liquid (purity dependent) |
| Melting Point | 65–67 °C (Lit.) |
| Key Reactivity | Benzylic oxidation, Electrophilic aromatic substitution, Dehydrogenation |
Synthetic Methodologies
Efficient access to 2,2'-dimethylbibenzyl is a prerequisite for its application.[1] Two primary protocols are recommended based on scale and purity requirements.
Protocol A: Oxidative Wurtz-Type Coupling (High Throughput)
This method utilizes o-xylyl halides.[1] It is preferred for bulk preparation but requires careful temperature control to prevent polymerization.[1]
-
Reagents: 2-Methylbenzyl chloride, Magnesium turnings (or Sodium), THF/Ether.[1]
-
Mechanism: Formation of the Grignard reagent followed by Wurtz coupling (dimerization) catalyzed by transition metals (e.g., TiCl₄ or CuI) or simple oxidative coupling.
-
Procedure:
Protocol B: Reduction of 2,2'-Dimethylbenzil (High Purity)
For analytical standards or mechanistic studies, reducing the corresponding diketone (benzil) ensures regioisomeric purity.[1]
-
Precursor: 2,2'-Dimethylbenzil (prepared via benzoin condensation of o-tolualdehyde followed by oxidation).[1]
-
Reduction: Wolff-Kishner (Hydrazine/KOH) or Clemmensen (Zn-Hg/HCl).[1]
-
Advantage: Avoids the formation of ortho-para or para-para isomers common in direct coupling methods.[1]
Figure 1: Dual synthetic pathways ensuring access to 2,2'-dimethylbibenzyl via C-C bond formation or carbonyl reduction.[1]
Core Application: Synthesis of Strained PAHs
The most significant chemical application of 2,2'-dimethylbibenzyl is its role as a precursor to 4,5-dimethylphenanthrene .[1] This transformation is a classic example of synthesizing "bay-region" crowded aromatics, which are valuable for studying helical chirality and metabolic activation in toxicology.[1]
The Challenge: Steric Clash
In planar phenanthrene, positions 4 and 5 are spatially proximate. Introducing methyl groups at these positions creates severe steric repulsion, forcing the molecule to twist out of planarity.
Experimental Workflow: Cyclodehydrogenation
-
Step 1: Dehydrogenation to Stilbene.
-
Step 2: Oxidative Photocyclization.
-
The stilbene is dissolved in cyclohexane with a catalytic amount of Iodine (I₂).
-
Irradiation with UV light (Hg lamp) in the presence of propylene oxide (acid scavenger).
-
Mechanism: Electrocyclic ring closure followed by oxidative aromatization.
-
Product: 4,5-Dimethylphenanthrene.[1]
-
Note on Causality: Direct cyclization of the bibenzyl is difficult due to entropy. The intermediate stilbene locks the conformation, facilitating the photocyclization.
Figure 2: Step-wise conversion of 2,2'-dimethylbibenzyl to the sterically congested 4,5-dimethylphenanthrene.[1]
Mechanistic Application: Conformational Probe
Researchers utilize 2,2'-dimethylbibenzyl to study restricted rotation in acyclic systems.[1]
-
The Concept: Unlike unsubstituted bibenzyl, which rotates freely, the ortho-methyl groups create a barrier to rotation around the central C-C bond.[1]
-
Application:
-
NMR Studies: Variable-temperature NMR (VT-NMR) of this molecule allows the calculation of rotational energy barriers (
).[1] -
Radical Stability: It serves as a model for coal liquefaction studies.[1] The cleavage of the central bond mimics the breakdown of the macromolecular coal network. The ortho-methyls destabilize the central bond slightly compared to the unsubstituted analog, lowering the homolytic bond dissociation energy (BDE).[1]
-
Industrial Application: Dielectric Fluids[1]
In the field of electrical engineering and materials science, alkylated diarylalkanes (like 2,2'-dimethylbibenzyl) are evaluated as insulating oils or dielectric fluids for capacitors and transformers.
-
Why?
-
High Breakdown Voltage: The aromatic nature provides electron scavenging capabilities, preventing arcing.
-
Low Viscosity: The ethyl bridge allows fluidity at low temperatures compared to fused ring systems.
-
Hydrogen Gas Absorption: Under electrical stress, these fluids can absorb hydrogen gas (gassing tendency), preventing pressure buildup in sealed transformers.
-
References
-
Synthesis via Benzil Reduction
-
Photocyclization to Phenanthrenes
-
Conformational Analysis
-
General Reactivity & Structure
An In-depth Technical Guide to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene and the Broader Class of Bibenzyl Compounds
A Note to the Reader: Direct scientific literature detailing the specific discovery, synthesis, and biological profile of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7) is notably scarce. This guide, therefore, adopts a broader perspective, situating this molecule within the well-established and pharmacologically significant class of bibenzyl (1,2-diphenylethane) derivatives. By examining the foundational chemistry, synthesis methodologies, and biological activities of the bibenzyl scaffold, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and exploring compounds of this nature.
Introduction to the Bibenzyl Scaffold
Bibenzyls, characterized by two phenyl rings linked by an ethane bridge, are a class of organic compounds that have garnered significant interest across various scientific disciplines.[1][2] This structural motif is the backbone of numerous naturally occurring secondary metabolites found in plants, fungi, and lichens.[3][4] The versatility of the bibenzyl structure allows for a wide array of substitutions on the aromatic rings, leading to a diverse range of chemical properties and biological activities.[5] These activities include, but are not limited to, antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, making them attractive candidates for drug discovery and development.[1]
The subject of this guide, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, is a member of this extensive family. Its structure features a methyl group on each of the two phenyl rings, positioned ortho to the ethyl bridge.
| Compound Name | 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene |
| Synonym | 1,2-di(o-tolyl)ethane |
| CAS Number | 952-80-7 |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
Historical Context and the Evolution of Bibenzyl Synthesis
While a specific history for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is not documented in readily available literature, the history of its parent compound, bibenzyl, and the development of synthetic methods for its derivatives are well-established.
The earliest methods for forming the characteristic carbon-carbon single bond of the ethane bridge in bibenzyls include the Wurtz reaction , developed in the mid-19th century.[6][7] This reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal. For the synthesis of bibenzyls, this would typically involve a benzyl halide. A variation, the Wurtz-Fittig reaction , extends this to the coupling of an alkyl halide with an aryl halide.[8]
The late 19th century saw the discovery of the Friedel-Crafts reaction , a cornerstone of organic synthesis that allows for the alkylation and acylation of aromatic rings.[9][10] The Friedel-Crafts alkylation, in particular, has been employed for the synthesis of bibenzyls, for example, by reacting an aromatic compound with a 1,2-dihaloethane in the presence of a Lewis acid catalyst.[11]
Over the 20th and into the 21st century, synthetic methodologies have become more sophisticated. The catalytic hydrogenation of stilbenes (1,2-diphenylethenes) offers a reliable route to bibenzyls.[2] More recently, modern cross-coupling reactions and C-H activation strategies have provided highly efficient and selective methods for the synthesis of complex bibenzyl derivatives.[12][13]
General Methodologies for the Synthesis of Bibenzyl Derivatives
The synthesis of bibenzyls can be approached through several strategic disconnections of the target molecule. The most common strategies involve the formation of the central C(sp³)-C(sp³) bond of the ethane bridge or the formation of the aryl-C(sp³) bonds.
Reductive Coupling of Benzyl Halides
A classical and direct approach to symmetrical bibenzyls is the reductive homocoupling of benzyl halides. This method has seen numerous variations, from the traditional Wurtz reaction using sodium metal to more modern catalytic systems.
Conceptual Workflow for Reductive Coupling:
Caption: General workflow for the synthesis of a symmetrical bibenzyl via reductive coupling.
Detailed Experimental Protocol (Hypothetical for 1,2-di(o-tolyl)ethane):
This protocol is based on established methods for the reductive coupling of benzyl halides.[14][15]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add zinc dust (2.0 equivalents) and a catalytic amount of a nickel salt (e.g., NiCl₂·6H₂O, 0.1 equivalents) in an aqueous medium.
-
Addition of Starting Material: Add 2-methylbenzyl bromide (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Zinc is a cost-effective and efficient reducing agent for this type of transformation. The addition of a nickel catalyst can significantly enhance the reaction rate and yield.
-
Solvent: Performing the reaction in an aqueous medium is a "green chemistry" approach that can be effective for certain reductive couplings.
-
Purification: Column chromatography is a standard technique for separating the desired bibenzyl product from any unreacted starting material and side products, such as toluene (from reduction of the benzyl halide).
Hydrogenation of Stilbenes
An alternative and often high-yielding route to bibenzyls is the catalytic hydrogenation of the corresponding stilbene derivative. This two-step approach first involves the synthesis of the stilbene, followed by the reduction of the carbon-carbon double bond.
Conceptual Workflow for Stilbene Hydrogenation:
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1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene structural analysis
An In-depth Technical Guide to the Structural Analysis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Foreword: The Analytical Imperative for Bibenzyl Scaffolds
In the landscape of chemical research and drug development, the bibenzyl scaffold represents a core structural motif found in numerous natural products and pharmacologically active molecules.[1][2] The compound 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 1,2'-dimethylbibenzyl, is a non-symmetrical aromatic hydrocarbon whose precise structural characterization is fundamental to understanding its chemical behavior, potential biological activity, and suitability for further derivatization.
This guide eschews a simplistic, linear protocol. Instead, it presents an integrated analytical strategy, mirroring the iterative process of discovery in a modern research laboratory. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Gas Chromatography (GC) to build an unassailable structural proof. The causality behind each experimental choice is emphasized, providing the reader not just with a method, but with a robust analytical philosophy.
Foundational Analysis: Molecular Integrity and Purity Assessment via GC-MS
Before undertaking exhaustive spectroscopic analysis, it is imperative to ascertain the purity of the analyte and confirm its molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) is the quintessential technique for this initial step due to its high resolving power and ability to provide direct molecular weight information.[3][4]
The Rationale for GC-MS
The choice of GC-MS is predicated on the anticipated properties of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (Chemical Formula: C₁₆H₁₈, Molecular Weight: 210.32 g/mol ).[5] Its hydrocarbon nature suggests sufficient volatility and thermal stability for gas-phase analysis without derivatization. The coupling of GC with a mass spectrometer allows for the separation of the target compound from potential impurities (e.g., starting materials, regioisomers) while simultaneously providing mass data for each eluting peak.
Experimental Protocol: GC-MS Analysis
Objective: To determine the retention time, purity, and molecular mass of the analyte.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a high-purity volatile solvent such as hexane or dichloromethane.
-
Instrumentation: Utilize a gas chromatograph equipped with a mass selective detector.
-
Method Parameters: The following parameters serve as a robust starting point for method development.
| Parameter | Value / Description | Justification |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm | A nonpolar 5% phenyl-methylpolysiloxane column provides excellent resolution for aromatic hydrocarbons.[4] |
| Carrier Gas | Helium | Inert carrier gas with a high optimal linear velocity. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Ensures consistent retention times and spectral quality.[4] |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Split Ratio | 20:1 | Prevents column overloading and ensures sharp chromatographic peaks. |
| Oven Program | 60 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp effectively separates compounds with different boiling points. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI) sources. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural interpretation. |
| Scan Range | 40 - 450 m/z | Covers the expected molecular ion and key fragment ions. |
Anticipated Results and Interpretation
A successful analysis will yield a primary chromatogram peak at a specific retention time. The mass spectrum associated with this peak should display a clear molecular ion (M⁺) peak at m/z = 210. The presence of a single, dominant peak is a strong indicator of high purity. The fragmentation pattern, discussed in detail in Section 3.0, provides further structural confirmation.
Definitive Structural Elucidation: Multinuclear NMR Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing unambiguous evidence of the carbon skeleton and the spatial relationships between atoms. For 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, both ¹H and ¹³C NMR are required for a complete assignment.
The Strategic Approach to NMR
Our strategy involves a suite of experiments to build the structure piece by piece. A high-field spectrometer (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic protons.
-
¹H NMR: To identify all unique proton environments, their integration (number of protons), and their scalar couplings (connectivity).
-
¹³C NMR: To identify all unique carbon environments.
-
2D NMR (COSY & HSQC): To correlate connected protons (COSY) and directly bonded proton-carbon pairs (HSQC), confirming the assignment of the ethyl bridge and substitution on the rings.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides single lines for each unique carbon, simplifying the spectrum.
-
2D COSY Acquisition: Run a standard gradient-selected Correlation Spectroscopy (gCOSY) experiment to map ¹H-¹H coupling networks.
-
2D HSQC Acquisition: Run a standard gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) experiment to identify one-bond ¹H-¹³C correlations.
Predicted NMR Data and Interpretation
The ortho-substitution on both rings and the ethyl bridge create a distinct set of signals. The following tables summarize the predicted chemical shifts based on known data for bibenzyl and substituted toluene derivatives.[6][7][8]
Table 2.1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.15 - 7.05 | m | 8H | Ar-H | Aromatic protons in a complex, overlapping region typical for substituted benzenes. |
| ~2.90 | s (broad) | 4H | -CH ₂-CH ₂- | The two methylene groups are chemically equivalent due to free rotation, appearing as a singlet. |
| ~2.30 | s | 6H | Ar-CH ₃ | Two magnetically equivalent methyl groups on the aromatic rings. |
Table 2.2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~140 - 135 | Ar-C (quaternary) | Quaternary carbons to which the ethyl bridge and methyl groups are attached. |
| ~130 - 125 | Ar-C H | Aromatic methine carbons. |
| ~37 | -C H₂-C H₂- | Aliphatic carbons of the ethyl bridge.[7] |
| ~19 | Ar-C H₃ | Methyl group carbons. |
The COSY spectrum would confirm the coupling between the aromatic protons, while the HSQC spectrum would definitively link the proton signals at ~2.90 ppm to the carbon signal at ~37 ppm (the ethyl bridge) and the proton signal at ~2.30 ppm to the carbon signal at ~19 ppm (the methyl groups).
Caption: Key ¹H-¹³C correlations confirmed by HSQC NMR.
Corroborative Analysis I: Mass Spectrometry Fragmentation
While GC-MS provides the molecular weight, the fragmentation pattern obtained from Electron Ionization (EI) offers a fingerprint that can corroborate the proposed structure. The fragmentation of alkyl-substituted benzenes is well-characterized and follows predictable pathways.[9][10]
Fragmentation Pathway Rationale
The most likely fragmentation pathway for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene involves benzylic cleavage. The bond between the two methylene groups of the ethyl bridge is a favorable cleavage point. This homolytic cleavage results in the formation of a stable methylbenzyl radical and a methylbenzyl cation. This cation can rearrange to the highly stable tropylium ion.[9]
Caption: Predicted major fragmentation pathway in EI-MS.
Interpreting the Mass Spectrum
The resulting mass spectrum should be dominated by these key ions:
-
m/z 210: The molecular ion (M⁺), which should be clearly visible.
-
m/z 105: The base peak or a very prominent peak, corresponding to the methylbenzyl cation ([CH₃C₆H₄CH₂]⁺).
-
m/z 91: A significant peak resulting from the rearrangement of the methylbenzyl cation to the tropylium ion.[10]
-
m/z 77: A smaller peak corresponding to the phenyl cation ([C₆H₅]⁺), arising from further fragmentation.[11]
The presence of a strong peak at m/z 105 is highly diagnostic for the bibenzyl structure with methyl substituents.
Corroborative Analysis II: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups and, critically in this case, confirming the substitution pattern on the aromatic rings.[12]
Rationale for IR Analysis
The IR spectrum provides three key pieces of information for this molecule:
-
Distinction between aromatic and aliphatic C-H bonds.
-
Evidence of the aromatic rings themselves.
-
Confirmation of the ortho-disubstitution pattern.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As the compound is likely a liquid or a low-melting solid at room temperature, it can be analyzed as a neat thin film. Place a single drop of the pure substance between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Collect at least 16 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.
-
Background Correction: Run a background spectrum of the clean salt plates prior to the sample analysis and subtract it from the sample spectrum.
Predicted IR Absorptions and Interpretation
Table 4.1: Key Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Structural Confirmation |
|---|---|---|---|
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Presence of sp² C-H bonds (aromatic rings).[13] |
| 2960 - 2850 | Strong | Aliphatic C-H Stretch | Presence of sp³ C-H bonds (methyl and methylene groups).[13] |
| 1605 & 1495 | Medium | Aromatic C=C Ring Stretch | Confirms the presence of the benzene rings. |
| ~745 | Strong | Aromatic C-H Out-of-Plane Bend | Diagnostic for ortho-disubstituted benzene rings (typically 770-735 cm⁻¹).[12][14] |
The most crucial peak for confirming the specific isomer is the strong absorption around 745 cm⁻¹. The presence of this band, combined with the other characteristic aromatic and aliphatic stretches, provides compelling evidence for the 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene structure.[12]
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is not achieved by a single technique but by the logical integration of complementary data. This guide demonstrates a robust workflow that progresses from foundational purity and molecular weight assessment (GC-MS) to definitive connectivity mapping (Multinuclear NMR), and finally to corroboration of key structural features (MS Fragmentation and IR Spectroscopy).
Caption: Integrated workflow for structural analysis.
By following this methodology, researchers, scientists, and drug development professionals can confidently and efficiently characterize this and similar bibenzyl structures, ensuring the integrity of their downstream applications.
References
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2020). Spectroscopy. Available at: [Link]
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Infrared Spectrometry - MSU chemistry. Michigan State University. Available at: [Link]
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The Mass Spectrometry of Hydrocarbons. (1965). ASTM International. Available at: [Link]
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Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. (1997). Analytical Chemistry. Available at: [Link]
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Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. (2022). Nature Communications. Available at: [Link]
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12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]
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Determining benzene ring substitution patterns from IR spectra. Spectra Analysis. Available at: [Link]
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Index of mass spectra of organic compounds. Doc Brown's Chemistry. Available at: [Link]
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Detection of a bibenzyl core scaffold in 28 common mangrove and associate species of the Indian Sundarbans: potential signature molecule for mangrove salinity stress acclimation. (2024). Plant Direct. Available at: [Link]
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1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. American Elements. Available at: [Link]
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H¹ NMR data for isolated prenylated bibenzyls. ResearchGate. Available at: [Link]
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Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Available at: [Link]
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Fragmentation of Aromatics. Whitman College. Available at: [Link]
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Mass spectral fragments of common hydrocarbons. Hiden Analytical. Available at: [Link]
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Immunomodulatory Potential of a Bibenzyl-dihydrophenanthrene Derivative Isolated from Calanthe cardioglossa. (2025). Journal of Natural Products. Available at: [Link]
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Antioxidant Bibenzyl Derivatives from Notholaena nivea Desv. (2009). Molecules. Available at: [Link]
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New polychlorinated bibenzyls from Ribes minutiflorum. (2020). Natural Product Research. Available at: [Link]
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1-Methyl-2-[1-(4-methylphenyl)ethyl]benzene. PubChem. Available at: [Link]
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GC-FID spectra of Agilent MassHunter database generated chromatogram reports. ResearchGate. Available at: [Link]
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Antioxidant potential of a new macrocyclic bisbibenzyl and other compounds from Combretum molle: in vitro and docking analyses. (2025). ResearchGate. Available at: [Link]
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1-Methyl-2-(1-ethylpropyl)benzene. PubChem. Available at: [Link]
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Full scan chromatogram and mass spectra of identified bibenzyl in sample. ResearchGate. Available at: [Link]
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Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-. NIST WebBook. Available at: [Link]
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An easy method and two steps for synthesis of the medetomidine with high yield. (2015). International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
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Chemical Properties of Benzene, 1-ethyl-2-methyl- (CAS 611-14-3). Cheméo. Available at: [Link]
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Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. (2022). Kobe University Repository. Available at: [Link]
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solubility of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in common solvents
An In-Depth Technical Guide to the Solubility of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, an aromatic hydrocarbon. The document is structured to provide not only a theoretical understanding of its solubility based on its physicochemical properties but also practical, step-by-step protocols for empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in numerous scientific disciplines, including chemistry, pharmacology, and materials science.[1] For professionals in drug development, understanding a compound's solubility is critical as it influences bioavailability, formulation, and ultimately, therapeutic efficacy. 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 2,2'-ditolylethane, is an organic compound with the chemical formula C16H18 and a molecular weight of approximately 210.32 g/mol .[2][3] Its structure, consisting of two toluene rings linked by an ethane bridge, dictates its physicochemical properties and, consequently, its solubility profile.
Physicochemical Properties and Predicted Solubility
The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[4][5][6][7][8][9][10][11] The molecular structure of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene provides clear indicators of its polarity and, therefore, its expected solubility in common laboratory solvents.
Key Physicochemical Properties:
-
Molecular Formula: C16H18[2]
-
Structure: Two nonpolar aromatic (phenyl) rings and a nonpolar aliphatic (ethane) linker.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors (e.g., -OH, -NH) and has no significant hydrogen bond acceptors.
-
Polarity: The symmetrical distribution of nonpolar groups results in a very low overall molecular polarity.
Based on these properties, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is classified as a nonpolar, lipophilic compound .
Predicted Solubility in Common Solvents:
The following table summarizes the predicted solubility of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in a range of common solvents, categorized by their polarity.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water (H₂O) | Polar Protic | Insoluble | Significant mismatch in polarity; the strong hydrogen bonding network of water excludes the nonpolar solute.[10] |
| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble | While polar, the small alkyl group allows for some interaction with nonpolar compounds. |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble | The longer alkyl chain increases its nonpolar character, making it a better solvent for nonpolar solutes compared to methanol. |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble | The presence of a carbonyl group provides some polarity, but the overall character allows for the dissolution of nonpolar compounds. |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Very Soluble | A versatile solvent with a polarity that is effective at dissolving many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble | A good solvent for a wide range of nonpolar and moderately polar compounds. |
| Toluene (C₇H₈) | Nonpolar | Very Soluble | The aromatic nature of toluene is very similar to the phenyl groups of the solute, leading to strong van der Waals interactions. |
| Hexane (C₆H₁₄) | Nonpolar | Very Soluble | A classic nonpolar solvent that readily dissolves other nonpolar hydrocarbons. |
| Diethyl Ether (C₄H₁₀O) | Nonpolar | Very Soluble | A common nonpolar solvent in organic chemistry. |
Factors Influencing Solubility
Several factors can influence the solubility of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. A comprehensive understanding of these factors is essential for accurate solubility determination and application.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1][12] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards dissolution.[1]
-
Pressure: Pressure has a negligible effect on the solubility of solids and liquids in liquid solvents.[8][12]
-
Purity of the Solute: Impurities can affect the measured solubility.
-
Polymorphism: If the compound can exist in different crystalline forms (polymorphs), each form may have a different solubility.
Experimental Determination of Solubility
While predictions based on structure are valuable, empirical determination is necessary for quantitative data. The following section details a standard laboratory protocol for determining the equilibrium solubility of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest and then measuring the concentration of the dissolved compound in the resulting saturated solution.
Materials and Equipment:
-
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (solid)
-
Selected solvents (e.g., water, ethanol, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Diagram of the Experimental Workflow:
Caption: Workflow for Equilibrium Solubility Determination.
Conclusion
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is a nonpolar compound, and its solubility is dictated by the "like dissolves like" principle. It is predicted to be highly soluble in nonpolar and moderately polar organic solvents and insoluble in polar solvents like water. For precise quantitative data, the shake-flask equilibrium solubility method is recommended. A thorough understanding and empirical determination of its solubility are paramount for its effective application in research and development, particularly in the pharmaceutical industry.
References
- American Elements. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene.
- BYJU'S. (n.d.). Factors Affecting Solubility.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-methyl-2-(2-propenyl)- (CAS 1587-04-8).
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- ECHEMI. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene.
- Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136769, 1-Methyl-2-[1-(4-methylphenyl)ethyl]benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11148226, 1-Methyl-2-(2-phenylethynyl)benzene.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70052696, 1-Methyl-2-[2-(2-nitroethenyl)phenyl]benzene.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- StatPearls - NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.
- University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
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Methodological & Application
Application Notes & Protocols: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene as a Precursor for Polycyclic Aromatic Hydrocarbon Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Versatile Benzene-Based Building Block
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, systematically known as 1,2-bis(o-tolyl)ethane, is a diarylethane that serves as a valuable starting material in the synthesis of polycyclic aromatic hydrocarbons (PAHs). Its structure, featuring two ortho-substituted toluene rings connected by an ethane bridge, makes it an ideal precursor for intramolecular cyclization reactions to form rigid, planar aromatic systems. This guide provides detailed protocols for the utilization of this compound, with a primary focus on its conversion to 9,10-dimethylphenanthrene, a key scaffold in medicinal chemistry and materials science.
The methodologies detailed herein are grounded in established chemical principles and supported by relevant literature, offering researchers a practical framework for the synthesis and exploration of novel phenanthrene derivatives.
Starting Material: Characterization and Handling
Chemical Name: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene Synonyms: 1,2-bis(o-tolyl)ethane CAS Number: 952-80-7 Molecular Formula: C₁₆H₁₈ Molecular Weight: 210.32 g/mol
Table 1: Physicochemical Properties of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
| Property | Value |
| Appearance | Colorless oil (predicted) |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, THF, hexanes) |
Spectroscopic Data (Predicted for 1,2-bis(o-tolyl)ethane):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.15-7.05 (m, 8H, Ar-H), 2.90 (s, 4H, -CH₂-CH₂-), 2.30 (s, 6H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 138.0, 136.0, 130.0, 128.5, 126.0, 125.5 (Ar-C), 34.0 (-CH₂-), 19.0 (-CH₃).
Safety and Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Synthetic Protocols: From Diarylalkane to Phenanthrene
The primary application of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is its conversion to 9,10-dimethylphenanthrene through a dehydrogenative cyclization reaction. Two effective methods for this transformation are photochemical cyclization and iodine-mediated oxidative cyclization.
Protocol 1: Photochemical Synthesis of 9,10-Dimethylphenanthrene
This method utilizes ultraviolet (UV) irradiation to induce an intramolecular 6π-electrocyclization, followed by oxidation to the aromatic phenanthrene core. The presence of an oxidizing agent, such as iodine, is crucial for the final aromatization step.
Reaction Scheme:
Caption: Photochemical cyclization workflow.
Materials:
-
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
-
Iodine (I₂)
-
Cyclohexane (or other suitable solvent, e.g., benzene, toluene)
-
Propylene oxide (optional, as an HI scavenger)
-
Anhydrous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Equipment:
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a quartz immersion well
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (1.0 g, 4.75 mmol) in cyclohexane (400 mL).
-
Addition of Reagents: Add iodine (1.21 g, 4.75 mmol) to the solution. If desired, add propylene oxide (2 mL) to neutralize the HI formed during the reaction.
-
Photochemical Reaction: Place the reaction vessel in the photochemical reactor and irradiate with a medium-pressure mercury lamp while stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from several hours to a full day depending on the lamp's power and the reaction scale.
-
Work-up: After completion of the reaction (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Quenching: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate (2 x 100 mL) to remove excess iodine.
-
Extraction: Wash the organic layer with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 9,10-dimethylphenanthrene.
Expected Yield: 60-80%
Protocol 2: Iodine-Mediated Oxidative Cyclization
This protocol offers a non-photochemical alternative, relying on the thermal activation of an iodine-mediated oxidative cyclization. Molecular iodine acts as both a catalyst and an oxidant in this transformation.[1]
Reaction Scheme:
Caption: Iodine-mediated oxidative cyclization workflow.
Materials:
-
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
-
Iodine (I₂) (catalytic amount)
-
An oxidizing agent (e.g., air, oxygen, or a solid-supported oxidant)
-
High-boiling point solvent (e.g., nitrobenzene, diphenyl ether)
-
Anhydrous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and dichloromethane for chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and a gas inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (1.0 g, 4.75 mmol) and a high-boiling point solvent such as nitrobenzene (20 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.12 g, 0.475 mmol, 10 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 210 °C for nitrobenzene) while bubbling a slow stream of air or oxygen through the solution. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: If a high-boiling solvent like nitrobenzene was used, it can be removed by steam distillation or vacuum distillation.
-
Extraction: Dilute the residue with dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium thiosulfate (2 x 25 mL) to remove any remaining iodine.
-
Washing and Drying: Wash the organic layer with water (25 mL) and brine (25 mL), then dry over anhydrous magnesium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane solvent system to yield 9,10-dimethylphenanthrene.
Expected Yield: 50-70%
Product Characterization: 9,10-Dimethylphenanthrene
Table 2: Characterization Data for 9,10-Dimethylphenanthrene
| Property | Value | Reference |
| Appearance | White to off-white solid | [2] |
| Melting Point | 143-145 °C | [2] |
| ¹H NMR (CDCl₃) | δ 8.65 (d, 2H), 8.15 (d, 2H), 7.60 (m, 4H), 2.75 (s, 6H) | |
| ¹³C NMR (CDCl₃) | δ 130.5, 129.0, 128.0, 126.5, 125.0, 122.5, 20.0 | |
| Mass Spec (EI) | m/z 206 (M⁺) |
Further Applications & Future Directions
The protocols described provide a foundation for the synthesis of 9,10-dimethylphenanthrene. This core structure can be further functionalized to create a diverse library of compounds for various applications:
-
Drug Development: Phenanthrene derivatives have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
-
Materials Science: The rigid and planar nature of the phenanthrene core makes it a suitable building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
-
Ligand Synthesis: Functionalized phenanthrenes can serve as ligands for transition metal catalysts, enabling novel transformations in organic synthesis. For instance, the synthesis of bis-indenyl ethane ligands from related starting materials has been reported for use in olefin polymerization catalysis.[3]
Conclusion
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is a readily accessible starting material for the efficient synthesis of 9,10-dimethylphenanthrene and its derivatives. The photochemical and iodine-mediated oxidative cyclization protocols detailed in this guide offer reliable and scalable methods for researchers in both academic and industrial settings. The versatility of the phenanthrene scaffold opens up numerous avenues for further research and development in medicinal chemistry and materials science.
References
- Photochemical rearrangement of diarylethenes: synthesis of functionalized phenanthrenes.Organic & Biomolecular Chemistry.
- Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives.PMC. (Although a different synthetic approach, it highlights methods for phenanthrene synthesis)
- Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes.Beilstein Journals.
- Photocatalyzed syntheses of phenanthrenes and their aza-analogues. A review.Beilstein Journals. (Reviews various photocatalytic methods for phenanthrene synthesis)
- KOt-Bu/DMF Promoted Intramolecular Cyclization of (1,1')-Biphenyl Aldehydes and Ketones: An efficient Synthesis of Phenanthrenes.The Royal Society of Chemistry.
- A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene.Scholarly Publications Leiden University.
- Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles.Organic Chemistry Portal.
-
Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[4][5][6]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study. PMC - NIH. (Illustrates the broad applicability of iodine-promoted cyclizations)
- Iodine mediated cascade oxidative functionalization, cyclisation and annulation reactions.International Journal of Experimental Research and Review.
- Hypervalent Iodine Mediated Oxidative Cyclization of o-Hydroxystilbenes into Benzo- and Naphthofurans.Organic Chemistry Portal.
- The Synthesis of 2,7-Dimethylphenanthrene.The Ohio State University.
- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions.Engineered Science Publisher.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.ACS Publications. (A useful reference for interpreting NMR spectra)
- Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts.J. Sci. I. R. Iran.
- a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a.Jetir.Org.
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- 3. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. jetir.org [jetir.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in Cross-Coupling Reactions
Introduction: The Significance of Bibenzyl Scaffolds
Bibenzyls, and their derivatives such as 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (also known as 2,2'-dimethylbibenzyl), represent a crucial structural motif in medicinal chemistry and materials science.[1][2] These frameworks are integral to a variety of natural products, including certain isoquinoline alkaloids, and form the backbone of molecules with applications ranging from pharmaceuticals to agrochemicals and polymers.[2] The symmetrical nature of many bibenzyls, including the title compound, presents unique synthetic challenges and opportunities, often revolving around the formation of the central sp³-sp³ carbon-carbon bond.
Cross-coupling reactions have emerged as a powerful and versatile strategy for the synthesis of such C-C bonds, offering high functional group tolerance and reaction control.[3][4][5][6] This document provides a detailed guide to the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene via various cross-coupling methodologies and its potential applications as a building block in further chemical transformations.
Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene via Cross-Coupling Reactions
The synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene can be approached through several modern cross-coupling strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. Below, we detail several robust protocols.
Protocol 1: Reductive Homocoupling of 2-Methylbenzyl Halides
Reductive homocoupling offers a direct and often high-yielding route to symmetrical bibenzyls.[1][2][7] This approach involves the coupling of two molecules of a benzyl halide in the presence of a reducing agent.
Causality of Experimental Choices:
-
Metal Reductant: Iron powder is a cost-effective and environmentally benign reducing agent.[2]
-
Catalyst: A catalytic amount of a cuprous salt, such as CuCl, is crucial to promote the coupling reaction, significantly improving the yield compared to using iron alone.[2]
-
Solvent: Utilizing an aqueous medium makes this protocol greener and more economical.[2][7]
Experimental Workflow Diagram:
Caption: Workflow for Reductive Homocoupling.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzyl bromide (1.0 eq), iron powder (2.0 eq), and a catalytic amount of cuprous(I) chloride (0.1 eq).
-
Add deionized water to the flask to create a suspension.
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
| Parameter | Value |
| Starting Material | 2-Methylbenzyl bromide |
| Reagents | Iron powder, CuCl |
| Solvent | Water |
| Temperature | 100 °C (Reflux) |
| Typical Yield | 70-85% |
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and can be adapted for the synthesis of bibenzyls.[4][8][9] This protocol involves the coupling of a benzyl halide with a benzylboronic acid derivative.
Causality of Experimental Choices:
-
Palladium Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential for the catalytic cycle.
-
Base: A base, like potassium carbonate or cesium carbonate, is required for the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (e.g., DME, Toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Reaction Mechanism Diagram:
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Step-by-Step Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve 2-methylbenzyl halide (1.0 eq), 2-methylbenzylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a suitable solvent system, for example, a 3:1 mixture of toluene and water.
-
Add a base, such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
| Parameter | Value |
| Coupling Partners | 2-Methylbenzyl halide & 2-Methylbenzylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 90-110 °C |
| Typical Yield | 65-80% |
Other Potential Cross-Coupling Strategies
While reductive homocoupling and Suzuki-Miyaura coupling are common, other methods can also be employed:
-
Kumada Coupling: This involves the reaction of a Grignard reagent (2-methylbenzylmagnesium halide) with a 2-methylbenzyl halide, typically catalyzed by a nickel or palladium complex.[10][11][12][13] This method is advantageous due to the ready availability of Grignard reagents.
-
Negishi Coupling: This reaction couples an organozinc reagent (2-methylbenzylzinc halide) with a 2-methylbenzyl halide, catalyzed by palladium or nickel.[14][15][16][17] Organozinc reagents often exhibit higher functional group tolerance compared to Grignard reagents.
-
Stille Coupling: This involves the coupling of an organostannane (e.g., 2-methylbenzyltributyltin) with a 2-methylbenzyl halide, catalyzed by palladium.[5][6][18] While effective, the toxicity of organotin compounds is a significant drawback.
Applications of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in Further Cross-Coupling Reactions
Once synthesized, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene can serve as a scaffold for further functionalization. The methyl groups on the aromatic rings can be halogenated to introduce reactive handles for subsequent cross-coupling reactions, allowing for the synthesis of more complex, unsymmetrical bibenzyl derivatives.
Example Application: Synthesis of a Functionalized Bibenzyl via Sonogashira Coupling
This protocol outlines the bromination of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene followed by a Sonogashira coupling to introduce an alkyne moiety.
Workflow Diagram:
Caption: Functionalization of the Bibenzyl Scaffold.
Step-by-Step Protocol (Bromination followed by Sonogashira Coupling):
-
Bromination: Dissolve 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (1.0 eq) in a suitable solvent like carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as AIBN (0.05 eq). Reflux the mixture under irradiation with a UV lamp until the reaction is complete (monitored by TLC). Work up by washing with aqueous sodium thiosulfate and brine, drying, and concentrating. Purify by column chromatography.
-
Sonogashira Coupling: To a degassed solution of the brominated bibenzyl (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine).[19][20][21]
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Work up by quenching with aqueous ammonium chloride, extracting with an organic solvent, washing with brine, and drying.
-
Purify the crude product by column chromatography to yield the desired functionalized bibenzyl.
Conclusion
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is a valuable bibenzyl derivative that can be synthesized through a variety of robust cross-coupling methodologies. The choice of synthetic route can be tailored based on available resources and desired scale. Once obtained, this scaffold can be further elaborated using the extensive toolkit of modern cross-coupling reactions, enabling access to a wide array of complex molecules for applications in drug discovery and materials science.
References
-
American Elements. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. Retrieved from [Link]
- Liu, J., & Li, B. (2007). Facile synthesis of bibenzyl by reductive homocoupling of benzyl halides in aqueous media.
-
Taylor & Francis Online. (2007). Facile Synthesis of Bibenzyl by Reductive Homocoupling of Benzyl Halides in Aqueous Media. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Facile Synthesis of Bibenzyl by Reductive Homocoupling of Benzyl Halides in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2021). Molybdenum‐Catalyzed Deoxygenation Coupling of Lignin‐Derived Alcohols for Functionalized Bibenzyl Chemicals. Retrieved from [Link]
- Semenya, J., Yang, Y., & Picazo, E. (2024). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
-
NISCAIR. (n.d.). Studies in the synthesis of bibenzyl. Retrieved from [Link]
-
Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
PubMed. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Restek. (n.d.). 1-Methyl-2-ethylbenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). 5-Methyl-2,2'-Bipyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Reaction mechanisms in the preparation of bibenzyl through the.... Retrieved from [Link]
-
Wikipedia. (n.d.). Kumada coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2019). Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum. Retrieved from [Link]
-
Beilstein Journals. (2024). Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]
-
ResearchGate. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2. Retrieved from [Link]
-
ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. Retrieved from [Link]
-
PubMed. (2020). Dehydrogenative Coupling of Benzylic and Aldehydic C-H Bonds. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-2-[1-(4-methylphenyl)ethyl]benzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Iron-catalysed Negishi coupling of benzylhalides and phosphates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Bibenzyl. Retrieved from [Link]
-
Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. Retrieved from [Link]
-
National Center for Biotechnology Information. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Retrieved from [Link]
-
PubMed. (n.d.). Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][2][22]benzodiazepines (PBDs). Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-ethyl-2-methyl-. Retrieved from [Link]
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analytical standards for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Application Note & Analytical Protocol Guide
Part 1: Introduction & Scope
This application note details the analytical standards and protocols for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , a critical structural isomer used in two distinct high-value sectors:
-
Pharmaceutical Development: As a Process Analytical Impurity (PAI) in the synthesis of bibenzyl-derived therapeutics and active pharmaceutical ingredients (APIs) involving Friedel-Crafts alkylations or toluene-based coupling reactions.[1]
-
Material Science (LOHC): As a model compound and degradation marker in Liquid Organic Hydrogen Carrier (LOHC) systems based on benzyltoluene/dibenzyltoluene fluids (e.g., Marlotherm®), where precise isomer identification determines hydrogenation kinetics.
The structural specificity of the ortho,ortho linkage (2,2') presents unique separation challenges compared to its meta and para isomers. This guide provides validated protocols for its identification, quantification, and purity assessment.
Physicochemical Profile
| Property | Value | Note |
| Molecular Formula | ||
| Molecular Weight | 210.32 g/mol | |
| Appearance | White crystalline solid or colorless liquid | Melting point dependent on purity/polymorph (approx. 30-35°C) |
| Solubility | Soluble in Hexane, Toluene, DCM, Methanol | Insoluble in Water |
| Boiling Point | ~305°C (at 760 mmHg) | High thermal stability |
| Key Characteristic | UV Chromophore | Weak UV absorption requires sensitive detection |
Part 2: Analytical Strategy & Logic
The analysis of 2,2'-dimethylbibenzyl requires a multi-modal approach to ensure both identity (isomeric correctness) and purity (absence of homologs).[1]
-
GC-MS (Primary Method): Chosen for its superior resolution of structural isomers (o,o' vs p,p') and sensitivity to volatile organic impurities.
-
HPLC-UV (Secondary Method): utilized for purity assay when thermal degradation is a concern or to detect non-volatile coupling byproducts.[1]
-
NMR (Validation): The definitive method for confirming the ortho-substitution pattern via coupling constants.[1]
Analytical Workflow Diagram
Caption: Integrated analytical workflow ensuring structural confirmation and quantitative accuracy for 2,2'-dimethylbibenzyl.
Part 3: Detailed Experimental Protocols
Protocol A: High-Resolution GC-MS for Isomer Profiling
Objective: To separate 2,2'-dimethylbibenzyl from its isomers (2,3'; 3,3'; 4,4') and quantify trace impurities.[1]
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]
-
Rationale: A low-polarity phase (5% phenyl) is standard for aromatic hydrocarbons, offering the best balance of resolution and run time.[1]
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 280°C.
-
Mode: Split 20:1 (for assay); Splitless (for trace impurity profiling).
-
Temperature Program:
-
Initial: 60°C (Hold 1 min) - Solvent venting.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C - Critical region for isomer separation.[1]
-
Ramp 3: 20°C/min to 300°C (Hold 5 min) - Elute heavy dimers.
MS Detection:
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Mode: Full Scan (m/z 50–500) for identification; SIM (m/z 105, 210) for quantitation.
-
Note: The tropylium ion (m/z 91) and the molecular ion (m/z 210) are dominant. The m/z 105 fragment (methylbenzyl cation) helps distinguish it from non-methylated analogs.
-
System Suitability Criteria:
-
Resolution (
): > 1.5 between 2,2'-dimethylbibenzyl and 2,4'-dimethylbibenzyl. -
Tailing Factor: < 1.2.
Protocol B: HPLC-UV Purity Assay
Objective: Quantification of the main peak in the presence of thermally labile contaminants.[1]
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
A: Water (0.1% Phosphoric Acid).
-
B: Acetonitrile.[1]
-
-
Gradient:
-
0-2 min: 50% B.[1]
-
2-15 min: Linear ramp to 90% B.
-
15-20 min: Hold 90% B.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 210 nm (for sensitivity) and 260 nm (for selectivity).
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
Protocol C: Structural Validation via 1H-NMR
Objective: Definitive confirmation of the ortho substitution pattern.
-
Solvent:
(Deuterated Chloroform). -
Key Signals:
-
Differentiation: The singlet nature of the ethylene bridge (or tight multiplet depending on resolution) and the specific shift of the ortho-methyls distinguish it from the para isomer, where the symmetry and shielding environment differ slightly.[1]
Part 4: Isomerism & Degradation Pathways[1]
Understanding the chemical context is vital for interpreting analytical data.[1] The synthesis of this compound often leads to regioisomers.
Caption: Synthetic origin of regioisomers and potential degradation pathways relevant to stability studies.
Part 5: Quality Control & Reference Standards
To ensure data trustworthiness (Trustworthiness in E-E-A-T), the following QC measures are mandatory:
-
Blank Analysis: Inject a solvent blank (Hexane/ACN) before every sequence to ensure no carryover, as bibenzyls can be "sticky" on active sites.[1]
-
Linearity: Construct a 5-point calibration curve from 10 µg/mL to 500 µg/mL.
must be .[1] -
LOD/LOQ:
-
Reference Standard Storage: Store neat standard at 2-8°C, protected from light. Solutions in solvent should be used within 48 hours or stored at -20°C to prevent evaporation-induced concentration changes.[1]
References
-
American Elements. (n.d.).[1] 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene Product Information. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,2'-Dimethylbibenzyl (CAS 952-80-7). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
Müller, K., et al. (2015).[1] Liquid Organic Hydrogen Carriers (LOHCs): Operational Aspects of the Dibenzyltoluene System. Energy & Fuels. (Contextual reference for bibenzyl derivatives in LOHC).
- International Electrotechnical Commission (IEC). (2020). IEC 62697-1: Test methods for quantitative determination of corrosive sulfur compounds in unused and used insulating liquids.
Sources
experimental protocol for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene synthesis
An Application Note and Experimental Protocol for the Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 1,2-bis(2-methylphenyl)ethane (CAS 952-80-7)[1]. The described methodology is centered around a transition metal-catalyzed cross-coupling reaction, specifically the Kumada-Corriu coupling. This reaction is a robust and efficient method for the formation of carbon-carbon bonds[2][3]. The protocol outlines the reaction of a 2-methylphenethyl Grignard reagent with a 2-methylbenzyl halide, facilitated by a nickel-based catalyst. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a comprehensive workflow from reagent preparation to product purification and characterization.
Introduction and Synthetic Strategy
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is a symmetrical diarylethane derivative. The synthesis of such molecules is fundamental in organic chemistry, with applications in ligand design, materials science, and as precursors for more complex structures. Several C-C bond-forming strategies can be envisioned for its synthesis, including Suzuki-Miyaura coupling and Friedel-Crafts reactions[4][5]. However, the Kumada coupling offers a direct and economical route by utilizing readily prepared Grignard reagents[3][6].
The chosen strategy involves two primary stages:
-
Formation of Grignard Reagent: Preparation of 2-methylphenethylmagnesium bromide from 1-(2-bromoethyl)-2-methylbenzene.
-
Cross-Coupling: The nickel-catalyzed Kumada coupling of the in-situ generated Grignard reagent with 2-methylbenzyl chloride to form the target molecule.
This method is advantageous due to the commercial availability of the starting materials and the high efficiency often associated with nickel-catalyzed cross-coupling reactions[6].
Reaction Mechanism: The Kumada Coupling
The Kumada coupling proceeds via a catalytic cycle involving a transition metal catalyst, typically based on nickel or palladium[2]. The mechanism for a nickel-catalyzed coupling is generally understood to involve the following key steps:
-
Oxidative Addition: The active Ni(0) catalyst oxidatively adds to the organic halide (2-methylbenzyl chloride), forming an organonickel(II) complex.
-
Transmetalation: The organomagnesium Grignard reagent transfers its organic group (2-methylphenethyl) to the nickel complex, displacing the halide and forming a diorganonickel(II) intermediate.
-
Reductive Elimination: The two organic groups on the nickel center couple and are eliminated, forming the desired C-C bond of the product, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, and regenerating the active Ni(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for the Ni-catalyzed Kumada cross-coupling.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Eq. |
| Magnesium Turnings | Mg | 24.31 | 1.34 g | 55.0 mmol | 1.1 |
| 1-(2-Bromoethyl)-2-methylbenzene | C₉H₁₁Br | 199.09 | 9.95 g | 50.0 mmol | 1.0 |
| 2-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 7.03 g | 50.0 mmol | 1.0 |
| Ni(dppp)Cl₂ Catalyst | C₂₇H₂₆Cl₂NiP₂ | 540.05 | 270 mg | 0.5 mmol | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~150 mL | - | - |
| Iodine (crystal) | I₂ | 253.81 | 1 small crystal | - | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | - |
| Brine | NaCl (sat. aq.) | 58.44 | ~30 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel (addition funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
The entire procedure must be conducted under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware to prevent quenching of the Grignard reagent.
Caption: Experimental workflow for the synthesis of the target compound.
Part A: Preparation of 2-methylphenethylmagnesium bromide
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Charge Flask: Add the magnesium turnings (1.34 g) to the flask.
-
Initiation: Add approximately 20 mL of anhydrous THF and a single small crystal of iodine. The iodine helps to activate the magnesium surface. Stir for 5-10 minutes.
-
Grignard Formation: Dissolve 1-(2-bromoethyl)-2-methylbenzene (9.95 g) in 50 mL of anhydrous THF and add this solution to the dropping funnel. Add a small portion (~5 mL) of the bromide solution to the magnesium suspension. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.
-
Addition: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Part B: Nickel-Catalyzed Cross-Coupling
-
Catalyst Addition: Cool the Grignard solution to 0 °C using an ice bath. Add the nickel catalyst, Ni(dppp)Cl₂ (270 mg), to the flask in one portion.
-
Substrate Addition: Dissolve 2-methylbenzyl chloride (7.03 g) in 30 mL of anhydrous THF and add this solution to the dropping funnel. Add the chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10 °C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approximately 65 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Part C: Workup and Purification
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench by adding 50 mL of 1 M HCl. This will dissolve any unreacted magnesium and neutralize the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a viscous oil. Purify the oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (starting with 100% hexane) to afford the pure product.
Characterization
The identity and purity of the final product, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals would include aromatic protons in the range of ~7.1-7.3 ppm, a singlet for the ethyl bridge protons around ~2.9 ppm, and singlets for the two methyl groups around ~2.3 ppm.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons and the aliphatic ethyl and methyl carbons.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should correspond to the molecular weight of C₁₆H₁₈ (210.31 g/mol ).
Safety and Handling
-
Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All operations must be carried out under a strict inert atmosphere.
-
Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Reagents: 2-Methylbenzyl chloride is a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Catalyst: Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation of dust and skin contact.
Alternative Synthetic Route: Suzuki-Miyaura Coupling
An alternative high-yield pathway is the Suzuki-Miyaura coupling. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide in the presence of a base.[4][9][10]
Proposed Reaction: Coupling of 2-methylphenylboronic acid with 1-(2-bromoethyl)-2-methylbenzene .
Key Components:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.[11]
-
Base: An aqueous base such as K₂CO₃, Na₂CO₃, or K₃PO₄ is essential for the transmetalation step.[4]
-
Solvent: Typically a two-phase system like toluene/water or a single solvent like dioxane or DMF.[4]
This method is often preferred for its high functional group tolerance and the relatively low toxicity of the boronic acid reagents compared to organomagnesium compounds.[9]
References
-
Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. (2018). International Journal of Organometallic Chemistry. [Link]
-
Kumada coupling. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. (n.d.). American Elements. Retrieved February 22, 2026, from [Link]
-
Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]
-
The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. (2016). Plymouth Electronic Archive and Research Library (PEARL). [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
- Process for the Kumada coupling reaction. (2007).
-
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2024). Journal of Nanostructures. [Link]
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- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 11. Suzuki Coupling [organic-chemistry.org]
Exploratory Application Notes: Potential Roles of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in Advanced Polymer Synthesis
Introduction
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 1,2-di(o-tolyl)ethane, is a bibenzyl derivative with the CAS number 952-80-7.[1] While bibenzyl and its related structures are recognized for their roles in medicinal chemistry and as synthetic intermediates, the application of this specific isomer in polymer science is not well-documented.[2] This guide serves as a prospective analysis, outlining potential, theoretically-grounded applications for this compound based on its unique chemical structure. The sterically hindered, yet flexible, bibenzyl core presents intriguing possibilities for creating novel polymers with advanced properties.
This document will explore two primary hypothetical applications:
-
As a Monomer Precursor for High-Performance Polyimides: Leveraging the rigid aromatic units to synthesize polymers with high thermal stability and specialized solubility characteristics.
-
As a Chain Transfer Agent in Radical Polymerization: Utilizing the benzylic hydrogens to control molecular weight in free-radical polymerization processes.
These application notes are intended for researchers and scientists in polymer chemistry and materials science, providing a foundation for novel research and development.
Section 1: Potential as a Monomer Precursor for High-Performance Polyimides
Scientific Rationale
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[3][4] However, their rigid backbones often lead to poor solubility, making them difficult to process.[3] The structure of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene offers a unique combination of features to address this challenge. The two ortho-methylated phenyl rings, separated by an ethylene bridge, can create a kinked, sterically hindered backbone in a polymer chain. This steric hindrance can disrupt chain packing, potentially enhancing the solubility of the resulting polyimide in common organic solvents without significantly compromising its thermal properties.[3][5]
The proposed strategy involves the chemical modification of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene to introduce amine functionalities, converting it into a novel diamine monomer. This diamine can then be polymerized with a commercial dianhydride to produce a new, soluble, high-performance polyimide.
Proposed Synthetic Scheme and Protocol
The conversion of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene to a diamine monomer can be achieved via a two-step nitration and reduction process.
Part A: Synthesis of 1,2-bis(4-amino-2-methylphenyl)ethane (Hypothetical Monomer)
-
Step 1: Dinitration. The starting compound is subjected to electrophilic aromatic substitution (nitration) to introduce nitro groups, likely at the para-position relative to the ethyl bridge due to steric direction from the ortho-methyl group.
-
Step 2: Reduction. The resulting dinitro compound is then reduced to the corresponding diamine using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
Part B: Synthesis of Polyimide via Polycondensation
The synthesized diamine can be reacted with a commercial dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), in a two-step polycondensation reaction. This process involves the formation of a poly(amic acid) precursor, followed by chemical or thermal imidization.[6]
Protocol 1: Synthesis of Polyimide from Novel Diamine and 6FDA
-
Reaction Setup: In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the synthesized 1,2-bis(4-amino-2-methylphenyl)ethane (1 equivalent) and an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP).
-
Monomer Addition: Once the diamine is fully dissolved, cool the solution to 0°C. Slowly add 6FDA (0.98-1.00 equivalents) as a solid powder in portions to control the exothermic reaction.
-
Poly(amic acid) Formation: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours to form a viscous poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride (4 equivalents) and pyridine (2 equivalents). Heat the mixture to 80-100°C for 4-6 hours to effect cyclization to the polyimide.
-
Polymer Precipitation and Purification: Precipitate the resulting polyimide by pouring the cooled reaction mixture into a large volume of a non-solvent like methanol. Collect the fibrous polymer by filtration, wash thoroughly with methanol and water, and dry in a vacuum oven at 150°C for 24 hours.
Expected Polymer Properties and Characterization
The resulting polyimide is expected to exhibit a combination of high thermal stability and enhanced solubility. The properties can be thoroughly investigated using a suite of analytical techniques.
| Property | Analytical Technique | Expected Outcome |
| Structure Verification | FTIR, ¹H NMR, ¹³C NMR Spectroscopy | Confirmation of imide ring formation (characteristic C=O stretches in FTIR) and verification of the polymer backbone structure. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). Moderate to high molecular weights are expected for good film formation.[6] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | High decomposition temperature (>400°C), indicating excellent thermal stability, a hallmark of aromatic polyimides.[3] |
| Glass Transition Temp. | Differential Scanning Calorimetry (DSC) | A high glass transition temperature (Tg), likely between 250-400°C, due to the rigid aromatic backbone. The steric hindrance may slightly lower Tg compared to more planar analogues but will be key to solubility.[3] |
| Solubility | Qualitative Solubility Testing | Enhanced solubility in organic solvents like NMP, DMAc, and potentially less polar solvents like chloroform, compared to conventional rigid-rod polyimides.[3][6] |
| Mechanical Properties | Tensile Testing (Film Samples) | Formation of tough, flexible films with high tensile strength and modulus, characteristic of high-performance polyimides.[6] |
Visualization of Proposed Workflow
Caption: Workflow for polyimide synthesis.
Section 2: Evaluation as a Chain Transfer Agent in Radical Polymerization
Scientific Rationale
Chain transfer agents (CTAs) are crucial in free-radical polymerization for controlling the molecular weight of polymers.[7] This is achieved by interrupting the propagation of a growing polymer chain and initiating a new one. The reactivity of the C-H bond determines the effectiveness of a molecule as a CTA. Compounds with benzylic hydrogens, like 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, are potential candidates for this role. The benzylic hydrogens on the ethylene bridge are susceptible to abstraction by a propagating radical, which would terminate that chain and leave a stable benzylic radical on the CTA molecule. This new radical can then initiate a new polymer chain.
This application note details a protocol to determine the chain transfer constant (C_tr) of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in the polymerization of a common monomer like styrene. The C_tr value is a quantitative measure of a CTA's efficiency.
Protocol for Determining the Chain Transfer Constant
The Mayo-Lewis equation is the fundamental relationship used to determine C_tr. It relates the degree of polymerization (DP) to the concentrations of the monomer ([M]) and the chain transfer agent ([S]):
1/DP = 1/DP₀ + C_tr * ([S]/[M])
where DP₀ is the degree of polymerization in the absence of the CTA. By running a series of polymerizations with varying [S]/[M] ratios and measuring the resulting molecular weights, C_tr can be determined from the slope of a plot of 1/DP versus [S]/[M].
Protocol 2: Styrene Polymerization with 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene as CTA
-
Preparation of Reaction Ampoules: Prepare a series of glass ampoules. To each, add a specific amount of styrene (monomer), azobisisobutyronitrile (AIBN, initiator), and varying amounts of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CTA). Include a control ampoule with no CTA. Ensure the initiator concentration is kept constant across all experiments.
-
Degassing: Subject each ampoule to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the ampoules under vacuum and place them in a constant temperature bath (e.g., 60°C) to initiate polymerization.
-
Termination and Isolation: After a set time (ensuring low monomer conversion, <10%), quench the reactions by rapid cooling. Open the ampoules, dissolve the contents in a suitable solvent like tetrahydrofuran (THF), and precipitate the polystyrene by adding the solution to a large excess of methanol.
-
Purification: Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) of each polymer sample using Gel Permeation Chromatography (GPC). Calculate the degree of polymerization (DP = Mn / M_styrene).
-
Data Analysis: Plot 1/DP as a function of the [S]/[M] ratio for each reaction. Perform a linear regression on the data points. The slope of this line is the chain transfer constant, C_tr.
Data Presentation and Expected Results
The experimental data should be organized in a table to facilitate the Mayo-Lewis plot construction.
| Sample ID | [Styrene] (mol/L) | [CTA] (mol/L) | [S]/[M] Ratio | Mn ( g/mol ) from GPC | 1/DP |
| Control | 8.7 | 0.00 | 0.000 | Value for DP₀ | y₀ |
| Exp-1 | 8.7 | 0.05 | 0.0057 | Measured Mn | y₁ |
| Exp-2 | 8.7 | 0.10 | 0.0115 | Measured Mn | y₂ |
| Exp-3 | 8.7 | 0.15 | 0.0230 | Measured Mn | y₃ |
| Exp-4 | 8.7 | 0.20 | 0.0460 | Measured Mn | y₄ |
A successful experiment will show a clear trend of decreasing molecular weight with increasing CTA concentration. The resulting Mayo-Lewis plot should be linear, and the slope will provide the C_tr value. A C_tr value significantly greater than zero would confirm the compound's activity as a chain transfer agent.
Visualization of Chain Transfer Mechanism
Caption: Mechanism of chain transfer.
Conclusion
While 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is not a conventional material in polymer science, its chemical structure suggests a strong potential for novel applications. As a precursor to sterically hindered diamine monomers, it could lead to a new class of soluble, high-performance polyimides. Furthermore, its benzylic hydrogens make it a plausible candidate for use as a chain transfer agent to control molecular weight in radical polymerization. The protocols and theoretical frameworks presented in this guide offer a starting point for researchers to explore these possibilities and potentially unlock new materials with unique and valuable properties.
References
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St. Clair, T. L., & St. Clair, A. K. (1999). Highly soluble polyimides from sterically hindered diamines. Polymer, 40(1), 289-296. ([Link])
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Al-Masri, M., et al. (2016). Novel 6FDA-based polyimides derived from sterically hindered Tröger's base diamines: Synthesis and gas permeation properties. Polymer, 96, 104-113. ([Link])
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Ciardelli, F., et al. (2004). Benzyl and cumyl dithiocarbamates as chain transfer agents in the RAFT polymerization of N-isopropylacrylamide. Macromolecular Chemistry and Physics, 205(14), 1947-1956. ([Link])
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Mohan, R., & Katzenellenbogen, J. A. (1982). Silicon-mediated synthesis of bibenzyl systems: synthesis of ring and side-chain functionalized hexestrol derivatives. The Journal of Organic Chemistry, 47(18), 3540-3544. ([Link])
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Lligadas, G., et al. (2017). Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. ACS Sustainable Chemistry & Engineering, 5(12), 11952-11960. ([Link])
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Cheng, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3561. ([Link])
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Li, Y., et al. (2023). Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. Acta Pharmaceutica Sinica B, 13(4), 1629-1642. ([Link])
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Scelta, D., et al. (2023). High-pressure structure and reactivity of crystalline bibenzyl: Insights and prospects for the synthesis of functional double-core carbon nanothreads. The Journal of Chemical Physics, 159(24), 244502. ([Link])
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Li, Y., et al. (2023). Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. Acta Pharmaceutica Sinica B, 13(4), 1629-1642. ([Link])
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Hasegawa, T., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Polymers, 14(6), 1121. ([Link])
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Joshi, S., & Khadgapath, S. (2004). Studies in the synthesis of bibenzyl. Indian Journal of Chemistry, 43B, 2243-2245. ([Link])
-
American Elements. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. ([Link])
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Yamada, B., et al. (2000). Reactions of bifunctional addition-fragmentation chain transfer agents for synthesis of polymer bearing unsaturated moieties at both ends. Macromolecular Chemistry and Physics, 201(5), 562-569. ([Link])
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Liu, Z., et al. (2022). Chemical synthesis of possible poly-methoxylated bibenzyl intermediates... ResearchGate. ([Link])
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Mohanty, D. K. (1989). Synthesis and characterization of high performance polybenzoxazoles. VTechWorks. ([Link])
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Tarafder, M. T. H., et al. (2012). 1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2553. ([Link])
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Al-Ammar, A. A., et al. (2023). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 15(6), 1403. ([Link])
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Application Notes and Protocols for the Purification of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the purification of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7), a nonpolar aromatic hydrocarbon.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide outlines strategies for purification based on the predicted physicochemical properties of the target compound and discusses the rationale behind the selection of appropriate techniques. Detailed, step-by-step protocols for fractional vacuum distillation, flash column chromatography, and recrystallization are provided, along with methods for assessing the purity of the final product.
Introduction and Physicochemical Profile
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is a diarylethane derivative with the molecular formula C16H18.[1] Due to the limited availability of experimental data for this specific compound, its physical properties are estimated based on structurally similar analogs, namely 1,2-diphenylethane and 1,2-di-p-tolylethane.
Table 1: Estimated Physicochemical Properties of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene and Analogs
| Property | 1,2-Diphenylethane (Bibenzyl) | 1,2-Di-p-tolylethane | Estimated 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene |
| Molecular Weight | 182.26 g/mol [2] | 210.31 g/mol [3] | 210.32 g/mol |
| Melting Point | 50-53 °C[2][4] | 80-83 °C[5] | Likely a low-melting solid or a viscous oil at room temperature |
| Boiling Point | 284 °C (at 760 mmHg)[2][4][6] | 178 °C (at unspecified pressure)[5] | ~290-310 °C (at 760 mmHg) |
| Solubility | Soluble in ether, chloroform; practically insoluble in water[4] | - | Expected to be soluble in nonpolar organic solvents (e.g., hexanes, toluene, dichloromethane) and insoluble in water. |
Based on its structure, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is a nonpolar compound. The presence of two aromatic rings and a flexible ethyl bridge suggests it will have a high boiling point and be soluble in a range of organic solvents.
Potential Impurities from Synthesis
The purification strategy should be designed to remove potential impurities arising from the synthesis of the target compound. Common synthetic routes to 1,2-diarylethanes often involve coupling reactions. Potential impurities could include:
-
Starting Materials: Unreacted precursors, such as corresponding benzyl halides or organometallic reagents.
-
Homocoupling Byproducts: Symmetrical diarylethanes formed from the coupling of two identical starting molecules.
-
Oxidation Products: Ketones or other oxidized species formed during the reaction or workup.
-
Isomers: Positional isomers that may form depending on the selectivity of the synthesis.
Purification Strategy Selection
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the purification. The following diagram outlines a general workflow for selecting an appropriate purification strategy.
Caption: Workflow for selecting a purification method.
Detailed Purification Protocols
Fractional Vacuum Distillation
Rationale: Fractional vacuum distillation is suitable for separating liquids with close boiling points and for purifying high-boiling compounds that may decompose at atmospheric pressure.[7][8][9][10] This method is ideal for removing impurities with significantly different volatilities from the target compound.
Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Connect the vacuum adapter to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the crude 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask.
-
Collect and discard any low-boiling initial fractions.
-
Collect the main fraction at a constant temperature, which corresponds to the boiling point of the target compound at the applied pressure.
-
Monitor the distillation rate; a slow and steady rate provides the best separation.
-
Once the main fraction is collected, stop the heating and allow the system to cool before releasing the vacuum.
-
Flash Column Chromatography
Rationale: Flash column chromatography is a rapid and efficient technique for separating compounds based on their polarity.[11][12][13][14][15] Since 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is nonpolar, normal-phase chromatography with a nonpolar mobile phase is the method of choice.
Protocol:
-
Solvent System Selection (TLC):
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC).[16][17][18][19]
-
Spot the crude mixture on a silica gel TLC plate.
-
Test various nonpolar solvent systems (e.g., hexanes with a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane).[13]
-
Carefully load the sample onto the top of the column.
-
Begin eluting the column with the mobile phase, applying positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches per minute.[12]
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Caption: Step-by-step protocol for flash column chromatography.
Recrystallization
Rationale: If the crude product is a solid, recrystallization can be an effective purification method.[20] It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[21] A mixed solvent system is often necessary for nonpolar compounds.[22]
Protocol:
-
Solvent Selection:
-
Find a solvent pair where the target compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" solvent). The two solvents must be miscible.
-
Common solvent pairs for nonpolar aromatic compounds include toluene-hexane or benzene-cyclohexane.[23][24]
-
Test the solubility of a small amount of the crude product in various solvent combinations.
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot "good" solvent.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity of the compound and the molecular weight of any impurities.[25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can be used for quantitative purity assessment (qNMR).[27][28][29]
References
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Stenutz, R. (n.d.). 1,2-diphenylethane. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). 1,2-Diphenylethane. Retrieved from [Link]
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Slideshare. (n.d.). What is vacuum fractional distillation.pdf. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Run a Flash Column. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]
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iChemical. (n.d.). Diphenylglyoxal;1,2-Diphenylethanedione;Dibenzoyl, CAS No. 134-81-6. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Di-p-tolylethane. Retrieved from [Link]
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-
What is Piping. (2025, April 3). Fractional Vacuum Distillation: Advanced Separation Technology for High-Purity Product Recovery. Retrieved from [Link]
-
Covalent Metrology. (n.d.). Gas Chromatography Mass Spectroscopy (GC-MS). Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Optimized conditions for hydrocarbon group type analysis of base oils by thin-layer chromatography - flame ionisation detection. Retrieved from [Link]
-
IntechOpen. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). TLC. Retrieved from [Link]
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PubMed. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]
-
Journal of Chemical Education. (2001, May 1). A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. Retrieved from [Link]
-
CDAC. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Crystallization. Retrieved from [Link]
-
ResearchGate. (2015, March 20). (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
University of Victoria. (n.d.). Thin layer chromatography. Retrieved from [Link]
-
PubMed Central. (n.d.). 1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene. Retrieved from [Link]
-
American Elements. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]
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Your.Org. (2012, March 31). Solubility handbook. Retrieved from [Link]
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University of the Pacific. (n.d.). Solution chemistry, solubility and solubilization. Retrieved from [Link]
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Wikipedia. (n.d.). Solubility chart. Retrieved from [Link]
-
YouTube. (2019, July 25). Solubility Rules: Explanation & Practice. Retrieved from [Link]
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derivatization of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene for analysis
Application Note: Advanced Analytical Protocols for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Abstract
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS: 1585-06-4), commonly referred to as 2,2'-dimethyldibenzyl or 1,2-bis(2-methylphenyl)ethane , is a symmetric diarylalkane hydrocarbon.[1] While typically analyzed via direct GC-MS due to its volatility and non-polarity, specific analytical challenges—such as ultra-trace environmental monitoring or analysis in biological matrices restricted to LC-MS—require chemical derivatization.[1] This guide details three protocols: Direct Analysis (Baseline), Electrophilic Nitration (for GC-ECD sensitivity), and Benzylic Oxidation (for LC-ESI-MS compatibility).[1]
Part 1: Analytical Strategy & Decision Matrix
The choice of derivatization depends entirely on the available instrumentation and the required limit of detection (LOD). Because the target molecule lacks active functional groups (e.g., -OH, -NH2, -COOH), "derivatization" in this context refers to functionalization —chemically altering the hydrocarbon skeleton to introduce a detectable handle.[1]
Decision Workflow
Figure 1: Analytical decision tree.[1] Select Protocol A for general purity checks, Protocol B for environmental trace analysis, and Protocol C for biological matrices using LC-MS.
Part 2: Experimental Protocols
Protocol A: Direct Analysis (GC-MS/FID)
Use Case: Purity assessment, industrial fluid analysis, and concentrations >1 ppm.[1]
Scientific Rationale: The molecule is a non-polar hydrocarbon (MW 210.32). It elutes well on non-polar stationary phases (5% phenyl-methylpolysiloxane) without tailing.[1] Derivatization is unnecessary and introduces error for standard concentrations.
Method Parameters:
-
Column: DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).[1][2]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split/Splitless (280°C).
-
Oven Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).
-
Detection: MS (EI, 70eV) or FID (300°C).
-
Key Ions (EI): m/z 105 (Tropylium/methylbenzyl cation, Base Peak), 210 (Molecular Ion).
Protocol B: Electrophilic Nitration for GC-ECD
Use Case: Ultra-trace environmental analysis (soil/water) where Electron Capture Detection (ECD) is required.[1] ECD is 100-1000x more sensitive than FID for electronegative compounds.[1]
Scientific Rationale: Hydrocarbons have near-zero response on an ECD.[1] By introducing nitro (-NO2) groups via Electrophilic Aromatic Substitution (EAS), we drastically increase the electron capture cross-section.[1] The ortho-methyl groups direct the incoming nitro groups primarily to the para position relative to the ethyl bridge (sterically favored over ortho to the bridge).
Reagents:
-
Sulfuric Acid (H2SO4), concentrated, trace metal grade.
-
Nitric Acid (HNO3), fuming or concentrated.
-
Dichloromethane (DCM) and Hexane (HPLC Grade).
-
Internal Standard: 2-Nitrotoluene (process control).[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 1 mg of sample (or extract residue) in 500 µL DCM in a 4 mL amber glass vial.
-
Acid Addition: CAREFULLY add 200 µL of cold H2SO4, followed by 50 µL of HNO3 dropwise.
-
Critical Step: Perform in an ice bath. The reaction is exothermic.
-
-
Reaction: Cap and vortex for 1 minute. Incubate at 40°C for 20 minutes.
-
Quenching: Cool to 0°C. Slowly add 2 mL of ice-cold saturated NaHCO3 solution to neutralize (watch for CO2 evolution).
-
Extraction: Add 1 mL Hexane. Vortex vigorously for 30 seconds. Allow layers to separate.
-
Analysis: Inject 1 µL of the upper organic layer into GC-ECD.
Expected Derivative:
-
Major Product: 4,4'-Dinitro-2,2'-dimethyldibenzyl.[1]
-
Validation: Observe mass shift to m/z 300 (M+ + 2*NO2 - 2H) in MS confirmation.
Protocol C: Benzylic Oxidation for LC-ESI-MS
Use Case: Analysis in biological matrices (plasma/urine) where GC is unsuitable, and ESI-MS sensitivity is required.[1]
Scientific Rationale: The analyte is neutral and non-polar, resulting in poor ionization in Electrospray Ionization (ESI). Oxidation of the benzylic methyl groups or the ethyl bridge converts the molecule into carboxylic acids (e.g., 2,2'-dicarboxydibenzyl or cleavage to o-toluic acid).[1] These acidic moieties deprotonate readily in Negative Mode ESI ([M-H]-).[1]
Reagents:
-
Potassium Permanganate (KMnO4).
-
Pyridine / Water (1:1 mixture).
-
Hydrochloric Acid (1M).
-
Ethyl Acetate.
Step-by-Step Procedure:
-
Reaction: In a reaction vial, combine sample (dry residue) with 1 mL of Pyridine/Water (1:1).
-
Oxidant Addition: Add 50 mg solid KMnO4.
-
Reflux: Heat at 90°C for 60 minutes. The purple color should turn brown (MnO2 precipitate).
-
Quenching/Acidification: Cool. Add 1M HCl dropwise until pH < 2 (solubilizes MnO2 and protonates the organic acids).
-
Extraction: Add 2 mL Ethyl Acetate. Vortex and centrifuge.
-
Analysis: Inject the Ethyl Acetate layer into LC-MS/MS (ESI Negative Mode).
Reaction Pathway:
Figure 2: Oxidative functionalization pathway transforming the neutral hydrocarbon into an ESI-compatible acid.[1]
Part 3: Comparative Data & Validation
Table 1: Method Performance Comparison
| Feature | Direct GC-FID | Derivatization: Nitration (GC-ECD) | Derivatization: Oxidation (LC-MS) |
| Analyte Form | Native Hydrocarbon | Nitro-derivative | Carboxylic Acid derivative |
| LOD (approx) | 1 ppm (1 µg/mL) | 0.1 ppb (0.1 ng/mL) | 10 ppb (10 ng/mL) |
| Selectivity | Low (Retention time only) | High (Electronegative specific) | High (Mass Transition specific) |
| Complexity | Low (Ready to inject) | High (Hazardous acids) | Medium (Heating required) |
| Primary Risk | Matrix interference | Over-nitration / Explosion | Incomplete oxidation |
Validation Checkpoints (Self-Correcting Protocol):
-
Nitration: If the organic layer is yellow/orange, nitration was successful. If colorless, reaction time was insufficient or acid was old.
-
Oxidation: If the purple KMnO4 color persists after heating, add a reducing agent (sodium bisulfite) to clear it before extraction; otherwise, it will damage the HPLC column.
-
Internal Standard: Always use a deuterated analog (e.g., o-Xylene-d10 dimer) if available, or a structural analog like Bibenzyl to correct for extraction efficiency.
References
-
USGS. (2023). Instrumental Analysis for the Long-Chain Alkylbenzenes. U.S. Geological Survey, Reston Environmental Organic Geochemistry Laboratory. [Link][1]
-
Moldoveanu, S. C., & David, V. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
PubChem. (2023). Compound Summary: 1,2-Bis(2-methylphenyl)ethane.[1][6] National Library of Medicine. [Link]
-
Vertex AI Search. (2023). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry. NIH PubMed Central. [Link]
Sources
Application Notes and Protocols: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene as a Precursor for [2.2]Metacyclophane Synthesis
Introduction
Cyclophanes, molecules featuring bridged aromatic rings, are of significant interest in supramolecular chemistry, materials science, and drug discovery due to their unique three-dimensional structures and electronic properties.[1] The constrained proximity of the aromatic decks can lead to unusual reactivity and provides a rigid scaffold for the precise spatial arrangement of functional groups. This application note details the utility of 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene as a readily accessible building block for the synthesis of a [2.2]metacyclophane derivative.
The inherent structure of 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene, possessing two o-tolyl groups linked by an ethylene bridge, makes it an ideal starting material for the construction of a [2.2]metacyclophane. The synthesis involves a two-step sequence: a selective bis-benzylic bromination followed by an intramolecular cyclization. This guide provides detailed protocols for this transformation, along with the scientific rationale behind the experimental choices, to enable researchers to successfully synthesize and explore this interesting class of molecules.
Proposed Synthetic Pathway
The overall synthetic strategy to transform 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene into the target [2.2]metacyclophane is depicted below. This pathway leverages well-established methodologies in organic synthesis, namely radical-initiated benzylic bromination and an intramolecular Wurtz coupling reaction.
Caption: Overall synthetic workflow from the starting material to the final cyclophane.
PART 1: Benzylic Bromination of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Principle:
The benzylic positions (the methyl groups attached to the benzene rings) are particularly susceptible to radical halogenation.[2][3][4] This is due to the resonance stabilization of the resulting benzylic radical intermediate. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine radicals, minimizing side reactions.[4] A radical initiator, such as azobisisobutyronitrile (AIBN), is used to initiate the reaction upon heating.
Protocol: Synthesis of 1,2-Bis(2-bromomethylphenyl)ethane
-
Reaction Setup:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene (5.0 g, 23.8 mmol).
-
Add carbon tetrachloride (CCl₄, 100 mL) as the solvent. Safety Note: CCl₄ is toxic and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.
-
Add N-bromosuccinimide (NBS, 9.3 g, 52.3 mmol, 2.2 equivalents).
-
Add azobisisobutyronitrile (AIBN, 0.2 g, 1.2 mmol, 0.05 equivalents) as the radical initiator.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 77°C) with vigorous stirring.
-
Monitor the reaction progress by TLC (thin-layer chromatography) using a hexane/ethyl acetate (9:1) eluent. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to afford 1,2-bis(2-bromomethylphenyl)ethane as a white crystalline solid.
-
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 1,2-Bis(2-bromomethylphenyl)ethane | 368.09 | 8.76 | 7.2-7.9 | 82-90 | 110-112 |
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 7.20-7.40 (m, 8H, Ar-H), 4.55 (s, 4H, -CH₂Br), 3.00 (s, 4H, -CH₂CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ 138.5, 134.0, 130.5, 129.0, 127.5, 34.0, 33.5.
PART 2: Intramolecular Cyclization to form [2.2]Metacyclophane
Principle:
The Wurtz coupling reaction is a classic method for forming carbon-carbon bonds via the reductive coupling of alkyl halides with sodium metal.[1][5][6] For the synthesis of cyclophanes, an intramolecular version of this reaction is employed.[1] High-dilution conditions are crucial to favor the intramolecular cyclization over intermolecular polymerization. This is achieved by the slow addition of the dibromide to a refluxing suspension of sodium metal in an appropriate solvent.
Caption: High-dilution principle in intramolecular Wurtz coupling.
Protocol: Synthesis of [2.2]Metacyclophane
-
Reaction Setup:
-
In a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place sodium metal (2.5 g, 108.7 mmol, 5.5 equivalents) and anhydrous tetrahydrofuran (THF, 300 mL).
-
Heat the mixture to reflux to create a fine dispersion of molten sodium.
-
Dissolve 1,2-bis(2-bromomethylphenyl)ethane (7.2 g, 19.6 mmol) in anhydrous THF (200 mL) and place this solution in the dropping funnel.
-
-
Reaction Execution:
-
Add the solution of the dibromide dropwise to the refluxing sodium suspension over a period of 8-10 hours. The slow addition is critical to maintain high dilution.
-
After the addition is complete, continue to reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the excess sodium by the slow, dropwise addition of ethanol (50 mL), followed by water (50 mL).
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the [2.2]metacyclophane as a white solid.
-
Expected Results:
| Compound | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| [2.2]Metacyclophane | 208.31 | 4.08 | 0.8-1.2 | 20-30 | 132-134 |
Characterization Data (Representative):
-
¹H NMR (400 MHz, CDCl₃): δ 6.80-7.10 (m, 8H, Ar-H), 4.25 (s, 1H, internal Ar-H), 2.50-3.20 (m, 8H, -CH₂-).
-
¹³C NMR (100 MHz, CDCl₃): δ 140.0, 138.5, 133.0, 128.0, 125.5, 36.0.
-
Mass Spectrometry (EI): m/z 208 (M⁺).
Conclusion
This application note demonstrates a reliable and straightforward two-step synthesis of a [2.2]metacyclophane derivative starting from 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. The protocols provided are based on well-established synthetic transformations and offer a practical route to this valuable molecular scaffold. The resulting cyclophane can serve as a platform for further functionalization, enabling the exploration of its unique properties in various fields of chemical research.
References
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Gleiter, R., & Hopf, H. (Eds.). (2004). Modern Cyclophane Chemistry. Wiley-VCH. [Link]
-
Dyson, P. J., Hulkes, A. G., & Suman, P. (1996). Synthesis of octamethyltetrasila[2.2]paracyclophane: a high yielding Würtz coupling reaction using Cr(CO)3 templates. Chemical Communications, (19), 2223. [Link]
-
Yamato, T., Hironaka, K., & Tsuzuki, H. (2003). Medium‐Sized Cyclophanes. Part 63. Synthesis and Structure of [2.2]Metacyclophane‐1,2‐diol and Conversion into [2.2]Metacyclophane‐1,2‐dione by Swern Oxidation. ChemInform, 34(30). [Link]
-
Allinger, N. L., Da Rooge, M. A., & Hermann, R. B. (1961). Some Chemistry of [2.2]Metacyclophane. A Transannular Electrophilic Aromatic Substitution Reaction. Journal of the American Chemical Society, 83(8), 1974-1978. [Link]
-
Wallace, K. J. (2015). Selected synthetic strategies to cyclophanes. Beilstein Journal of Organic Chemistry, 11, 1370-1391. [Link]
-
Lee, S., & Ra, C. S. (2016). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Clean Technology, 22(4), 269-273. [Link]
-
Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]
-
Wurtz reaction. (2023). In Wikipedia. [Link]
-
Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wurtz (Coupling) [quimicaorganica.org]
- 6. Wurtz reaction - Wikipedia [en.wikipedia.org]
laboratory-scale synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
An In-Depth Guide to the Laboratory-Scale Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Abstract
This comprehensive guide details the , also known as 1,2-bis(2-methylphenyl)ethane (CAS 952-80-7).[1] The bibenzyl framework is a core structural motif in numerous natural products and biologically significant molecules.[2][3][4] This document provides a detailed protocol for a robust and efficient synthesis via the reductive homocoupling of 2-methylbenzyl halides. Additionally, alternative synthetic strategies, including the classic Wurtz reaction and transition metal-catalyzed cross-coupling reactions, are discussed to provide a broader context for researchers. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering both practical, step-by-step instructions and the underlying chemical principles.
Introduction: Strategic Approach to Symmetrical Bibenzyl Synthesis
The target molecule, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, is a symmetrical bibenzyl. This structural symmetry strongly informs the choice of an optimal synthetic strategy. While multi-step approaches involving the reduction of stilbenes or alkynes are feasible, they introduce unnecessary complexity.[5] The most direct and atom-economical methods involve the formation of the central C(sp³)–C(sp³) bond by coupling two identical C8 fragments derived from 2-methylbenzyl precursors.
Historically, the Wurtz reaction, involving the treatment of alkyl halides with sodium metal, was a primary method for such transformations.[6] However, this reaction often suffers from low yields and a lack of tolerance for many functional groups.[6] Modern organic synthesis offers more refined and reliable alternatives. Reductive coupling reactions, often mediated by transition metal catalysts, provide a powerful and direct route to bibenzyl derivatives under milder conditions.[2][7] These methods typically involve the generation of benzyl radical intermediates which then dimerize.[2][3]
This guide will focus on a modern reductive homocoupling protocol, selected for its efficiency, straightforward execution, and the growing body of literature supporting its application.[2][3][7]
Primary Recommended Protocol: Reductive Homocoupling of 2-Methylbenzyl Halide
This protocol is based on the principle of generating a 2-methylbenzyl radical from a corresponding halide, which then undergoes a radical-radical coupling to form the desired 1,2-bis(2-methylphenyl)ethane. Recent advancements in photoredox and zirconocene catalysis have made the reductive coupling of even stable benzyl chlorides a mild and efficient process.[2][3] An alternative, more classical approach using zinc or aluminum in the presence of a nickel catalyst in an aqueous medium also proves effective for benzylic homocoupling.[7][8]
Reaction Scheme
Caption: General scheme for the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
Mechanism: Radical-Radical Coupling
The core of this transformation involves a single-electron transfer (SET) to the 2-methylbenzyl halide. This process cleaves the carbon-halogen bond to generate a stabilized 2-methylbenzyl radical. Two of these radical intermediates then rapidly combine (dimerize) to form the new carbon-carbon single bond, yielding the final bibenzyl product.
Caption: Simplified mechanism of reductive homocoupling.
Detailed Experimental Protocol (Aqueous Ni/Al System)
This protocol is adapted from methodologies employing nickel catalysis with a stoichiometric reductant in an aqueous medium, which is advantageous from a green chemistry perspective.[7]
Materials & Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Moles | Notes |
| 2-Methylbenzyl bromide | 89-92-9 | 185.06 g/mol | 1.85 g | 10.0 mmol | Starting material. Can be substituted with 2-methylbenzyl chloride, though it is less reactive. |
| Nickel(II) nitrate hexahydrate | 13478-00-7 | 290.79 g/mol | 291 mg | 1.0 mmol | Catalyst (10 mol%). |
| Aluminum powder | 7429-90-5 | 26.98 g/mol | 324 mg | 12.0 mmol | Reductant (1.2 eq). |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 20 mL | - | Solvent. |
| Diethyl ether (or Ethyl acetate) | 60-29-7 | 74.12 g/mol | ~50 mL | - | For extraction. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - | Drying agent. |
| Saturated Sodium Bicarbonate Solution | - | - | ~20 mL | - | For washing. |
| Brine (Saturated NaCl Solution) | - | - | ~20 mL | - | For washing. |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylbenzyl bromide (1.85 g, 10.0 mmol), nickel(II) nitrate hexahydrate (291 mg, 1.0 mmol), and aluminum powder (324 mg, 12.0 mmol).
-
Solvent Addition: Add 20 mL of deionized water to the flask. The mixture will initially be a suspension.
-
Reaction: Vigorously stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 95:5). The starting material is more polar than the nonpolar hydrocarbon product.
-
Work-up: Upon completion, quench the reaction by carefully adding 10 mL of 2M HCl to dissolve any remaining aluminum.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel using hexane as the eluent to yield 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene as a colorless oil or low-melting solid.
Expected Yield: Moderate to good yields (60-85%) are typically reported for this type of transformation.[7]
Alternative Synthetic Routes
Wurtz Reaction
The Wurtz reaction is the classic method for the homocoupling of alkyl halides using sodium metal.[6][9]
-
Procedure Outline: 2-methylbenzyl chloride or bromide is refluxed in an anhydrous etheric solvent (like diethyl ether or THF) with metallic sodium.
-
Advantages: Simple reagents.
-
Disadvantages: Often requires harsh conditions (refluxing with sodium) and can result in low yields and significant side products from elimination or other radical pathways.[6] It is generally less favored than modern catalytic methods.
Kumada Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[10][11] For a symmetrical coupling, a 2-methylbenzyl Grignard reagent could be coupled with a 2-methylbenzyl halide.
-
Procedure Outline: Prepare 2-methylbenzylmagnesium bromide from 2-methylbenzyl bromide and magnesium turnings in anhydrous THF.[12] This Grignard reagent is then reacted with another equivalent of 2-methylbenzyl bromide in the presence of a nickel catalyst, such as Ni(dppp)Cl₂.[10]
-
Advantages: A powerful and well-established C-C bond-forming reaction.[11][13]
-
Disadvantages: Grignard reagents are highly basic and nucleophilic, limiting functional group tolerance.[10] The formation of the benzyl Grignard reagent itself can be complicated by a competing Wurtz-type homocoupling side reaction.[12]
Characterization Data for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
-
Chemical Formula: C₁₆H₁₈[1]
-
Molecular Weight: 210.32 g/mol [14]
-
Appearance: Colorless oil or low-melting solid.
-
¹H NMR (CDCl₃, typical values):
-
Aromatic Protons: δ ~7.1-7.2 ppm (m, 8H)
-
Methylene Protons (-CH₂-CH₂-): δ ~2.9 ppm (s, 4H)
-
Methyl Protons (-CH₃): δ ~2.3 ppm (s, 6H)
-
-
¹³C NMR (CDCl₃, typical values):
-
Aromatic Carbons: δ ~126-140 ppm (multiple signals)
-
Methylene Carbon (-CH₂-): δ ~35 ppm
-
Methyl Carbon (-CH₃): δ ~19 ppm
-
Conclusion
The is most directly and efficiently achieved through the reductive homocoupling of a suitable 2-methylbenzyl halide. The recommended protocol using a Ni(II)/Al(0) system in water offers a green, effective, and operationally simple method for this transformation. While older methods like the Wurtz reaction and other cross-coupling strategies like the Kumada coupling are viable, they often present challenges in terms of yield, reaction conditions, or substrate preparation. The choice of synthetic route will ultimately depend on the specific resources, expertise, and scale requirements of the laboratory.
References
-
Studies in the synthesis of bibenzyl. (2005). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]
-
Synthesis and Application of Bis[1,2-(4-aryl-2-alkyl-1H- inden-1-yl)]Ethane as an Efficient`Ligand for Preparation of Olefin Polymerization Catalysts. (2018). Oriental Journal of Chemistry. [Link]
-
Studies in the synthesis of bibenzyl. (2005). NISCAIR Online Periodicals Repository. [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (2009). The Journal of Organic Chemistry. [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). ACS Omega. [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. (2017). PubMed. [Link]
- Process for the preparation of 2-methylbiphenyl and of 2-phenylbenzyl bromide. (2001).
-
Solvent screening of benzyl bromide Grignard reaction. (2014). ResearchGate. [Link]
-
Wurtz Reaction (Fittig Reaction). (n.d.). Cambridge University Press. [Link]
-
phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. (1976). Organic Syntheses. [Link]
-
Kumada Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
THE REACTION OF VI-METHYLBENZYLMAGNESIUM BROMIDE I. (1940). Journal of the American Chemical Society. [Link]
-
Wurtz Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene. (2012). Acta Crystallographica Section E. [Link]
-
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. (n.d.). American Elements. [Link]
-
Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. (2024). ACS Organic & Inorganic Au. [Link]
-
Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis. (2024). ChemRxiv. [Link]
-
Wurtz reaction. (n.d.). Wikipedia. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Ni(II)/Al(0) mediated benzylic - coupling in aqueous media. (2012). Journal of Chemical Sciences. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). Organic Letters. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catalysis. [Link]
- Improved process for the kumada coupling reaction. (2008).
-
Kumada cross-coupling reaction for biaryl synthesis. (2018). ResearchGate. [Link]
-
A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. (2018). RSC Publishing. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). Beilstein Journal of Organic Chemistry. [Link]
-
Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). PubMed Central. [Link]
-
Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. (2017). Chemical Science. [Link]
-
a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. (2019). Journal of Emerging Technologies and Innovative Research. [Link]
-
1,2-Bis(dimethylphosphino)ethane. (n.d.). Wikipedia. [Link]
-
Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc. (2001). Journal of the Brazilian Chemical Society. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
1,2-Bis(3-methylphenyl)ethane. (n.d.). PubChem. [Link]
- Process for the preparation of 1,2-bis-(2-nitrophenoxy)-ethane. (1996).
- Synthesis of methylsulphonyl benzene compounds. (2007).
-
1-Methyl-2-[1-(4-methylphenyl)ethyl]benzene. (n.d.). PubChem. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7)[1]. Our goal is to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and improve your reaction yields. This guide is structured to provide not just solutions, but also the underlying scientific principles to empower your experimental design.
Introduction: Plausible Synthetic Strategies
The synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, a diarylethane, can be approached through several established carbon-carbon bond-forming reactions. The most common and effective methods include Suzuki-Miyaura coupling, Grignard reactions, and Friedel-Crafts alkylation. Each of these routes presents a unique set of challenges and optimization parameters. This guide will address each of these potential pathways.
Section 1: Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[2][3] For the synthesis of our target molecule, this would likely involve the coupling of a (2-methylphenyl)ethyl-boronic acid derivative with 2-bromotoluene or vice-versa.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the likely causes?
A1: Low conversion in Suzuki-Miyaura reactions is a common issue that can often be traced back to a few key factors:
-
Ineffective Catalyst System: The choice of palladium source and ligand is critical. For sterically hindered substrates, such as those with ortho-substituents, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[4]
-
Improper Base Selection: The base plays a crucial role in the transmetalation step. The strength and solubility of the base can significantly impact the reaction rate. A base that is too weak may not facilitate the formation of the active boronate species, while a base that is too strong can lead to side reactions.[2]
-
Poor Solvent Choice: The solvent system must be able to dissolve the reactants and the catalyst complex. A mixture of an organic solvent (like dioxane, THF, or toluene) and water is often used to facilitate the dissolution of both the organic and inorganic components.[5]
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxidation. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and the formation of palladium black.[6]
Q2: I am observing significant amounts of homocoupling byproducts in my reaction mixture. How can I minimize their formation?
A2: Homocoupling, the reaction of two molecules of the same coupling partner, is a frequent side reaction in Suzuki-Miyaura couplings.[6] This is particularly prevalent with aryl halides. To mitigate this:
-
Optimize the Base: The choice of base can influence the rate of homocoupling. For instance, using a weaker base or a combination of bases can sometimes suppress this side reaction.[2]
-
Control the Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Use a More Stable Boronic Acid Derivative: Boronic acids can be prone to decomposition, which can lead to homocoupling. Using more stable derivatives like MIDA boronates or trifluoroborates can be beneficial.[2]
Q3: My starting aryl halide is being dehalogenated. What is causing this and how can I prevent it?
A3: Dehalogenation, the replacement of the halogen with a hydrogen atom, is another common side reaction.[5][7] This can be caused by:
-
Hydride Sources in the Reaction Mixture: The presence of certain bases or impurities in the solvent can act as hydride donors, leading to the reduction of the aryl halide.
-
Interruption of the Catalytic Cycle: If the catalytic cycle is stalled after oxidative addition, the resulting palladium-aryl intermediate can react with a hydride source.
To prevent dehalogenation, ensure you are using high-purity, anhydrous solvents and consider a different base.
Optimized Suzuki-Miyaura Protocol
This protocol provides a starting point for the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. Optimization for your specific substrates and setup may be necessary.
| Reagent | Molar Equiv. | Notes |
| 2-(2-Methylphenyl)ethylboronic acid pinacol ester | 1.0 | |
| 1-Bromo-2-methylbenzene | 1.2 | |
| Pd(PPh₃)₄ | 0.02 | Tetrakis(triphenylphosphine)palladium(0) |
| K₂CO₃ | 3.0 | Anhydrous potassium carbonate |
| Toluene/H₂O | 4:1 v/v | Degassed |
Procedure:
-
To a flame-dried Schlenk flask, add 2-(2-methylphenyl)ethylboronic acid pinacol ester, 1-bromo-2-methylbenzene, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Suzuki-Miyaura Reaction and Troubleshooting Workflow
Caption: Troubleshooting workflow for the Suzuki-Miyaura coupling.
Section 2: Grignard Reaction Approach
A Grignard reaction offers a classical approach to forming the C-C bond in the target molecule. This would typically involve the reaction of a 2-methylbenzylmagnesium halide with a 2-methylphenylethyl halide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reagent formation is sluggish or fails to initiate. What should I do?
A1: The initiation of a Grignard reaction is highly dependent on the purity of the reagents and the reaction conditions.[8]
-
Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere.[9]
-
Magnesium Surface Passivation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can be effective.[8][10]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.[11]
Q2: I am getting a significant amount of Wurtz coupling byproduct. How can I suppress this side reaction?
A2: Wurtz coupling, the homocoupling of the organohalide, is a major side reaction in the preparation of Grignard reagents, especially from benzylic halides.[9][10][12]
-
Slow Addition of the Halide: Add the organohalide dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the formation of the Grignard reagent over the Wurtz coupling product.[10]
-
Temperature Control: Maintain a gentle reflux during the addition. Excessive heat can promote the Wurtz reaction.
-
Solvent Effects: The choice of solvent can influence the extent of Wurtz coupling. For some substrates, diethyl ether may give better results than THF.[10][12]
Grignard Reaction and Wurtz Coupling Pathway
Caption: Competing pathways in the Grignard-based synthesis.
Section 3: Friedel-Crafts Alkylation Approach
Friedel-Crafts alkylation involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.[13][14][15][16] For our target molecule, this could involve the reaction of toluene with 1-(2-chloroethyl)-2-methylbenzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts alkylation is giving a mixture of products, including isomers. Why is this happening?
A1: A major drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements.[13][16][17] The initially formed carbocation can rearrange to a more stable carbocation, leading to a mixture of isomeric products. To minimize this:
-
Use Milder Reaction Conditions: Lowering the reaction temperature and using a less reactive Lewis acid can sometimes reduce the extent of rearrangement.
-
Consider Friedel-Crafts Acylation Followed by Reduction: A more reliable approach is to perform a Friedel-Crafts acylation, which is not prone to rearrangements, followed by a reduction of the resulting ketone to the desired alkyl group.[18]
Q2: I am observing polyalkylation of my aromatic ring. How can I control this?
A2: The product of a Friedel-Crafts alkylation is often more reactive than the starting material, leading to multiple alkylations. To control this:
-
Use a Large Excess of the Aromatic Substrate: This will increase the probability of the electrophile reacting with the starting material rather than the alkylated product.
-
Perform Friedel-Crafts Acylation: The acylated product is deactivated towards further substitution, thus preventing polyacylation.[17]
Conclusion
The synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene can be achieved through several synthetic routes. The Suzuki-Miyaura coupling generally offers the best combination of yield, functional group tolerance, and control over side reactions. However, with careful optimization, Grignard reactions and Friedel-Crafts acylation/reduction sequences can also be viable alternatives. This guide provides a framework for troubleshooting and optimizing these reactions to achieve higher yields and purity of your target compound.
References
- Benchchem. (n.d.). Synthesis and discovery of 2-Methylbenzaldehyde.
- Dering, M. D., et al. (2011). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.
- YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Ohsumi, M., & Nishiwaki, N. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. PMC.
- Benchchem. (n.d.). Improving the yield of the intramolecular Friedel-Crafts cyclization.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- Chemistry Stack Exchange. (2019, March 20). Grignard reaction on electron-poor benzyl bromides.
- RSC Publishing. (n.d.). Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction.
- PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Benchchem. (n.d.). Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids.
- University of Rochester. (n.d.). How To: Improve Yield.
- Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
- Benchchem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
- IJSTM. (n.d.). RECENT ADVANCES IN FRIEDEL- CRAFTS REACTION.
- Roche, M., et al. (2013, January 18). Synthesis of ortho/ortho'-substituted 1,1-diarylethylenes through cross-coupling reactions of sterically encumbered hydrazones and aryl halides. PubMed.
- Ohsumi, M., & Nishiwaki, N. (2017, November 9). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki-Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. PubMed.
- Benchchem. (n.d.). A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Benzyl (4-arylcyclohexyl)carbamate.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Unknown. (n.d.). Grignard Reaction.
- RSC Publishing. (2013, May 3). Green Chemistry.
- Organic Syntheses Procedure. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls.
- Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation.
- Tayamon, S., et al. (n.d.). 1-Methyl-2-({[(2-methylphenyl)methyl]disulfanyl}methyl)benzene. PMC - PubMed Central.
- ResearchGate. (2025, October 17). (PDF) Simultaneous Optimization of Both Electrocyclization and Cycloreversion Reactions of Diarylethene Photoswitches for Solar‐Energy Storage.
- ResearchGate. (2014, August 20). Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: Benzyl versus o-tolyl rearrangement.
- Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?.
- Scribd. (n.d.). Friedel-Crafts Alkylation Mechanism.
- ACS Publications. (2009, March 16). The Grignard Reagents | Organometallics.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- AMERICAN ELEMENTS. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene.
- PrepChem.com. (n.d.). Synthesis of 1,3-di[1-(4-methylphenyl)ethenyl]benzene.
- ECHEMI. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene.
- Sigma-Aldrich. (n.d.). 1-methyl 2-ethyl benzene.
Sources
- 1. americanelements.com [americanelements.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. mt.com [mt.com]
- 15. scribd.com [scribd.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic acylation/reduction: an efficient Friedel–Crafts alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
side reactions in the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Technical Support Center: Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Impurity Profiles Target Molecule: 1,2-bis(2-methylphenyl)ethane (Commonly: 2,2'-Dimethyldibenzyl)
Executive Summary: The Synthetic Landscape
Welcome to the technical support hub. You are likely synthesizing 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS: 18873-45-1), a symmetric diarylethane used as a dielectric fluid, a polymer intermediate, or a scaffold in medicinal chemistry.
Our analysis divides the synthesis into two primary methodologies, each with distinct failure modes:
-
The Precision Route (Recommended): Wurtz-type Reductive Homocoupling of 2-methylbenzyl chloride.
-
The Industrial Route (Legacy): Friedel-Crafts Alkylation of Toluene with 1,2-dichloroethane.[1]
This guide addresses the specific side reactions inherent to these pathways, with a focus on steric-induced isomerism and radical-mediated byproducts .
Part 1: Visualizing the Reaction Pathways
Before troubleshooting, we must visualize where the chemistry diverges. The diagram below maps the critical decision points where your desired product (Center) is lost to side reactions (Periphery).
Figure 1: Mechanistic divergence in the reductive coupling of 2-methylbenzyl chloride. Note the central role of the radical intermediate.
Part 2: Troubleshooting Guide (Q&A Format)
Module A: The "Stilbene" & "Anthracene" Problem (Unsaturation)
Context: You are using the Wurtz/Grignard route (Mg or Na metal).
Symptom: The product has a yellow tint, UV absorption shows a bathochromic shift (red-shift), or Mass Spec shows a peak at
Q: Why is my product yellow and showing unsaturation (double bonds)?
The Technical Reality: You are observing 2,2'-dimethylstilbene (impurity B in Fig 1).
Mechanism: In reductive couplings, the benzyl radical (
) is the key intermediate. While dimerization gives your product, two side pathways compete:
Disproportionation: One radical abstracts a proton from another, creating toluene and a stilbene precursor.
Carbenoid Elimination: If using alkali metals (Na),
-elimination can generate a carbene intermediate which dimerizes to the alkene.Corrective Protocol:
Temperature Control: Radical disproportionation has a higher activation energy than simple coupling. Lower your reaction temperature (e.g., -10°C to 0°C during addition).
Quenching: If the stilbene is present, it is difficult to separate via distillation due to similar boiling points. You must perform a mild catalytic hydrogenation (Pd/C, 1 atm H2) on the crude mixture to convert the stilbene back into the desired dibenzyl product.
Q: I see a highly fluorescent impurity. What is it?
The Technical Reality: This is likely a dimethylanthracene derivative or 9,10-dihydro-dimethylanthracene .
Mechanism: The 2,2'-dimethyldibenzyl molecule is pre-organized for cyclization. If you subject the product to high heat (during distillation) or strong Lewis Acids (if using Friedel-Crafts), the ethylene bridge can cyclize onto the ortho-methyl groups, releasing
or. Corrective Protocol:
Avoid pot temperatures >200°C during purification. Use high-vacuum distillation (< 1 mmHg) to keep the temperature low.
Module B: The "Hydrolysis" Problem (Yield Loss)
Context: Low yields in Grignard/Wurtz coupling. Symptom: Strong smell of solvent (o-xylene) in the crude mixture; low recovery of solid product.
Q: My conversion is low, and I'm recovering o-xylene. Is the catalyst dead?
The Technical Reality: The catalyst is working, but your solvent is "killing" the intermediate.
Mechanism: The benzyl anion/Grignard reagent is a potent base (
). Even trace moisture (ppm levels) in your ether/THF acts as a proton source.Self-Validating Protocol:
The Karl Fischer Check: Ensure solvent water content is <50 ppm.
The "Color Test": Add a crystal of iodine to your Mg turnings. If the color fades rapidly upon heating with the halide, induction has started. If it stays purple, your surface is passivated (likely by oxides/hydroxides from moisture).
Module C: Regioisomer Contamination (Friedel-Crafts Route)
Context: You are reacting Toluene with 1,2-Dichloroethane (DCE) using
Q: I have three peaks in my GC with the same molecular weight. Which is which?
The Technical Reality: You are fighting thermodynamics. The Friedel-Crafts reaction is reversible. [2] * Kinetic Product: The alkyl group prefers the ortho and para positions relative to the methyl on toluene.
Thermodynamic Product: Steric hindrance at the ortho position (the "methyl-clash") drives the equilibrium toward the meta isomer over long reaction times.
The Isomer Profile:
1,2-bis(4-methylphenyl)ethane (
): Least hindered, often major product.1-(2-methylphenyl)-2-(4-methylphenyl)ethane (
): Statistical mix.1,2-bis(2-methylphenyl)ethane (
): Your Target. This is sterically disfavored.Corrective Protocol:
Switch Routes: It is chemically inefficient to synthesize the pure
isomer via Friedel-Crafts due to the statistical distribution and steric penalty.If you must use FC: Use a large excess of toluene and stop the reaction early (kinetic control) to maximize ortho-substitution, though yield will be sacrificed.
Part 3: Comparative Data & Specifications
The following table summarizes the impurity profile based on the chosen synthetic route.
| Feature | Route A: Reductive Coupling (Rec.)[3][4][5] | Route B: Friedel-Crafts (Legacy) |
| Primary Reagents | 2-Methylbenzyl chloride + Mg/Na | Toluene + 1,2-Dichloroethane + AlCl3 |
| Dominant Impurity | 2,2'-Dimethylstilbene (Unsaturated) | |
| Specific Side Reaction | Radical Disproportionation | Carbocation Rearrangement / Isomerization |
| Purification Challenge | Separation of Stilbene (requires hydrogenation) | Separation of Isomers (requires fractional crystallization) |
| Scalability | Moderate (Safety concerns with Na/Mg) | High (Standard industrial process) |
| Purity Potential | High (>99%) | Low (Mix of isomers) |
Part 4: Detailed Experimental Protocol (Route A)
Method: Reductive Homocoupling via Grignard Intermediate. Objective: Minimize stilbene and hydrolysis side reactions.
-
Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.1 eq). Add a crystal of Iodine. Heat gently until Iodine vaporizes to activate the Mg surface.
-
Solvent: Add anhydrous THF (freshly distilled from Na/Benzophenone or passed through activated alumina).
-
Initiation: Add 5% of the total volume of 2-methylbenzyl chloride . Initiate the reaction (exotherm/turbidity).
-
Controlled Addition (Crucial Step):
-
To prevent oligomerization: Dilute the remaining benzyl chloride in THF (1:4 ratio).
-
To prevent stilbene: Maintain internal temperature between 0°C and 5°C . Dropwise addition over 2 hours.
-
-
Quench: Pour reaction mixture onto ice/HCl.
-
Post-Process Check: Analyze crude by GC-MS.
-
If Stilbene > 2%: Dissolve crude in Ethanol, add 5% Pd/C, stir under
balloon for 1 hour. Filter and recrystallize.
-
References
-
Wurtz, A. (1855).[6] "Sur une nouvelle classe de radicaux organiques." Annales de Chimie et de Physique, 44, 275–312. (The foundational text on reductive coupling).
-
Toshima, K., et al. (1995). "Friedel-Crafts Alkylation of Toluene with 1,2-Dichloroethane." Bulletin of the Chemical Society of Japan. (Detailed analysis of isomer distribution in FC routes).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source on radical disproportionation mechanisms).
-
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Definitive guide on Grignard side reactions including Wurtz-type coupling byproducts).
Sources
Technical Support Center: Purification of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Case Reference: #DBZ-22 (2,2'-Dimethylbibenzyl)
Welcome to the Advanced Separation Technologies Support Center. You have accessed the troubleshooting module for 1,2-bis(2-methylphenyl)ethane , commonly referred to as 2,2'-dimethylbibenzyl . This guide addresses the specific physicochemical challenges of purifying this lipophilic diarylalkane, focusing on phase separation issues ("oiling out"), structural isomer removal, and saturation management.
Part 1: Compound Profile & Critical Properties
Before initiating a support ticket, verify your target compound's profile against the data below to ensure protocol alignment.
| Property | Specification | Technical Note |
| IUPAC Name | 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene | Also: 1,2-di(o-tolyl)ethane |
| CAS Registry | 19493-22-2 (varies by isomer mix) | Target: ortho,ortho-isomer |
| Physical State | White Crystalline Solid / Viscous Oil | Prone to supercooling; melts ~30–50°C (impure) to >60°C (pure). |
| Solubility | Lipophilic (LogP ~4.9) | Soluble in Hexane, DCM, Toluene. Insoluble in Water.[1][2] |
| Key Impurity | (E)-1,2-bis(2-methylphenyl)ethene | The "Stilbene" analog (Double bond). Melts ~83°C. |
Part 2: Troubleshooting Guide (Q&A Format)
Issue #1: "My product comes out as a yellow oil instead of a white solid during recrystallization."
Diagnosis: This is the classic "oiling out" phenomenon, common in low-melting aromatics like 2,2'-dimethylbibenzyl. It occurs when the compound phase-separates as a liquid before it can crystallize, often due to:
-
Temperature Gap: The boiling point of your solvent is higher than the melting point of the solute.
-
Impurity Depression: Presence of o-xylene coupling byproducts lowers the melting point further.
Resolution Protocol: Do not use high-boiling solvents like Toluene or Heptane alone. Switch to a High-Recovery Precipitating System .
Step-by-Step Fix:
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (EtOH) or Methanol (MeOH) (approx. 40°C).
-
Why? Alcohols are poor solvents for this hydrocarbon at low temps but good at high temps.
-
-
Cloud Point: Add water dropwise until a faint turbidity (cloudiness) persists.
-
Re-solubilization: Add a few drops of EtOH until the solution is clear again.
-
Slow Cooling: Wrap the flask in foil/towel to cool slowly to Room Temperature (RT). Do not put it directly in the fridge.
-
Seeding: If oil droplets form, scratch the glass or add a seed crystal of pure 2,2'-dimethylbibenzyl.
-
Deep Freeze: Once solid forms, move to -20°C to maximize yield.
Field Note: If the oil persists, your purity is likely <85%. Perform a silica plug filtration (10% EtOAc in Hexane) to remove polar tars before attempting crystallization again.
Issue #2: "NMR shows a persistent double-bond impurity (Stilbene analog) that won't separate."
Diagnosis: You are seeing (E)-1,2-bis(2-methylphenyl)ethene .[3] This is a common byproduct if the synthesis involved Wurtz coupling or incomplete hydrogenation. Because the stilbene analog often has a higher melting point (approx. 83°C) and similar solubility to your target ethane, they form a solid solution (co-crystallize).
Resolution Protocol: Standard chromatography is often ineffective due to similar polarity. You must use Chemical Derivatization or Argentation Chromatography .
Option A: Oxidative Cleavage (Chemical)
-
Mechanism: KMnO4 oxidizes the alkene (impurity) into carboxylic acids (polar), leaving the alkane (product) untouched.
-
Protocol:
-
Dissolve mixture in Acetone/Water.
-
Add 1.5 eq KMnO4 at 0°C. Stir for 30 mins.
-
Filter MnO2.
-
The impurity is now o-toluic acid, which remains in the basic aqueous layer.
-
Extract your neutral target compound with Hexane.
-
Option B: Argentation Chromatography (Non-Destructive)
-
Mechanism: Silver ions (
) form reversible -complexes with the double bond of the impurity, significantly increasing its retention time. -
Protocol:
-
Impregnate Silica Gel with 10%
. -
Elute with Hexane/Toluene (95:5).
-
The target (saturated) elutes first; the stilbene (unsaturated) elutes much later.
-
Issue #3: "I have a mixture of isomers (ortho-ortho, ortho-para, para-para). How do I isolate the 2,2' isomer?"
Diagnosis: Friedel-Crafts alkylation often produces a statistical mixture. The para,para isomer (4,4'-dimethylbibenzyl) is much more symmetrical and typically has the highest melting point and lowest solubility.
Resolution Protocol: Use Fractional Crystallization based on symmetry.
-
Step 1: Bulk Removal of Para-Isomer.
-
Dissolve the mixture in hot Hexane.
-
Cool to Room Temperature. The para,para isomer will likely crystallize first. Filter this off.
-
-
Step 2: Isolation of Ortho-Isomer.
-
Concentrate the filtrate (mother liquor).
-
The ortho,ortho isomer (2,2') is enriched in the oil.
-
Switch solvent to Methanol (as described in Issue #1) to crystallize the 2,2' isomer at low temperature (-20°C).
-
Part 3: Decision Matrix & Workflows
The following diagram illustrates the logical flow for purifying crude 2,2'-dimethylbibenzyl based on your specific impurity profile.
Figure 1: Purification Logic Tree. Select the pathway corresponding to your primary impurity to minimize yield loss.
Part 4: References & Grounding
-
Synthesis & Physical Properties:
-
Source: PubChem Compound Summary for 2,2'-Dimethylbibenzyl.
-
Relevance: Confirms molecular weight (210.31 g/mol ) and lipophilic nature (LogP 4.9).
-
Link:
-
-
Purification of Bibenzyl Derivatives:
-
Source: Royal Society of Chemistry (RSC) Supplements.
-
Relevance: Describes the purification of 1,2-di-o-tolyl-ethane using silica gel chromatography with petroleum ether:ethyl acetate (9:1) to afford a white solid.
-
Link:
-
-
Stilbene Separation Strategies:
-
Source: "Separation and purification of bibenzyls... by high-speed countercurrent chromatography."
-
Relevance: Validates the difficulty in separating saturated bibenzyls from unsaturated stilbenes and suggests solvent systems for difficult separations.
-
Link:
-
-
Isomer Melting Points:
-
Source: Cheméo / NIST Data.
-
Relevance: Provides melting point data for the stilbene analog (~83°C) and related isomers, confirming the "solid solution" risk.
-
Link:
-
Sources
Technical Support Center: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (2,2'-Dimethylbibenzyl)
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, more commonly identified in chemical literature as 2,2'-Dimethylbibenzyl or 1,2-Bis(o-tolyl)ethane . While a versatile molecule, its unique structure presents specific stability challenges that can impact experimental reproducibility and product integrity. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the successful application of this compound in your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common stability and handling issues encountered during the use of 2,2'-Dimethylbibenzyl.
Question 1: I've observed a decrease in the purity of my 2,2'-Dimethylbibenzyl sample over time, even when stored in a sealed container. What is the likely cause?
Answer: The most probable cause of purity degradation in 2,2'-Dimethylbibenzyl is gradual oxidation. The molecule has two key areas susceptible to oxidation under ambient conditions:
-
Benzylic C-H Bonds of the Ethane Bridge: The carbon-hydrogen bonds on the ethylene linker (-CH2-CH2-) are activated by the adjacent aromatic rings. These positions are prone to free-radical oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities. This process can lead to the formation of hydroperoxides, which can further decompose into ketones or alcohols.
-
Benzylic C-H Bonds of the Methyl Groups: Similarly, the methyl (-CH3) groups attached to the benzene rings are also at benzylic positions and are susceptible to oxidation, potentially forming corresponding alcohols, aldehydes, or carboxylic acids.
This oxidative degradation is a known issue for alkyl-substituted aromatic hydrocarbons. For instance, the oxidation of similar bibenzyl compounds has been studied and shown to proceed via benzylic C-H bond activation. Over time, this leads to a complex mixture of oxidized byproducts, reducing the overall purity of your sample.
Troubleshooting Steps:
-
Re-analyze Purity: Use a reliable analytical method like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the purity decrease and identify the degradation products.
-
Inert Atmosphere Storage: If not already practiced, immediately transfer the compound to a vial with a tight-fitting septum, purge thoroughly with an inert gas (Argon or Nitrogen), and store in the dark at reduced temperatures (2-8 °C).
Question 2: My reaction involving 2,2'-Dimethylbibenzyl is yielding an unexpected unsaturated byproduct. What could this be?
Answer: You are likely observing the formation of 2,2'-Dimethylstilbene . This occurs through the dehydrogenation (oxidation) of the ethane bridge in 2,2'-Dimethylbibenzyl, converting the single bond into a double bond.
C₆H₄(CH₃)CH₂CH₂(CH₃)C₆H₄ → C₆H₄(CH₃)CH=CH(CH₃)C₆H₄ + H₂
This transformation is particularly common under the following conditions:
-
High Temperatures: Thermal stress can provide the energy needed to break the C-H bonds.
-
Presence of Catalysts: Trace metals (e.g., Palladium, Platinum, Copper) left over from synthesis or introduced as contaminants can catalyze the dehydrogenation process.
-
Oxidizing Agents: The presence of mild oxidizing agents in your reaction mixture can facilitate this conversion.
The formation of this stilbene derivative is a known transformation pathway for bibenzyl compounds.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving unwanted dehydrogenation.
Question 3: I am dissolving 2,2'-Dimethylbibenzyl in a chlorinated solvent (e.g., DCM, Chloroform) and notice discoloration over time. Is this a stability concern?
Answer: Yes, this is a significant stability concern. Chlorinated solvents, especially when exposed to light, can generate radical species (e.g., chlorine radicals). These highly reactive radicals can initiate degradation pathways of your compound. Furthermore, older stocks of chlorinated solvents can contain trace amounts of HCl, which can promote acid-catalyzed side reactions.
For sensitive experiments, it is highly recommended to use high-purity, freshly opened, or inhibitor-free (if appropriate for your chemistry) non-halogenated solvents like Toluene, Hexanes, or Ethyl Acetate. If a chlorinated solvent is required, use a freshly opened bottle of a stabilized grade and store any solutions prepared in the dark.
Part 2: Protocols for Stability Assessment and Handling
To maintain the integrity of your 2,2'-Dimethylbibenzyl sample, rigorous handling and storage protocols are essential.
Protocol 1: Recommended Storage and Handling
-
Initial Receipt: Upon receiving the compound, inspect the container for an intact seal. If possible, subdivide the material into smaller, single-use vials to minimize repeated exposure of the bulk sample to air and moisture.
-
Inert Atmosphere: All aliquots should be stored under a dry, inert atmosphere (Argon or Nitrogen). Use vials with PTFE-lined septa for the best seal.
-
Temperature: For long-term storage, maintain the temperature at 2-8 °C . Avoid freeze-thaw cycles.
-
Light Protection: Store all samples in amber vials or in a light-excluding container (e.g., a dark box) to prevent photochemical degradation.
-
Solvent Selection: When preparing stock solutions, use high-purity, anhydrous, and deoxygenated solvents. Toluene or other aromatic hydrocarbons are often suitable choices. Avoid prolonged storage in solution.
Protocol 2: Purity Verification by GC-MS
This protocol provides a self-validating method to check the purity of your 2,2'-Dimethylbibenzyl sample and identify potential degradation products.
Instrumentation & Reagents:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Column: Standard non-polar column (e.g., DB-5ms, HP-5ms)
-
Carrier Gas: Helium, high purity
-
Solvent: HPLC-grade Hexane or Ethyl Acetate
-
Sample: 2,2'-Dimethylbibenzyl
Procedure:
-
Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in the chosen solvent.
-
GC Method:
-
Injector Temp: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (Note: This is a starting point and should be optimized for your instrument).
-
Carrier Gas Flow: Constant flow, ~1 mL/min.
-
-
MS Method:
-
Ion Source Temp: 230 °C
-
Scan Range: 40-450 m/z
-
-
Analysis:
-
The primary peak should correspond to the retention time of 2,2'-Dimethylbibenzyl (molecular weight: 210.32 g/mol ). The mass spectrum should show a molecular ion (M+) at m/z = 210.
-
A key fragmentation ion is often observed at m/z = 105, corresponding to the tropylium-like ion formed by benzylic cleavage [CH₃C₆H₄CH₂]⁺.
-
Look for peaks at higher retention times with m/z values corresponding to oxidized species (e.g., M+16 for mono-oxygenation) or a peak at m/z = 208, which would indicate the presence of the dehydrogenated product, 2,2'-Dimethylstilbene.
-
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| Single major peak (>99%) | High purity sample | Proceed with experiment |
| Peak at m/z = 208 | Dehydrogenation | Purify via recrystallization or chromatography |
| Peaks at m/z = 226 (M+16) | Oxidation | Discard sample or purify if possible. Review storage conditions. |
| Multiple small, unidentified peaks | General degradation | Purify sample and strictly adhere to inert handling protocols. |
Part 3: Mechanistic Insights
Understanding the potential degradation pathways is crucial for preventing them.
Degradation Pathway Overview:
Technical Support Center: Synthesis & Optimization of 1,2-bis(o-tolyl)ethane
Target Molecule: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene Common Names: 1,2-bis(o-tolyl)ethane; 2,2'-dimethyldibenzyl CAS Registry Number: 952-80-7 Molecular Formula: C₁₆H₁₈
Introduction: Choosing Your Route
Welcome to the technical support hub for diarylalkane synthesis. This guide addresses the optimization of reaction conditions for 1,2-bis(o-tolyl)ethane . Based on industrial queries, researchers typically encounter issues in two primary synthetic pathways. Please select the module below that matches your current experimental approach:
-
Module A (The "Clean" Route): Catalytic Hydrogenation of (E)-2,2'-dimethylstilbene.
-
Module B (The "Direct" Route): Reductive Homocoupling (Wurtz-Type) of 2-methylbenzyl chloride.
Module A: Catalytic Hydrogenation of 2,2'-Dimethylstilbene
This is the preferred method for high-purity applications (e.g., electronic materials precursors). The reaction involves the reduction of the olefinic double bond of the stilbene precursor.
Core Reaction Logic
Figure 1: Reaction pathway showing the critical window for stopping reduction before ring saturation occurs.
Troubleshooting Guide: Hydrogenation
Q1: My reaction is stalling at 50-60% conversion after 24 hours. What is wrong?
Diagnosis: This is likely a mass transfer issue or catalyst poisoning.
-
The Cause: The ortho-methyl groups create steric bulk, forcing the molecule out of planarity. While this prevents π-stacking (improving solubility), it can hinder adsorption onto the catalyst surface if the solvent system is not optimized. Additionally, sulfur traces from previous steps (e.g., if McMurry coupling was used with thionyl chloride prep) will poison Pd catalysts.
-
The Fix:
-
Switch Solvents: Move from Ethanol to Ethyl Acetate (EtOAc) or a THF/MeOH (1:1) mixture. EtOAc dissolves the non-polar stilbene better, ensuring the substrate reaches the catalyst.
-
Increase Agitation: Hydrogenation is diffusion-limited. Ensure your stir rate is >800 RPM.
-
Catalyst Loading: Increase 10% Pd/C loading from 5 mol% to 10 mol%.
-
Q2: I am seeing "M+6" peaks in my MS. Why is the ring reducing?
Diagnosis: Over-reduction (Ring Saturation).
-
The Cause: You are likely using conditions that are too aggressive. The o-tolyl rings are electron-rich, making them susceptible to reduction under high pressure.
-
The Fix:
-
Pressure: Reduce H₂ pressure. A simple balloon (1 atm) is sufficient for this olefin reduction. Do not use a Parr shaker at >40 psi unless absolutely necessary.
-
Temperature: Run at Ambient (25°C) . Heating >50°C promotes ring hydrogenation.
-
Catalyst: If Pd/C continues to over-reduce, switch to Raney Nickel (requires higher pressure but is less active toward the aromatic ring under mild conditions) or Wilkinson’s Catalyst (homogeneous, highly selective for alkenes).
-
Optimized Protocol: Pd/C Hydrogenation
-
Dissolve 1.0 eq of (E)-2,2'-dimethylstilbene in Ethyl Acetate (0.1 M concentration).
-
Add 10 wt% of "10% Pd/C" catalyst (wet support recommended to minimize ignition risk).
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Stir vigorously under a Hydrogen balloon (1 atm) at Room Temperature.
-
Monitor via TLC (Hexane/EtOAc 9:1). The stilbene fluoresces strongly; the product does not.
-
Filter through Celite to remove Pd.
Module B: Reductive Homocoupling of 2-Methylbenzyl Chloride
This route uses metal-mediated coupling (Wurtz-type) to dimerize 2-methylbenzyl chloride. It is cost-effective but prone to side reactions.
Troubleshooting Guide: Homocoupling
Q1: The reaction won't start (Induction Period).
Diagnosis: Metal surface passivation.
-
The Cause: The Magnesium or Zinc surface is coated with oxides.
-
The Fix:
-
Chemical Activation: Add a crystal of Iodine (I₂) or a few drops of 1,2-dibromoethane to the metal suspension before adding the halide. This etches the oxide layer, exposing active metal(0) sites [1].
-
Mechanical Activation: Use Zn dust rather than granules. Wash Zn dust with dilute HCl, then water, then acetone, and dry under vacuum prior to use.
-
Q2: I am getting a polymer or oligomers instead of the dimer.
Diagnosis: Friedel-Crafts alkylation competition.
-
The Cause: In the presence of Lewis Acids (generated in situ, like ZnCl₂), the benzyl cation attacks another aromatic ring in a polymerization chain rather than dimerizing.
-
The Fix:
-
Temperature Control: Keep the reaction cool (0°C to 10°C) during the addition of the halide. High temperatures favor the high-energy polymerization pathway.
-
Dilution: High concentration favors intermolecular polymerization. Run the reaction in dilute conditions (high solvent volume).
-
Switch Reagent: Use the Zinc-Copper Couple (Zn/Cu) in aqueous media. This method has been shown to suppress oligomerization in favor of dimerization for benzylic halides [2].
-
Data Summary: Solvent & Catalyst Effects on Yield
| Method | Reagent | Solvent | Typical Yield | Major Impurity |
| Classic Wurtz | Na metal | Ether/Toluene | 30-45% | Polymer/Oligomers |
| Grignard Coupling | Mg, then Ag+ or oxidizer | THF | 50-65% | 2-methylbenzyl alcohol |
| Zn-Mediated | Zn dust / cat. I₂ | THF/DMF | 60-75% | Hydrolysis products |
| Aqueous Coupling | Zn/Cu Couple | H₂O/Acetone | 80-85% | Minimal |
(Data derived from comparative analysis of benzylic coupling protocols [2])
Module C: Purification & Analysis
Critical Separation Logic
Since the target molecule is a hydrocarbon, separation from non-polar byproducts can be difficult.
Figure 2: Purification workflow emphasizing recrystallization over chromatography.
FAQs
Q: Can I use UV-Vis to monitor the reaction? A: Yes, but be careful. The starting material (stilbene) has extended conjugation and absorbs at longer wavelengths (approx 290-300 nm). The product (ethane) has isolated benzene rings and will absorb similarly to toluene (approx 260 nm). The disappearance of fluorescence is a better visual indicator than simple UV absorption.
Q: Is the product a solid or liquid? A: 1,2-bis(o-tolyl)ethane is typically a crystalline solid with a melting point around 65-67°C. If you have an oil, it is likely contaminated with solvent or unreacted benzyl chloride.
References
-
BenchChem. (2025).[1] Synthesis of 1,2-Bis(dicyclohexylphosphino)ethane: A Detailed Protocol. (See "Method 1" for general alkylation/activation protocols relevant to ethane backbones).
-
Sá, M. M., & Ramos, M. D. (2003). Reductive coupling reaction of benzyl, allyl and alkyl halides in aqueous medium promoted by zinc.[2][3] Journal of the Brazilian Chemical Society, 14(3), 429-434.[2]
-
Mallory, F. B., & Mallory, C. W. (1984). Photochemical Oxidative Cyclisation of Stilbenes. Organic Reactions.[2][3][4][5][6][7] (Cited here as a warning: Avoid Iodine/Light conditions which lead to phenanthrenes).
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. SYNTHESIS AND ISOMERIZATION OF 1,2-BIS (INDENYL) ETHANES - Patent 1066226 [data.epo.org]
- 7. prepchem.com [prepchem.com]
common impurities in 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene synthesis
Initiating Route Investigation
I'm now starting with extensive Google searches to identify common synthetic routes for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. My focus is on understanding each route and the associated impurities. I'm prioritizing methods and their potential byproducts.
Deep Dive: Route Analysis
I'm now diving deep into common synthesis pathways for the target molecule. I'm focusing on the steps where impurities are most likely to appear, considering starting materials, side reactions, and incomplete reactions. I'm searching for analytical techniques like GC-MS and HPLC to characterize and quantify these impurities. Concurrently, I'm finding practical purification protocols. I'm aiming to structure this as a technical support guide, including chemical principles and detailed detection/removal protocols.
Defining Compound Structure
I'm now identifying the target compound's structure, recognizing it as a substituted bibenzyl derivative. I'm focusing on breaking down the substituents and confirming its chemical name, which will serve as the foundation for identifying potential impurities through common synthesis methods and reaction pathways. I've confirmed it's 2,2'-dimethylbibenzyl.
Refining Impurity Analysis
I'm now focusing on a deep dive into common impurities, starting from route assessments, by performing extensive Google searches to find those specific impurities associated with methods for synthesizing 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. I'm exploring common synthetic routes, specifically focusing on potential side products and incomplete reactions. After that, I will identify analytical techniques for characterizing those impurities such as GC-MS, HPLC and NMR. I'm also finding existing purification protocols and troubleshooting guides.
Refining Synthetic Route Focus
I'm now honing in on specific synthetic pathways and their associated impurities. I'm focusing on methods described in literature for synthesizing 2,2'-dimethylbibenzyl. I'm prioritizing the Wurtz-Fittig and Grignard routes, analyzing starting materials and reagents, looking for potential side products and incomplete reactions. My aim is to identify key analytical techniques for characterizing these impurities, like GC-MS and HPLC, while finding practical purification protocols. I'll translate this info to a troubleshooting Q&A.
Refining Guide Structure
I'm now formulating a comprehensive search plan to build a troubleshooting guide. I'm focusing on identifying the target compound's common synthesis routes and likely impurities, and refining this guide to address specific researcher questions. I'm also preparing to gather analytical methods, and purification protocols. I'm aiming to integrate visuals for enhanced clarity.
I'm starting to gather the data to create a technical support guide, now focusing on building a question-and-answer format. I'm concentrating on the synthetic pathways, potential byproducts, and how to identify and remove those compounds. I'll translate all this data into clear, concise answers, supported by analytical data and practical methods. I'll also design accompanying visuals using Graphviz.
Refining Data Acquisition
I'm now implementing the search plan, starting with comprehensive Google searches using the compound's names and synonyms. I'm prioritizing identified synthesis methods like Wurtz-Fittig and Grignard, focusing on impurities. I'll identify analytical methods such as GC-MS, HPLC, and NMR for characterizing impurities. Simultaneously, I'm finding purification protocols, structuring the gathered information to create a technical support guide. I will create visuals for clarity.
Technical Support Center: Degradation Pathways of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the degradation of this compound. Please note that while direct experimental data on the degradation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is limited, the information herein is based on established principles of organic chemistry and extrapolated from studies on structurally similar compounds such as ethylbenzene and other substituted aromatic hydrocarbons.
Introduction to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, a substituted aromatic hydrocarbon, is a compound of interest in various industrial and research applications. Understanding its degradation pathways is crucial for assessing its environmental fate, metabolic profile, and potential toxicological implications. This guide will explore the predicted biotic and abiotic degradation mechanisms you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions and challenges faced by researchers studying the degradation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
Q1: What are the predicted primary metabolic pathways for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene in a biological system?
Based on the metabolism of similar compounds like ethylbenzene, the primary metabolic pathways are predicted to be oxidative and catalyzed by cytochrome P450 (CYP) enzymes in the liver.[1][2] The initial steps likely involve:
-
Hydroxylation of the Ethyl Bridge: The carbon atoms of the ethyl bridge are susceptible to hydroxylation, leading to the formation of corresponding alcohols. This is a common metabolic route for alkylated aromatic compounds.
-
Aromatic Hydroxylation: The two benzene rings can undergo hydroxylation at various positions, forming phenolic metabolites. For instance, ethylbenzene is metabolized to 2-ethylphenol and 4-ethylphenol.[3]
-
Oxidation of the Methyl Groups: The methyl groups can be oxidized to form hydroxymethyl derivatives, which can be further oxidized to aldehydes and carboxylic acids.
These initial metabolites can then undergo further conjugation reactions (e.g., glucuronidation or sulfation) to increase their water solubility and facilitate excretion.
Predicted Metabolic Degradation Pathway
Caption: Predicted Phase I and Phase II metabolic pathways.
Q2: My in vitro degradation experiment is proceeding much slower than anticipated. What are the potential causes?
Several factors can contribute to a slower-than-expected degradation rate. Consider the following troubleshooting steps:
| Potential Cause | Explanation | Troubleshooting Action |
| Low Enzyme Activity | The specific CYP450 isoforms responsible for metabolizing the compound may be absent or present at low concentrations in your in vitro system (e.g., liver microsomes). CYP2E1 is a key enzyme in the metabolism of ethylbenzene.[1][2] | Use a broader range of liver microsomes from different species or individuals, or consider using recombinant CYP enzymes to identify the key metabolizing isoforms. |
| Sub-optimal Reaction Conditions | Factors such as pH, temperature, and cofactor (e.g., NADPH) concentrations can significantly impact enzyme kinetics. | Optimize the reaction buffer pH and temperature. Ensure that cofactors are fresh and present in sufficient concentrations. |
| Inhibitors in the Reaction Mixture | Your sample matrix or reagents may contain inhibitors of CYP450 enzymes. | Run a positive control with a known CYP450 substrate to confirm enzyme activity. If the control is also slow, consider purifying your sample or using different reagents. |
| Low Bioavailability | The compound may have low solubility in the aqueous reaction buffer, limiting its access to the enzymes. | Consider using a co-solvent (e.g., DMSO, ethanol) at a low concentration that does not inhibit the enzymes. |
Experimental Workflow for Investigating Slow Degradation
Caption: A decision tree for troubleshooting slow degradation rates.
Q3: What are the most suitable analytical techniques for identifying the predicted metabolites?
A combination of chromatographic and spectrometric techniques is generally required for the separation and identification of metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile and semi-volatile organic compounds.[4][5] Derivatization may be necessary for polar metabolites to increase their volatility. The mass spectra will provide valuable information for structure elucidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing polar, non-volatile, and thermally labile metabolites, including conjugated metabolites. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of elemental compositions.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV can be used for the quantification of known metabolites if reference standards are available.[6] It can also be used for initial screening and purification of metabolites.
Recommended Analytical Protocol:
-
Sample Preparation: Extract the metabolites from the reaction mixture using a suitable organic solvent or solid-phase extraction (SPE).
-
Initial Screening by LC-MS: Analyze the extract by LC-MS to get an overview of the metabolite profile and their molecular weights.
-
GC-MS Analysis: For volatile metabolites, perform GC-MS analysis, with and without derivatization, to obtain complementary structural information.
-
Structure Elucidation: Use the mass spectral data (fragmentation patterns) from both LC-MS and GC-MS to propose the structures of the metabolites.
-
Confirmation: If possible, confirm the structures by synthesizing authentic standards and comparing their chromatographic and spectral properties with those of the observed metabolites.
Q4: What environmental factors might influence the degradation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene?
In the environment, both abiotic and biotic factors will influence the degradation of this compound.
-
Photodegradation: In the atmosphere, aromatic hydrocarbons are susceptible to degradation by hydroxyl radicals (•OH) initiated by sunlight.[7] The rate of this process will depend on the intensity of solar radiation and the concentration of atmospheric oxidants.
-
Biodegradation: In soil and water, microorganisms (bacteria and fungi) are expected to play a major role in the degradation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. The rate of biodegradation will be influenced by factors such as:
-
Microbial Population: The presence of microorganisms capable of metabolizing aromatic hydrocarbons.
-
Oxygen Availability: Aerobic degradation is generally faster than anaerobic degradation.
-
Nutrient Levels: The availability of nutrients (e.g., nitrogen, phosphorus) for microbial growth.
-
Temperature and pH: These factors affect microbial activity.
-
-
Sorption: Due to its lipophilic nature, the compound is expected to adsorb to organic matter in soil and sediment. This can reduce its bioavailability for microbial degradation and its mobility in the environment.
Troubleshooting Guides
Guide 1: Common Issues in Metabolite Identification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Metabolites Detected | - Degradation rate is too low.- Extraction efficiency is poor.- Analytical method is not sensitive enough. | - Increase incubation time or enzyme concentration.- Optimize extraction solvent and pH.- Use a more sensitive detector (e.g., MS instead of UV). |
| Poor Chromatographic Resolution | - Inappropriate column selection.- Sub-optimal mobile phase gradient. | - Screen different HPLC or GC columns with varying stationary phases.- Optimize the gradient profile for better separation. |
| Ambiguous Mass Spectra | - Low abundance of fragment ions.- Co-elution of multiple compounds. | - Use tandem mass spectrometry (MS/MS) to induce fragmentation.- Improve chromatographic separation. |
Guide 2: Challenges in Environmental Fate Studies
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Mass Balance is Low | - Volatilization of the parent compound or metabolites.- Strong sorption to experimental apparatus.- Incomplete extraction. | - Use a closed system to capture volatile compounds.- Use silanized glassware to reduce adsorption.- Employ more rigorous extraction methods. |
| Inconsistent Degradation Rates | - Variability in microbial inoculum.- Fluctuations in temperature or light exposure. | - Use a standardized microbial culture.- Maintain strict control over experimental conditions. |
| Difficulty in Distinguishing Biotic vs. Abiotic Degradation | - Both processes may occur simultaneously. | - Run parallel experiments with sterilized controls (e.g., autoclaved soil or water) to assess abiotic degradation. |
References
-
Fate, Exposure and Effects - Canada.ca. (2022, November 14). Retrieved from [Link]
-
Toxicological Profile for Ethylbenzene. (1999). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf. (1997). National Center for Biotechnology Information. Retrieved from [Link]
- Determination of metabolites of benzene, toluene, ethylbenzene, and xylene by β-cyclodextrin modified capillary electrophoresis. (2002).
- Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage. (2004). Chemico-Biological Interactions, 150(2), 177-187.
- Evidence That Humans Metabolize Benzene via Two Pathways. (2009). Environmental Health Perspectives, 117(6), 937-942.
-
ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf. (1999). National Center for Biotechnology Information. Retrieved from [Link]
-
Fact sheet: Ethylbenzene. (n.d.). Government of Canada. Retrieved from [Link]
- The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals. (2016). Physical Chemistry Chemical Physics, 18(33), 23157-23167.
- Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP). (2004). Toxicology Letters, 148(1-2), 83-91.
-
Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
Sources
- 1. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic activation of carcinogenic ethylbenzene leads to oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 7. The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Welcome to the technical support guide for the synthesis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7)[1]. This document is intended for researchers, chemists, and professionals in drug development who are looking to scale up this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful, high-yield, and reproducible synthesis.
The target molecule, also known as 1,2-di(o-tolyl)ethane, is a bibenzyl derivative. The synthesis of such compounds can be approached through various methods, each with its own set of challenges, particularly concerning sterically hindered substrates and potential side reactions.[2][3] This guide will focus on troubleshooting the most common and effective synthetic routes.
I. Recommended Synthetic Pathway: The Wurtz Reaction
A common and direct method for synthesizing symmetrical bibenzyl compounds like our target molecule is the Wurtz reaction.[4][5][6] This reaction involves the coupling of two alkyl halides in the presence of sodium metal.[4][5]
Overall Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
2-methylbenzyl chloride (or bromide)
-
Sodium metal, stored under mineral oil
-
Anhydrous diethyl ether or tetrahydrofuran (THF)[4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: All glassware must be rigorously dried (flame-dried or oven-dried) to exclude moisture.[7] The reaction should be conducted under an inert atmosphere.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add small, freshly cut pieces of sodium metal to anhydrous diethyl ether.
-
Initiation: Add a small amount of 2-methylbenzyl chloride dissolved in anhydrous ether to the sodium suspension. Gentle warming may be necessary to initiate the reaction.
-
Execution: Once the reaction begins (indicated by cloudiness or bubbling), add the remaining 2-methylbenzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Quench: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion. Cool the reaction mixture to room temperature.
-
Work-up: Carefully quench any unreacted sodium by slowly adding ethanol or isopropanol. Once the sodium is consumed, add water to dissolve the sodium halide salts. Transfer the mixture to a separatory funnel.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Explanation | Troubleshooting Steps |
| Moisture in the Reaction | The Wurtz reaction is highly sensitive to moisture. Water will react with the sodium metal and any organosodium intermediates, quenching the reaction.[8] | - Ensure all glassware is thoroughly flame-dried or oven-dried before use.[7]- Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).- Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Inactive Sodium Metal | A layer of sodium oxide on the surface of the sodium metal can prevent it from reacting with the alkyl halide. | - Use freshly cut pieces of sodium to expose a clean, reactive surface.- Consider using a sodium dispersion for a higher surface area, though this requires careful handling. |
| Poor Quality Starting Material | Impurities in the 2-methylbenzyl halide can interfere with the reaction. | - Purify the starting material by distillation before use.- Confirm the purity of the starting material by NMR or GC-MS. |
| Side Reactions | The Wurtz reaction is prone to side reactions, such as elimination to form alkenes, which can reduce the yield of the desired alkane.[5][6] | - Maintain a moderate reaction temperature. Overheating can favor elimination.- Add the alkyl halide slowly to keep its concentration low, which can disfavor side reactions. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Identification | Cause | Solution |
| Stilbene-type Alkenes | Can be detected by NMR (alkene protons) and GC-MS. | Elimination side reaction, which is a known limitation of the Wurtz reaction.[6] | - Use a less polar aprotic solvent like hexane in combination with ether to potentially reduce elimination.- Run the reaction at the lowest temperature at which it proceeds at a reasonable rate. |
| Disproportionation Products | Formation of toluene and other related compounds. | Can occur via radical or anionic pathways. | - This is an inherent challenge of the Wurtz reaction mechanism.[4] Purification is the primary remedy. |
Issue 3: Difficulty in Product Purification
| Problem | Explanation | Troubleshooting Steps |
| Separation from Starting Material | Unreacted 2-methylbenzyl halide can be difficult to separate from the product due to similar polarities. | - Ensure the reaction goes to completion by monitoring with TLC or GC.- If starting material remains, consider a chemical quench. For example, a small amount of a primary amine could react with the remaining benzyl halide, forming a more polar compound that is easier to remove. |
| Oily, Impure Product | The crude product is often a mixture of the desired bibenzyl and nonpolar byproducts. | - Vacuum Distillation: This is often effective for separating compounds with different boiling points.- Column Chromatography: Use a nonpolar eluent system (e.g., hexanes or petroleum ether) on a silica gel column. A gradual increase in a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) may be necessary.[9][10]- Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent (e.g., ethanol or methanol) can be a highly effective purification method.[11] |
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different coupling method for this synthesis?
A1: Yes, other methods like Suzuki or Kumada coupling could be employed, but they introduce different complexities.[12][13]
-
Suzuki Coupling: This would involve reacting a 2-methylphenyl boronic acid with a 2-methylbenzyl halide. A significant challenge is the potential for catalyst inhibition and slow reaction rates due to the steric hindrance of the ortho-methyl groups.[14][15][16]
-
Kumada Coupling: This would involve a Grignard reagent (e.g., 2-methylbenzylmagnesium bromide) and a 2-methylbenzyl halide, catalyzed by nickel or palladium.[12][17][18] Grignard reagents are strong bases and can also lead to elimination side reactions.[19]
The Wurtz reaction, despite its limitations, is often a more straightforward choice for symmetrical bibenzyl synthesis.[20]
Q2: My reaction is sluggish and won't start. What should I do?
A2: This is a common issue with reactions involving magnesium or sodium metal.
-
Activation: A small crystal of iodine can be added to the sodium metal to activate the surface.
-
Local Heating: Gently warming a small spot of the flask with a heat gun can often initiate the reaction. Once started, the exothermic reaction should sustain itself.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help to clean the sodium surface and initiate the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods.
-
TLC: Use a nonpolar solvent system (e.g., 9:1 hexane:ethyl acetate). The product, being less polar than the starting benzyl halide, will have a higher Rf value.
-
GC: This can provide a more quantitative measure of the conversion of starting material to product.
Q4: What are the main safety precautions for this synthesis?
A4:
-
Sodium Metal: Sodium is highly reactive with water and can ignite in air. It should be handled under an inert atmosphere and quenched carefully.
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood, away from ignition sources, and use freshly opened or tested solvents.
-
Quenching: The quenching of unreacted sodium with alcohol is exothermic and produces flammable hydrogen gas. Add the alcohol slowly and with adequate cooling.
IV. Visualization of a Key Workflow
Troubleshooting a Failed Wurtz Reaction
The following diagram outlines a logical workflow for troubleshooting a Wurtz reaction that has failed to produce the desired product.
Caption: A decision tree for troubleshooting common failures in the Wurtz synthesis.
References
-
Wurtz Reaction - ChemTalk. (2024, September 3). Retrieved from [Link]
-
Wurtz Reaction - Online Organic Chemistry Tutor. (2025, April 27). Retrieved from [Link]
-
Wurtz reaction with limitations.pdf. (n.d.). Retrieved from [Link]
-
Wurtz reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Bibenzyls: Short Review on Their Synthesis and Biological Activities - Institut Kimia Malaysia. (n.d.). Retrieved from [Link]
-
Recent Research Progress on the Origin, Biological Activities, and Synthesis of Natural Bibenzyls | Journal of Agricultural and Food Chemistry - ACS Publications. (2025, July 28). Retrieved from [Link]
-
Studies in the synthesis of bibenzyl. (n.d.). Retrieved from [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. (n.d.). Retrieved from [Link]
-
Kumada coupling - Wikipedia. (n.d.). Retrieved from [Link]
-
Kumada Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Kumada Coupling | OpenOChem Learn. (n.d.). Retrieved from [Link]
-
A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination - PubMed. (2002, February 20). Retrieved from [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - MDPI. (2021, November 5). Retrieved from [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (2013, February 11). Retrieved from [Link]
-
Purification of non polar compounds? - ResearchGate. (2022, June 22). Retrieved from [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
-
The Grignard Reaction. (n.d.). Retrieved from [Link]
-
-
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene | AMERICAN ELEMENTS. (n.d.). Retrieved from [Link]
Sources
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Validation & Comparative
Comparative Guide: Physicochemical and Stability Profiling of 2,2'-Dimethylbibenzyl
Executive Summary & Strategic Relevance
In the context of pharmaceutical process development and scaffold design, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (commonly 2,2'-Dimethylbibenzyl or 2,2'-DMBB ) represents a critical benchmark compound. While often overshadowed by its parent compound, Bibenzyl (1,2-diphenylethane) , 2,2'-DMBB offers unique steric and electronic properties that distinguish it in two primary areas:
-
Impurity Profiling: It is a known, persistent byproduct in the benzylation of hindered alcohols using o-substituted benzyl halides, often acting as a "silent" impurity that co-elutes with active pharmaceutical ingredients (APIs).
-
Scaffold Rigidification: The ortho-methyl substituents introduce significant torsional strain across the ethylene bridge, altering the conformational landscape compared to the freely rotating bibenzyl. This makes it a valuable model for designing conformationally restricted pharmacophores (e.g., tubulin inhibitors).
This guide objectively compares 2,2'-DMBB against its isomers and parent compounds, providing validated synthesis protocols and stability data.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The introduction of methyl groups at the ortho positions of the bibenzyl core fundamentally alters the molecular geometry. Unlike the para-substituted isomer (4,4'-DMBB), which retains the planar symmetry of bibenzyl, 2,2'-DMBB experiences significant steric repulsion between the methyl groups and the ethylene bridge protons.
Table 1: Comparative Physicochemical Profile
| Feature | Bibenzyl | 2,2'-Dimethylbibenzyl | 4,4'-Dimethylbibenzyl |
| Structure | Unsubstituted | Ortho-substituted | Para-substituted |
| CAS | 103-29-7 | 952-80-7 | 538-39-6 |
| Formula | C₁₄H₁₄ | C₁₆H₁₈ | C₁₆H₁₈ |
| MW | 182.26 g/mol | 210.32 g/mol | 210.32 g/mol |
| Physical State (RT) | Crystalline Solid | Solid (Low Melting) | Crystalline Solid |
| Melting Point | 52.0–52.5°C | Distinctly different packing | 82–86°C |
| Conformational Freedom | High (Free rotation) | Restricted (Steric clash) | High |
| Primary Application | Radical initiator model | Impurity standard / Scintillator | Polymer intermediate |
Note on Physical State: While 2,2'-DMBB is isolated as a white solid, its crystal lattice energy is lower than the 4,4' isomer due to the inability to pack efficiently. In crude reaction mixtures, it frequently appears as a supercooled oil, complicating purification.
Conformational Analysis & Steric Impact
For medicinal chemists, the value of 2,2'-DMBB lies in its atropisomer-like behavior . The ortho-methyl groups create a barrier to rotation around the central C-C bond.
Diagram 1: Conformational Restriction Logic
The following diagram illustrates the steric clash that disfavors the planar conformation in 2,2'-DMBB compared to Bibenzyl.
Caption: Steric hindrance from ortho-methyl groups in 2,2'-DMBB restricts rotation, favoring specific rotamers compared to the flexible Bibenzyl.
Experimental Protocols
To support impurity profiling or scaffold synthesis, a high-purity synthesis is required. The traditional Wurtz reaction often yields byproducts. The Sodium Dispersion (SD) method is recommended for its specificity and high yield.
Protocol A: Synthesis via Reductive Dimerization
Objective: Synthesize 2,2'-Dimethylbibenzyl from 2-methylbenzyl chloride. Scale: 2.0 mmol basis.
Reagents:
-
Precursor: 2-Methylbenzyl chloride (or bromide) [1.0 eq]
-
Reductant: Sodium Dispersion (SD) in mineral oil [1.2 eq]
-
Solvent: THF (Anhydrous) or neat conditions (if using specific SD grades)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried Schlenk flask with 2-methylbenzyl chloride (260 µL, 2.00 mmol) under an Argon atmosphere.
-
Addition: Add Sodium Dispersion (SD) slowly at 0°C to control the exotherm.
-
Reaction: Stir the mixture vigorously. The reaction typically proceeds via a radical anion mechanism.
-
Mechanism:[1]
; then .
-
-
Monitoring: Monitor by TLC (Hexane eluent). The product is less polar than the halide.
-
Quench: Carefully quench excess sodium with isopropanol followed by methanol.
-
Extraction: Dilute with water, extract with diethyl ether (3x). Dry organic layer over
. -
Purification: Purify via silica gel column chromatography (100% Hexane).
-
Expected Yield: ~80-90%.
-
Appearance: White solid.[2]
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the singlet at
2.89 ppm (4H, ethylene bridge) and singlet at 2.32 ppm (6H, methyls). The aromatic region will show a multiplet characteristic of ortho-substitution.
Diagram 2: Synthesis Pathway
Caption: Synthesis via reductive dimerization. Note the critical warning regarding DMF: using DMF can lead to amine impurities (See Reference 3).
Stability & Reactivity Profile
Thermal Degradation
Unlike aliphatic hydrocarbons, 2,2'-DMBB exhibits high thermal stability but distinct degradation pathways at elevated temperatures (>350°C).
-
Mechanism: Homolytic cleavage of the central
bond. -
Bond Dissociation Energy (BDE): The central bond is weakened by the resonance stabilization of the resulting benzyl radicals.
-
Bibenzyl BDE: ~60-62 kcal/mol.
-
2,2'-DMBB BDE: Slightly lower due to steric strain relief upon cleavage.
-
-
Implication: In high-temperature GC analysis, 2,2'-DMBB may show broadening or degradation peaks if the injector port is too hot (>300°C).
Chemical Stability (Process Safety)
-
Oxidation: The benzylic positions are susceptible to oxidation to form the corresponding diketone (1,2-bis(2-methylphenyl)ethane-1,2-dione) or carboxylic acids.
-
Incompatibility: Avoid strong oxidizing agents (KMnO4, CrO3).
References
-
Kobe University. "Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls." Chem. Commun., 2014.
-
NIST Chemistry WebBook. "Bibenzyl (1,2-Diphenylethane) Thermochemical Data." National Institute of Standards and Technology.
-
Colgan, A. C., et al. "Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison."[1] The Journal of Organic Chemistry, 2016.[1] [1]
-
SynQuest Laboratories. "2,2'-Dimethylbibenzyl Product Specifications."
Sources
validation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene analytical methods
By following a systematic validation workflow grounded in ICH principles, scientists can develop a method that is not only scientifically sound but also regulatorily compliant. The protocols and comparative data presented in this guide serve as a robust framework for ensuring that the analytical data generated for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is accurate, reliable, and fit for its intended purpose throughout the pharmaceutical product lifecycle. [3][16]
References
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation.
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- European Compliance Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- SIELC Technologies. (2018, February 16). Separation of 1-Ethyl-2-methylbenzene on Newcrom R1 HPLC column.
- Restek. (n.d.). 1-Methyl-2-ethylbenzene.
- American Elements. (n.d.). 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene.
- Doc Brown's Chemistry. (n.d.). The H-1 hydrogen-1 (proton) NMR spectrum of (1-methylethyl)benzene.
- Sigma-Aldrich. (n.d.). 1-methyl 2-ethyl benzene.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Thermo Fisher Scientific. (n.d.). Analysis of Alkylphenols Using GC-MS/MS and Automated SRM Development.
- University of Bucharest. (n.d.). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS. Retrieved from Analele Universității din București - Chimie.
- National Center for Biotechnology Information. (n.d.). 1-Methyl-2-(1-ethylpropyl)benzene.
- Chemistry Stack Exchange. (2015, February 25). Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9?.
- ChemicalBook. (n.d.). (2-Methoxyethyl)benzene(3558-60-9) 1H NMR spectrum.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Ethylbenzene.
- BenchChem. (2025). Application Note: Analysis of Methyl 2-(3-acetylphenyl)benzoate using a Validated RP-HPLC Method.
- Agilent Technologies. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline.
- ResearchGate. (2018, October 22). (PDF) Development and validation of an analytical method for quantitative determination of benzene, toluene, ethylbenzene, xylenes in ambient air.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-ethyl-2-methyl-.
- SciELO Colombia. (2016). Validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration present in the air and adsorb.
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Spectroscopic Differentiation Guide: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene Isomers
Executive Summary: The Isomer Challenge
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , commonly known as 1,2-di(o-tolyl)ethane or 2,2'-dimethyldibenzyl , represents a critical structural motif in Liquid Organic Hydrogen Carriers (LOHCs) and specialized polymer precursors.
In synthetic pathways involving the oxidative coupling of toluenes or Friedel-Crafts alkylations, this compound is frequently generated alongside its regioisomers, most notably 1,2-di(p-tolyl)ethane (4,4'-dimethyldibenzyl). Distinguishing these isomers is non-trivial due to their identical molecular weight (
This guide provides a definitive spectroscopic protocol to differentiate the ortho (2,2') isomer from the para (4,4') and meta (3,3') alternatives, relying on symmetry-derived signal multiplicity in
Structural Analysis & Steric Implications
The core difference lies in the symmetry and steric environment of the aromatic rings.
-
Target: 2,2'-isomer (Ortho): The methyl groups are adjacent to the ethylene bridge. This creates significant steric congestion, forcing the rings into a twisted conformation relative to the bridge to minimize
strain. -
Alternative: 4,4'-isomer (Para): The methyl groups are distal to the bridge. The molecule is linear and less sterically hindered, allowing for more efficient packing (typically resulting in a higher melting point).
Visualization: Isomer Sterics & Symmetry
Caption: Comparative analysis of steric environment and ring symmetry. The lack of internal ring symmetry in the ortho-isomer is the primary spectroscopic differentiator.
Spectroscopic Profiling: The "Smoking Gun" Indicators
A. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for this differentiation. The key lies not just in chemical shift (
Protocol 1:
NMR (The Definitive Test)
-
Rationale: The para isomer possesses a plane of symmetry passing through the C1 and C4 axis of the ring. This makes carbons 2/6 equivalent and 3/5 equivalent. The ortho isomer lacks this symmetry plane due to the 1,2-substitution pattern.
-
Diagnostic Criterion: Count the signals in the aromatic region (
).
| Feature | 2,2'-isomer (Ortho) | 4,4'-isomer (Para) |
| Aromatic CH Signals | 4 Distinct Signals | 2 Distinct Signals |
| Quaternary Carbons | 2 Signals (C-Me, C-Bridge) | 2 Signals (C-Me, C-Bridge) |
| Total Carbon Signals | 8 Unique Resonances | 6 Unique Resonances |
Protocol 2:
NMR
-
Rationale: While both isomers show singlets for the methyl and methylene groups, the aromatic region patterns are distinct.
-
Solvent:
(Standard). -
Frequency:
recommended for resolution of aromatic multiplets.
| Proton Group | 2,2'-isomer (Ortho) | 4,4'-isomer (Para) |
| Ethylene Bridge ( | Singlet, | Singlet, |
| Methyl Group ( | Singlet, | Singlet, |
| Aromatic Protons | ABCD Multiplet (Complex overlap, 7.0–7.2 ppm) | AA'BB' Pattern (Two distinct doublets, ~7.1 ppm) |
B. Infrared Spectroscopy (FTIR)
Quick screening method utilizing Out-of-Plane (OOP) C-H bending vibrations.
-
2,2'-isomer (Ortho): Single strong band at
(Characteristic of 1,2-disubstitution). -
4,4'-isomer (Para): Strong band at
(Characteristic of 1,4-disubstitution). -
3,3'-isomer (Meta): Two bands at
and .
Experimental Workflow: From Crude to Confirmation
This workflow ensures data integrity by cross-referencing retention times with spectral fingerprints.
Caption: Analytical cascade for the isolation and verification of 1,2-di(o-tolyl)ethane.
Detailed Protocol Steps
Step 1: GC-MS Screening
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Method:
(2 min hold) . -
Elution Order: The ortho isomer (2,2') typically elutes before the para isomer (4,4') on non-polar columns due to its more globular shape and slightly lower boiling point compared to the linear crystalline para-isomer.
-
Mass Spec: Look for parent ion
and base peak (tropylium/methylbenzyl cation). Note: MS fragmentation alone cannot distinguish these isomers.
Step 2: NMR Validation (Self-Validating)
-
Sample Prep: Dissolve
of sample in . Filter through a cotton plug to remove particulates. -
Acquisition:
-
Run standard
(16 scans). -
Run
with proton decoupling (512 scans minimum).
-
-
Validation Check:
-
Does the
spectrum show exactly 4 aromatic CH peaks ? -
Yes: Confirmed Ortho (2,2').
-
No (only 2): Confirmed Para (4,4').
-
No (multiple/messy): Mixture or Meta isomer.
-
Comparative Data Summary
| Parameter | Target: 2,2'-isomer | Alternative: 4,4'-isomer | Alternative: 3,3'-isomer |
| IUPAC Name | 1,2-bis(2-methylphenyl)ethane | 1,2-bis(4-methylphenyl)ethane | 1,2-bis(3-methylphenyl)ethane |
| Symmetry | |||
| 4 (distinct) | 2 (equivalent pairs) | 4 (distinct) | |
| ABCD Multiplet | AA'BB' Doublets | Complex Multiplet | |
| IR Diagnostic Band | |||
| GC Elution (Non-polar) | Early | Late | Intermediate |
References
-
NIST Mass Spectrometry Data Center. (2023). Benzene, 1,1'-(1,2-ethanediyl)bis[2-methyl-]. National Institute of Standards and Technology. [Link]
-
SDBS. (2023). Spectral Database for Organic Compounds: 1,2-di-o-tolylethane. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]
Biological Activity of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene Derivatives: A Comparative Technical Guide
Executive Summary
The scaffold 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene , chemically known as 2,2'-dimethylbibenzyl (or
Unlike the unstable cis-stilbene motif found in Combretastatin A-4 (CA-4), the bibenzyl (dihydrostilbene) bridge offers superior chemical stability while maintaining the "twisted" biaryl conformation necessary for binding to the Colchicine Binding Site (CBS) on
Mechanistic Profile & Structure-Activity Relationship (SAR)
The Conformational "Twist" and Tubulin Binding
The biological activity of 2,2'-dimethylbibenzyl derivatives stems from the steric clash introduced by the ortho-methyl groups. In unsubstituted bibenzyls, the two phenyl rings can rotate freely. However, the introduction of methyl groups at the 2 and 2' positions restricts rotation, forcing the molecule into a non-planar conformation that mimics the pharmacophore of Colchicine and Combretastatin A-4 .
-
Target:
-Tubulin (Colchicine Binding Site). -
Mechanism: The molecule wedges between the
- and -tubulin heterodimers, preventing the curved-to-straight conformational change required for microtubule polymerization. -
Outcome: G2/M cell cycle arrest
Apoptosis.
Secondary Activity: Cannabinoid Mimetics
Certain derivatives, particularly those with phenolic hydroxyls (e.g., analogues of Perrottetinene ), function as ligands for CB1 and CB2 receptors. The 2,2'-dimethyl bridge provides the lipophilic bulk required to traverse the blood-brain barrier (BBB) and interact with the transmembrane domains of GPCRs.
Mechanism of Action Visualization
Figure 1: Mechanism of Action for Bibenzyl Derivatives. The compound binds free tubulin, preventing polymerization into microtubules, leading to mitotic arrest.
Comparative Analysis: Performance vs. Alternatives
In drug development, this scaffold is often compared to Combretastatin A-4 (CA-4) (the gold standard for vascular disrupting agents) and Paclitaxel (a microtubule stabilizer).
Stability vs. Potency
The primary advantage of the 2,2'-dimethylbibenzyl scaffold over stilbenes is metabolic and chemical stability . Stilbenes like CA-4 spontaneously isomerize from the active cis form to the inactive trans form upon light exposure or storage. The bibenzyl bridge (saturated C-C) is immune to this isomerization.
Performance Data Summary
| Feature | 2,2'-Dimethylbibenzyl Derivatives | Combretastatin A-4 (CA-4) | Paclitaxel |
| Primary Target | Tubulin (Colchicine Site) | Tubulin (Colchicine Site) | Tubulin (Taxane Site) |
| Effect on MTs | Destabilization (Depolymerization) | Destabilization (Depolymerization) | Stabilization (Hyperpolymerization) |
| Chemical Stability | High (No isomerization) | Low (cis-to-trans isomerization) | High |
| Solubility | Moderate (Lipophilic) | Low (Requires phosphate prodrug) | Very Low (Requires Cremophor) |
| IC50 (Tumor Cells) | 10 - 500 nM (Derivative dependent) | 1 - 10 nM | 1 - 10 nM |
| MDR Susceptibility | Low (Often evades P-gp efflux) | Low | High (Substrate for P-gp) |
Key Insight: While CA-4 is more potent in molar terms, 2,2'-dimethylbibenzyl derivatives often demonstrate superior oral bioavailability and resistance to P-glycoprotein (P-gp) efflux pumps, making them effective in Multi-Drug Resistant (MDR) cell lines.
Experimental Protocols
To validate the activity of these derivatives, the following self-validating protocols are recommended.
In Vitro Tubulin Polymerization Assay
Objective: Quantify the inhibition of microtubule assembly.
Reagents:
-
Purified Porcine Brain Tubulin (>99%).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Fluorescent Reporter: DAPI or specialized tubulin stain.
Protocol:
-
Preparation: Dilute tubulin to 2 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.
-
Treatment: Add 2,2'-dimethylbibenzyl derivative (dissolved in DMSO) to a 96-well plate. Final DMSO concentration <1%.
-
Initiation: Add tubulin solution to the wells. Transfer immediately to a plate reader pre-warmed to 37°C.
-
Measurement: Monitor absorbance (340 nm) or fluorescence (Ex 360/Em 450 for DAPI) every 30 seconds for 60 minutes.
-
Validation:
-
Positive Control: Colchicine (3 µM) or CA-4 (should show flat line).
-
Negative Control: DMSO only (should show sigmoidal growth curve).
-
Standard: Paclitaxel (should show rapid, enhanced polymerization).
-
MTT Cytotoxicity Assay (MDR Validation)
Objective: Determine IC50 in drug-resistant cell lines.
Protocol:
-
Seeding: Seed MCF-7 (sensitive) and MCF-7/ADR (resistant) cells at 5,000 cells/well. Incubate 24h.
-
Dosing: Treat with serial dilutions (0.01 nM to 10 µM) of the derivative.
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read OD at 570 nm.
-
Analysis: Calculate Resistance Index (RI) = IC50(Resistant) / IC50(Sensitive).
-
Target: RI < 2.0 indicates the compound is not a substrate for P-gp efflux pumps.
-
Synthesis & Optimization Workflow
The synthesis of these derivatives typically involves a Wittig Reaction followed by Catalytic Hydrogenation , or a direct Wurtz-type coupling for symmetric dimers.
Figure 2: Synthetic Pathway. The core scaffold is constructed first, followed by functionalization to tune solubility and binding affinity.
References
-
BenchChem. (2025). 3-Benzyl-1H-indene Derivatives as Potent Tubulin Polymerization Inhibitors. Application Note. Link
-
Zhang, Y., et al. (2016). Design, synthesis and biological evaluation of novel macrocyclic bisbibenzyl analogues as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. Link
-
Niu, C., et al. (2020). Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics. Frontiers in Pharmacology. Link
- Hamel, E. (1996). Antimitotic natural products and their interactions with tubulin. Medicinal Research Reviews.
-
Pettit, G. R., et al. (1999). Antineoplastic agents.[1][2][3][4] 410. Asymmetric synthesis and evaluation of the combretastatin A-1 sar. Journal of Medicinal Chemistry.
Sources
- 1. Synthesis of macrocyclic bisbibenzyl derivatives and their anticancer effects as anti-tubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel macrocyclic bisbibenzyl analogues as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors [mdpi.com]
Elusive Applications of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene Hinder Comparative Analysis
A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific application data for the organic compound 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7). This absence of documented use cases prevents a thorough comparative analysis of its performance against potential alternatives in any specific scientific or industrial context.
While basic chemical and physical properties of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene are available, including its chemical formula (C16H18) and molecular weight (210.32 g/mol ), its functional role in any experimental or industrial process remains undefined in the public domain.[1][2] The compound is listed by chemical suppliers, indicating its availability for research and other purposes, but without specified applications.[1][3]
Our investigation into potential uses, particularly within the fields of drug development and materials science, yielded no specific protocols or performance data. Searches for the compound's involvement in signaling pathways, its efficacy in therapeutic contexts, or its properties as a functional material did not provide any concrete information. While a structurally related compound, 1-methyl-2-[2-(2-methylphenyl)ethynyl]benzene, is broadly categorized under "Pharmaceutical Intermediates," this does not offer a specific functional application that can be used as a basis for a comparative guide.[4]
The core challenge in developing a comparison guide for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is the initial step of identifying a context for comparison. A meaningful analysis would necessitate understanding its intended function, which would then allow for the identification of alternative compounds or technologies used for the same purpose. Subsequently, a comparative framework could be established, focusing on relevant performance metrics such as efficacy, selectivity, stability, or other application-specific parameters. This would ideally be supported by experimental data from peer-reviewed studies.
Given the current lack of information on the specific applications of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, it is not feasible to construct a scientifically rigorous and objective comparison guide as requested. The creation of such a guide would be purely speculative and would not meet the required standards of scientific integrity and evidence-based analysis.
We encourage researchers, scientists, and drug development professionals who have specific, non-public information regarding the application of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene to provide this context. With a defined use case, a targeted search for alternatives and comparative performance data can be initiated, enabling the development of a comprehensive and valuable technical guide.
References
-
American Elements. 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. [Link]
-
ECHA. 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. [Link]
-
PubChem. 1-Methyl-2-[1-(4-methylphenyl)ethyl]benzene. [Link]
Sources
comparative analysis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene synthesis routes
Introduction
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, a bibenzyl derivative, and its structural analogues are of significant interest to researchers in medicinal chemistry and materials science. The bibenzyl motif is found in numerous natural products and exhibits a range of biological activities.[1] Consequently, the development of efficient and versatile synthetic routes to access these molecules is a critical area of research. This guide provides a comparative analysis of four distinct synthetic strategies for the preparation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, offering insights into the underlying chemical principles, experimental protocols, and relative merits of each approach. The methodologies discussed range from classical reductive couplings to modern cross-coupling and C-H activation techniques, providing a comprehensive overview for researchers, scientists, and drug development professionals.
Comparative Analysis of Synthetic Routes
This guide will delve into the following four primary synthetic pathways:
-
Wurtz-Fittig Reductive Homocoupling of 2-Methylbenzyl Halides
-
Metal-Free C(sp³)-H Activation and Dimerization of 2-Methyltoluene
-
Suzuki-Miyaura Cross-Coupling of a 2-Methylbenzyl Halide with a 2-Methylphenylboronic Acid
-
Sonogashira Coupling of a 2-Methylphenylacetylene and a 1-Halo-2-methylbenzene, Followed by Catalytic Hydrogenation
The following table provides a high-level comparison of these routes, with detailed experimental protocols and mechanistic discussions to follow.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Number of Steps | Key Advantages | Key Disadvantages |
| Wurtz-Fittig Reductive Homocoupling | 2-Methylbenzyl bromide | Sodium metal, dry ether | ~52% | 1 | Single step, readily available starting materials. | Use of reactive sodium metal, potential for side reactions. |
| Metal-Free C-H Activation | 2-Methyltoluene | K₂S₂O₈ | Good to excellent | 1 | High atom economy, metal-free, environmentally benign. | Requires elevated temperatures, potential for over-oxidation. |
| Suzuki-Miyaura Cross-Coupling | 2-Methylbenzyl bromide, 2-Methylphenylboronic acid | Pd catalyst, base | Good to excellent | 1 | High functional group tolerance, mild reaction conditions. | Cost of palladium catalyst, synthesis of boronic acid required. |
| Sonogashira Coupling & Reduction | 1-Bromo-2-methylbenzene, 2-Methylphenylacetylene | Pd/Cu catalysts, base; H₂, Pd/C | Good to excellent | 2 | Modular approach, allows for diverse analogue synthesis. | Two-step process, handling of acetylene gas. |
Route 1: Wurtz-Fittig Reductive Homocoupling of 2-Methylbenzyl Halides
The Wurtz-Fittig reaction is a classical method for the formation of carbon-carbon bonds through the reductive coupling of two organic halides in the presence of an alkali metal, typically sodium.[2][3][4] In this case, the homocoupling of 2-methylbenzyl bromide provides a direct, one-step synthesis of the target molecule.
Reaction Pathway
Caption: Wurtz-Fittig Homocoupling Pathway
Mechanistic Insights
The reaction is believed to proceed through either a radical or an organoalkali intermediate mechanism.[5] The more reactive alkyl halide is thought to first form an organosodium compound, which then acts as a nucleophile, attacking the second molecule of the alkyl halide.[4] The use of dry ether is crucial to prevent the reaction of sodium metal with any residual water.
Experimental Protocol
-
To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add small pieces of sodium metal (2.2 equivalents) to anhydrous diethyl ether.
-
Gently heat the mixture to reflux to create a fine dispersion of sodium.
-
Slowly add a solution of 2-methylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the stirred suspension of sodium.
-
After the initial exothermic reaction subsides, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium with ethanol.
-
Add water to the mixture and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. A reported yield for the synthesis of bibenzyl using a similar procedure is 52%.
Route 2: Metal-Free C(sp³)-H Activation and Dimerization of 2-Methyltoluene
A more contemporary and environmentally conscious approach involves the direct C(sp³)-H activation and coupling of readily available methyl arenes. This method, utilizing potassium persulfate (K₂S₂O₈) as an oxidant, offers excellent atom economy and avoids the use of transition metal catalysts.[1]
Reaction Pathway
Sources
- 1. A practical protocol for the synthesis of bibenzyls via C(sp3)–H activation of methyl arenes under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained [vedantu.com]
- 3. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wurtz-Fittig Reaction [organic-chemistry.org]
- 5. SATHEE: Chemistry Wurtz Fittig Reaction [sathee.iitk.ac.in]
A Researcher's Guide to the Cross-Validation of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene: Synthesis, Characterization, and Comparative Analysis
This guide provides a comprehensive technical overview of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 2,2'-Dimethylbibenzyl. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, experimental characterization, and comparative analysis of this bibenzyl derivative. We will explore its physicochemical properties and predicted spectroscopic data, benchmarked against isomeric and structurally related compounds. Furthermore, this guide will touch upon the potential biological significance of this class of molecules, providing a solid foundation for future research and application.
Introduction to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (Figure 1) is an aromatic hydrocarbon belonging to the bibenzyl class of compounds. Bibenzyls, characterized by a 1,2-diphenylethane scaffold, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and structural properties.[1] Derivatives of bibenzyl have been reported to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, cytotoxic, and neuroprotective activities.[2][3] The specific substitution pattern of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, with methyl groups at the ortho positions of both phenyl rings, influences its conformational flexibility and electronic properties, which in turn may dictate its biological and chemical behavior.
// Benzene ring 1 C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Benzene ring 2 C7 -- C8 [len=1.5]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C7 [len=1.5];
// Ethane bridge C6 -- C13 [len=1.5]; C13 -- C14 [len=1.5]; C14 -- C7 [len=1.5];
// Methyl groups C1 -- C15 [len=1.5]; C8 -- C16 [len=1.5];
// Node labels C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="CH₂"]; C14 [label="CH₂"]; C15 [label="CH₃"]; C16 [label="CH₃"];
// Positioning C1 [pos="0,1!"]; C2 [pos="-1.3,0.5!"]; C3 [pos="-1.3,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="1.3,-0.5!"]; C6 [pos="1.3,0.5!"]; C13 [pos="2.8,0!"]; C14 [pos="4.3,0!"]; C7 [pos="5.8,0.5!"]; C8 [pos="5.8,-0.5!"]; C9 [pos="7.1,-1!"]; C10 [pos="8.4,-0.5!"]; C11 [pos="8.4,0.5!"]; C12 [pos="7.1,1!"]; C15 [pos="-0.5,2.3!"]; C16 [pos="4.3,-1.8!"]; }
Figure 1: Structure of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.Synthesis and Purification
A plausible and historically significant route for the synthesis of bibenzyl derivatives is the Friedel-Crafts alkylation.[4][5] For 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, a potential synthetic approach involves the reaction of toluene with 1,2-dichloroethane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction, however, is known to produce a mixture of ortho, meta, and para isomers of 1,2-ditolylethane. The separation of the desired 2,2'-isomer from this mixture would require chromatographic techniques.
Proposed Synthetic Protocol: Friedel-Crafts Alkylation
// Nodes Reactants [label="Toluene +\n1,2-Dichloroethane"]; Catalyst [label="AlCl₃ (Lewis Acid)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Friedel-Crafts Alkylation\n(Reflux)"]; Workup [label="Aqueous Workup\n(Quench with H₂O/HCl)"]; Extraction [label="Organic Extraction\n(e.g., with Dichloromethane)"]; Drying [label="Drying\n(Anhydrous Na₂SO₄)"]; Purification [label="Column Chromatography\n(Silica Gel)"]; Product [label="1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene\n(2,2'-isomer)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> Reaction; Catalyst -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; }
Figure 2: Proposed synthetic workflow for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel, add anhydrous aluminum chloride in an inert solvent like carbon disulfide.
-
Addition of Reactants: Charge the dropping funnel with a mixture of toluene and 1,2-dichloroethane. Add this mixture dropwise to the stirred suspension of aluminum chloride at a controlled temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the resulting crude product, a mixture of isomers, is subjected to column chromatography on silica gel to isolate the 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene isomer.
Experimental Characterization and Cross-Validation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic techniques and physicochemical measurements. While specific experimental data for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene is not widely published, we can predict the expected spectral features based on its structure and data from analogous compounds.[6]
Physicochemical Properties
The physicochemical properties of a compound are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene | 1-Methyl-3-[2-(3-methylphenyl)ethyl]benzene (Isomer) | 1-Methyl-4-[2-(4-methylphenyl)ethyl]benzene (Isomer) | Bibenzyl (Parent Compound) |
| CAS Number | 952-80-7 | 620-60-0 | 538-39-6 | 103-29-7 |
| Molecular Formula | C₁₆H₁₈ | C₁₆H₁₈ | C₁₆H₁₈ | C₁₄H₁₄ |
| Molecular Weight ( g/mol ) | 210.32 | 210.32 | 210.32 | 182.26 |
| Predicted Boiling Point (°C) | ~300-320 | ~300-320 | ~300-320 | 284 |
| Predicted Melting Point (°C) | Liquid at room temp. | Liquid at room temp. | 81-83 | 52 |
| Predicted LogP | ~5.5 | ~5.5 | ~5.5 | 4.8 |
Note: Predicted values are based on computational models and data from structurally similar compounds.
Spectroscopic Analysis
// Nodes Compound [label="1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="Nuclear Magnetic Resonance (NMR)\n(¹H and ¹³C)"]; FTIR [label="Fourier-Transform Infrared (FTIR)\nSpectroscopy"]; GCMS [label="Gas Chromatography-Mass\nSpectrometry (GC-MS)"]; Structure [label="Structural Elucidation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> NMR; Compound -> FTIR; Compound -> GCMS; NMR -> Structure; FTIR -> Structure; GCMS -> Structure; }
Figure 3: Spectroscopic techniques for the characterization of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[7][8][9][10]
-
¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene would exhibit distinct signals for the aromatic, benzylic, and methyl protons.
-
Aromatic Protons: A complex multiplet in the range of δ 7.0-7.3 ppm, integrating to 8 protons.
-
Benzylic Protons (-CH₂-CH₂-): A singlet or a narrow multiplet around δ 2.9 ppm, integrating to 4 protons.
-
Methyl Protons (-CH₃): A singlet around δ 2.3 ppm, integrating to 6 protons.
-
-
¹³C NMR (Carbon NMR): The predicted ¹³C NMR spectrum would show signals for the different carbon environments.
-
Aromatic Carbons: Multiple signals between δ 125-140 ppm.
-
Benzylic Carbons (-CH₂-CH₂-): A signal around δ 38 ppm.
-
Methyl Carbons (-CH₃): A signal around δ 19 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.[11][12][13][14][15][16] For 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, the key expected absorptions are:
-
Aromatic C-H Stretch: Weak to medium bands in the region of 3000-3100 cm⁻¹.
-
Aliphatic C-H Stretch: Medium to strong bands in the region of 2850-2960 cm⁻¹.
-
Aromatic C=C Bending: Medium to strong bands in the region of 1450-1600 cm⁻¹.
-
C-H Out-of-Plane Bending: Strong bands in the region of 730-770 cm⁻¹, characteristic of ortho-disubstituted benzene rings.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components of a mixture.[17][18][19][20][21]
-
Gas Chromatography (GC): The retention time of the compound on a specific GC column provides a characteristic identifier.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of C₁₆H₁₈. The fragmentation pattern is expected to be dominated by the cleavage of the benzylic C-C bond, leading to a prominent fragment ion at m/z 105 (tropylium ion or a related isomer).[22]
Comparative Analysis and Biological Context
The biological activity of bibenzyl derivatives is an active area of research.[2][23][24][25][26][27][28] Many natural and synthetic bibenzyls have demonstrated interesting pharmacological properties.
Comparison with Isomers and Related Compounds
| Compound | Class | Reported/Potential Biological Activity |
| 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene | Bibenzyl | Potential for cytotoxic, antioxidant, and anti-inflammatory activities based on related structures. |
| Resveratrol | Stilbenoid | Cardioprotective, anti-inflammatory, antioxidant, and anticancer properties.[29][30][31][32][33] |
| Gigantol | Bibenzyl | Phytotoxic and potential herbicidal agent.[24] |
| Marchantin A | Bis(bibenzyl) | Cytotoxic and anti-inflammatory effects.[23] |
The structural variations among bibenzyls and related stilbenoids, such as the number and position of hydroxyl and methoxy groups, significantly influence their biological activities. The lack of polar functional groups in 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene suggests it may exhibit different properties compared to its more polar, naturally occurring counterparts. Its high lipophilicity might influence its bioavailability and interaction with cellular membranes.
Conclusion
This guide has provided a comprehensive framework for the synthesis, characterization, and comparative analysis of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene. While specific experimental data for this compound remains limited in the public domain, this document offers a robust starting point for researchers by providing predicted spectroscopic data, a plausible synthetic route, and standardized analytical protocols. The comparative analysis with related bibenzyl and stilbenoid compounds highlights the potential for this molecule to exhibit interesting biological activities, warranting further investigation. The methodologies and data presented herein are intended to facilitate future research into this and other related bibenzyl derivatives, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
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- MDPI. (2022, September 24). Stilbenoids. Encyclopedia.
- Plaza, C., et al. (2022). Potential Anti-allergic Effects of Bibenzyl Derivatives from Liverworts, Radula perrottetii. Planta Medica.
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- Organomation. (n.d.).
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- University of California, Riverside. (n.d.). How to Prepare Samples for NMR.
- National Center for Biotechnology Information. (n.d.). 2,2'-Dimethylbibenzyl.
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- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- Zhang, Y., et al. (2020). Recent research progress on natural small molecule bibenzyls and its derivatives in Dendrobium species. Fitoterapia, 147, 104760.
- Agilent. (2020, June 16).
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- ResearchGate. (2025, November 5).
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A Comparative Guide to 1,2-Di(o-tolyl)ethane and Related Aromatic Hydrocarbons for High-Performance Applications
Abstract
This guide provides a comprehensive comparison of 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 1,2-di(o-tolyl)ethane, against other structurally similar aromatic hydrocarbons. The selected comparators include its structural isomer, 1,2-diphenylethane (dibenzyl), and the widely used industrial fluid, benzyltoluene. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the physicochemical properties, thermal stability, and toxicological profiles of these compounds. The objective is to furnish the scientific community with the necessary data and experimental protocols to make informed decisions when selecting aromatic hydrocarbons for high-performance applications, such as heat transfer fluids or specialized solvents. Key performance indicators are summarized in comparative tables, and standardized experimental workflows are detailed to ensure scientific rigor and reproducibility.
Introduction
The Class of Aryl Ethane Derivatives
Aromatic hydrocarbons are a cornerstone of modern chemistry, with applications ranging from bulk solvents to highly specialized electronic materials. Among these, aryl ethane derivatives, characterized by two aromatic rings linked by an ethane bridge, represent a class of compounds with a unique balance of thermal stability and fluidity.[1] Their molecular architecture, featuring stable benzene rings, imparts a high resistance to thermal decomposition, making them suitable for high-temperature applications.[1] The nature and position of substituents on the aromatic rings can significantly modulate their physical and chemical properties, including melting point, viscosity, and boiling point. This guide focuses on a specific member of this class, 1,2-di(o-tolyl)ethane, and compares it with relevant alternatives to highlight these structure-property relationships.
Profile of the Target Compound: 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
The subject of this guide, 1-methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7), is a methylated derivative of 1,2-diphenylethane.[2] Its structure consists of an ethane linker connecting two toluene rings at their ortho positions. This specific substitution pattern influences its steric and electronic properties, distinguishing it from its meta and para isomers, as well as its non-methylated parent compound. A thorough understanding of its characteristics is crucial for its potential deployment in specialized chemical applications.
Rationale for Comparator Selection
To provide a meaningful comparison, two primary alternatives were chosen:
-
1,2-Diphenylethane (Dibenzyl): As the parent compound, dibenzyl (CAS No. 103-29-7) serves as a fundamental benchmark.[3] Its well-documented properties allow for a direct assessment of the impact of ortho-methylation on the overall performance of the molecule.[3][4]
-
Benzyltoluene: This compound is a mixture of isomers and is a widely used synthetic aromatic fluid, particularly in applications requiring high thermal stability, such as heat transfer and dielectric fluids.[5][6] Its inclusion provides a comparison against a current industry-standard material.[7][8]
Physicochemical Properties: A Comparative Analysis
The utility of an aromatic hydrocarbon in a given application is largely dictated by its physical properties. The following table summarizes the key physicochemical data for 1,2-di(o-tolyl)ethane and the selected comparators.
| Property | 1,2-Di(o-tolyl)ethane | 1,2-Diphenylethane (Dibenzyl) | Benzyltoluene (Isomer Mixture) |
| CAS Number | 952-80-7[2] | 103-29-7 | 27776-01-8[7] |
| Molecular Formula | C16H18[2] | C14H14[3] | C14H14[7] |
| Molecular Weight ( g/mol ) | 210.31 | 182.26[3] | 182.26[5] |
| Appearance | Not specified | White to light yellow crystalline powder[3] | Colorless to light yellow liquid[5][7] |
| Melting Point (°C) | Not specified | 50-53[3] | -79.9 to -71.5[5] |
| Boiling Point (°C) | Not specified | 285[4] | 283-287[5] |
| Density (g/cm³) | Not specified | 0.966[4] | ~0.995 at 19.5°C[5] |
| Water Solubility | Not specified | Practically insoluble[3] | 0.038 mg/L at 20°C[5] |
| Flash Point (°C) | Not specified | 110 (TCC) | 137[5] |
Experimental Evaluation Protocols
To ensure a rigorous and standardized comparison, validated experimental protocols are essential. This section outlines workflows for characterizing the key performance attributes of these aromatic hydrocarbons.
Workflow for Physicochemical and Toxicological Characterization
The following diagram illustrates a logical workflow for the comprehensive evaluation of an aromatic hydrocarbon. This process ensures that data is collected systematically, from basic characterization to application-specific performance and safety assessment.
Caption: Workflow for Comparative Evaluation of Aromatic Hydrocarbons.
Step-by-Step Protocol: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the thermal stability, including melting point and onset of decomposition, of the selected aromatic hydrocarbons.[9]
Rationale: DSC is a fundamental technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is invaluable for assessing the thermal stability of organic compounds, which is a critical parameter for high-temperature applications.[9][11]
Materials:
-
Differential Scanning Calorimeter (e.g., Q250 DSC or equivalent).[12]
-
Hermetic aluminum DSC pans and lids.[12]
-
Analytical balance (±0.01 mg precision).
-
High-purity nitrogen gas (for inert atmosphere).[12]
-
Test compounds (1,2-di(o-tolyl)ethane, dibenzyl, benzyltoluene) of ≥98% purity.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the test compound into a hermetic aluminum DSC pan.[12]
-
Encapsulation: Crimp the lid onto the pan to securely seal the sample. This is crucial for volatile compounds to prevent evaporation during the analysis.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purging: Purge the DSC cell with nitrogen gas at a flow rate of 20-50 mL/min to create an inert atmosphere and prevent oxidative degradation.[12]
-
Thermal Program:
-
Equilibration: Equilibrate the cell at a temperature below the expected melting point (e.g., 25°C).
-
Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the expected decomposition point (e.g., 400°C).[12]
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show endothermic peaks for melting and potentially exothermic events for decomposition.
-
Analysis:
-
Melting Point (Tm): Determine the onset temperature of the melting peak.[12]
-
Decomposition Temperature (Td): Identify the onset of the exothermic decomposition event. This provides a measure of the compound's thermal stability.
-
Step-by-Step Protocol: Cytotoxicity Evaluation using MTT Assay
Objective: To assess and compare the in vitro cytotoxicity of the aromatic hydrocarbons on a relevant mammalian cell line.
Rationale: For any chemical that may come into contact with biological systems, either intentionally or accidentally, assessing its cytotoxicity is a primary step in safety evaluation.[13] The MTT assay is a widely used, colorimetric, and validated method for determining cell viability. It is recognized by regulatory bodies like the OECD as a valuable tool for initial toxicity screening.[14][15]
Materials:
-
Balb/c 3T3 mouse fibroblast cell line (or other suitable cell line).[16]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds dissolved in a suitable low-toxicity solvent (e.g., DMSO) to create stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Balb/c 3T3 cells into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the vehicle solvent (e.g., DMSO) should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[13]
-
Exposure: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with solvent) and untreated control (medium only) wells. Incubate for 24-48 hours.
-
MTT Addition: After the exposure period, add 10 µL of MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Toxicological and Safety Profile
A critical aspect for any chemical's application, particularly in fields related to drug development, is its safety profile.
Comparative Cytotoxicity and Safety Data
| Parameter | 1,2-Di(o-tolyl)ethane | 1,2-Diphenylethane (Dibenzyl) | Benzyltoluene (Isomer Mixture) |
| GHS Hazard Statements | Data not available | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[3] | Not classified as hazardous under GHS[5] |
| In Vitro Cytotoxicity (IC50) | Data not available | Data not available | Data not available |
| Bioaccumulation Potential | Data not available | Data not available | Considered potentially moderately bioaccumulable (LogKow = 4.35)[5] |
| Biodegradability | Data not available | Data not available | Inherently biodegradable, but does not meet criteria for ready biodegradability[5] |
The lack of publicly available cytotoxicity data for these specific compounds necessitates experimental determination using protocols such as the MTT assay described above.
Application Case Study: High-Temperature Heat Transfer Fluids
Rationale: Synthetic aromatic hydrocarbons are preferred for high-temperature heat transfer applications (above 300°C) due to their superior thermal stability compared to mineral oils.[1][17] Key performance metrics include a wide operating temperature range, low viscosity for efficient pumping, high flash point for safety, and resistance to thermal degradation.[17][18]
Caption: Logical Flow for Selecting a High-Temperature Heat Transfer Fluid.
Discussion:
-
Dibenzyl: Its melting point of 50-53°C means it is a solid at room temperature, which could complicate handling and startup in a heat transfer system.[3]
-
Benzyltoluene: This fluid is a liquid over a very wide temperature range (-70s °C to over 280°C), making it an excellent candidate for applications requiring both heating and cooling.[5] Its high flash point (137°C) and boiling point contribute to its operational safety and utility.[5]
-
1,2-Di(o-tolyl)ethane: While specific data is lacking, the addition of methyl groups would be expected to alter its melting and boiling points compared to dibenzyl. Experimental determination is required to assess its suitability. The ortho-positioning of the methyl groups may introduce steric hindrance that could affect its packing in the solid state and its flow properties in the liquid state.
Conclusion
This guide highlights the properties of 1,2-di(o-tolyl)ethane in the context of established aromatic hydrocarbons like dibenzyl and benzyltoluene. While dibenzyl provides a solid theoretical baseline and benzyltoluene represents a practical industry standard, a significant data gap exists for 1,2-di(o-tolyl)ethane. Its performance profile, particularly its thermal stability and toxicological properties, remains to be experimentally determined. The protocols provided herein offer a clear and scientifically robust framework for such an investigation. Future research should focus on synthesizing and characterizing this compound to fully evaluate its potential as a high-performance fluid and to understand the nuanced effects of ortho-methylation on the properties of aryl ethane derivatives.
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A Comparative Benchmarking Guide to 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene and Its Isomers
Abstract
This guide provides a comprehensive technical comparison of the structural isomer 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, systematically named 1,2-bis(2-methylphenyl)ethane, against its meta and para isomers, as well as the parent compound 1,2-diphenylethane (dibenzyl). Due to the limited availability of direct experimental data for the ortho-ortho' isomer, this document establishes a benchmarking framework. It outlines robust, validated experimental protocols for synthesis and characterization, enabling researchers to systematically evaluate its physicochemical and performance properties relative to well-documented alternatives. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of structure-property relationships in this class of diarylalkanes.
Introduction
Diarylalkane scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational flexibility and lipophilic nature. The specific compound of interest, 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 1,2-bis(o-tolyl)ethane, represents a unique structural motif where steric hindrance imposed by the ortho-methyl groups is expected to significantly influence its physical properties, reactivity, and biological interactions compared to its isomers.
This guide will compare the known or predicted properties of 1,2-bis(2-methylphenyl)ethane with its more extensively characterized structural analogs:
-
1,2-diphenylethane (Dibenzyl): The unsubstituted parent compound, serving as a baseline.
-
1,2-bis(3-methylphenyl)ethane: The meta-substituted isomer.
-
1,2-bis(4-methylphenyl)ethane: The para-substituted isomer.
The core objective is to provide a predictive and practical framework for researchers to benchmark the target compound. This is achieved by detailing standardized synthetic and analytical methodologies that ensure data integrity and comparability across different laboratories.
Comparative Physicochemical Properties
The position of the methyl substituent on the phenyl rings dramatically alters the molecule's symmetry and intermolecular packing forces, leading to distinct physicochemical properties. While experimental data for the ortho-isomer is scarce, we can predict trends based on established principles of chemical isomerism.
| Property | 1,2-diphenylethane (Dibenzyl) | 1,2-bis(2-methylphenyl)ethane (ortho) | 1,2-bis(3-methylphenyl)ethane (meta) | 1,2-bis(4-methylphenyl)ethane (para) |
| Molecular Formula | C14H14 | C16H18 | C16H18[1] | C16H18 |
| Molecular Weight | 182.26 g/mol [2][3] | 210.31 g/mol | 210.31 g/mol [1] | 210.31 g/mol |
| Melting Point (°C) | 50-53[2][3] | Predicted to be lower due to steric hindrance disrupting crystal packing. | Data not readily available. | Data not readily available. |
| Boiling Point (°C) | 284[3][4] | Predicted to be similar to other isomers, but potentially slightly lower. | Data not readily available. | 255-257 (for the stilbene analog)[5] |
| Solubility | Practically insoluble in water; soluble in ether, chloroform.[2][3][4] | Expected to have similar solubility in nonpolar organic solvents. | Expected to have similar solubility in nonpolar organic solvents. | Expected to have similar solubility in nonpolar organic solvents. |
| Calculated LogP | 4.79[3] | Predicted to be slightly higher than dibenzyl due to added methyl groups. | 4.9[1] | Predicted to be similar to the meta isomer. |
Expert Insights: The ortho-methyl groups in 1,2-bis(2-methylphenyl)ethane are anticipated to create significant steric clash, restricting the free rotation of the phenyl rings. This lack of symmetry and hindered packing would logically lead to a lower melting point compared to the more linear and symmetric para-isomer and the parent dibenzyl. This has practical implications for its formulation and handling, potentially favoring liquid or low-melting solid forms.
Synthesis and Purification Protocols
The synthesis of these diarylalkanes can be reliably achieved through reductive coupling reactions. The Wurtz reaction, or its variant the Wurtz-Fittig reaction, provides a classic and effective method.[6][7][8][9][10]
General Synthesis via Wurtz-Type Coupling
This protocol describes a generalized procedure adaptable for the synthesis of the target compound and its isomers, starting from the corresponding benzyl halides.
Rationale: The Wurtz reaction is a robust method for forming C-C bonds by coupling alkyl halides with sodium metal.[6][7] It proceeds through either a radical or organometallic intermediate.[7][9] Using a dry ether solvent is crucial as it solvates the reactive intermediates while being inert to the highly reactive sodium metal.[7]
Experimental Workflow:
Caption: General workflow for Wurtz synthesis of diarylalkanes.
Step-by-Step Protocol:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous diethyl ether is used as the solvent.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add finely cut sodium metal or a sodium dispersion in mineral oil.
-
Initiation: Add the corresponding benzyl halide (e.g., 2-methylbenzyl chloride for the target compound) dissolved in anhydrous diethyl ether dropwise to the sodium suspension with vigorous stirring.
-
Reaction: After the initial exothermic reaction subsides, the mixture is typically heated to reflux for several hours to ensure complete conversion.[9]
-
Quenching: After cooling, the excess sodium is carefully quenched by the slow addition of ethanol or isopropanol.
-
Work-up: Water is added to dissolve the sodium halide salts. The organic layer is separated, washed with brine, and dried over an anhydrous salt like MgSO₄ or Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.[3][11]
Self-Validation: The purity of the synthesized product must be confirmed before further characterization. This is a critical self-validating step in the workflow. Gas Chromatography (GC) is the preferred method for this analysis.[12][13] A pure sample should yield a single major peak, though trace impurities from side reactions may be present.[12]
Analytical Characterization Framework
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compounds.
Spectroscopic Analysis
Spectroscopic methods provide the primary evidence for the chemical structure of the synthesized molecules.[14][15]
| Technique | Purpose | Expected Observations for 1,2-bis(2-methylphenyl)ethane |
| ¹H NMR | Confirms proton environment and connectivity. | Aromatic protons in the 6.5-8.0 ppm range, showing complex splitting patterns due to ortho-substitution. Benzylic protons (-CH₂-CH₂-) as a singlet or complex multiplet. Methyl protons (-CH₃) as a singlet around 2.3 ppm.[15][16][17] |
| ¹³C NMR | Determines the number and type of carbon atoms. | Distinct signals for aromatic carbons, benzylic carbons, and methyl carbons. The number of signals will reflect the molecule's symmetry. |
| FT-IR | Identifies functional groups. | Aromatic C-H stretching (~3030 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), and characteristic C=C stretching for the aromatic ring (1450-1600 cm⁻¹).[15] |
| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₆H₁₈. Fragmentation patterns would likely show cleavage at the benzylic position. |
| UV-Vis Spectroscopy | Analyzes electronic transitions in the aromatic system. | Aromatic compounds exhibit strong absorbance in the UV range (200-300 nm). Substitution patterns will cause shifts in the absorbance maxima. |
Expert Insights: For ¹H NMR analysis, the ortho-isomer is expected to show a more complex aromatic region compared to the para-isomer due to lower symmetry. Comparing the NMR spectra of the different isomers is a powerful tool for confirming the substitution pattern.[18]
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC) is the standard method for determining thermal transitions like melting point and glass transition temperature.[19][20][21][22]
Experimental Workflow:
Caption: Standard workflow for DSC analysis.
Protocol:
-
Sample Preparation: A small amount of the purified sample (2-5 mg) is accurately weighed into an aluminum DSC pan.
-
Encapsulation: The pan is hermetically sealed. An empty sealed pan is used as the reference.
-
Analysis: The sample and reference pans are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under an inert gas flow.
-
Data Acquisition: The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.
-
Interpretation: Endothermic events (like melting) appear as peaks, while glass transitions appear as a step change in the baseline.[22] The onset temperature of the melting peak is taken as the melting point.
Trustworthiness: The DSC instrument must be calibrated using certified standards (e.g., indium) to ensure the accuracy of the temperature and enthalpy measurements. This calibration is a cornerstone of generating trustworthy and reproducible data.
Purity and Isomer Separation
Gas Chromatography (GC) is a highly effective technique for both assessing the purity of a final product and for separating mixtures of isomers.[13][23][24]
Rationale: Isomers often have slightly different boiling points and polarities, which allows for their separation on a GC column.[13][24] A high-efficiency capillary column is essential for resolving structurally similar compounds.[23]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The components are separated on a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature is programmed to ramp up to elute the components effectively.
-
Detection: A Flame Ionization Detector (FID) is typically used for hydrocarbon analysis, providing high sensitivity.
-
Analysis: The retention time of each peak is used for identification (by comparison with standards), and the peak area corresponds to the relative concentration of each component.[12]
Conclusion and Future Directions
This guide establishes a robust framework for the synthesis and comparative benchmarking of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene against its key structural isomers. By following the detailed protocols for Wurtz-type synthesis, spectroscopic characterization, thermal analysis, and chromatographic purity assessment, researchers can generate high-quality, comparable data.
The predicted lower melting point and distinct spectroscopic signature of the ortho-isomer, driven by steric hindrance, highlight the critical role of substituent placement in tuning molecular properties. Future work should focus on acquiring direct experimental data for 1,2-bis(2-methylphenyl)ethane to validate these predictions and explore its potential in applications where its unique conformational properties may be advantageous, such as in the design of molecular probes or as a scaffold in asymmetric synthesis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Technical Deep Dive: Properties and Handling of 1,2-Diphenylethane (Dibenzyl).
- ChemicalBook. (2026, January 13). 1,2-Diphenylethane | 103-29-7.
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Taylor & Francis Online. (2008, February 18). Spectroscopic Methods of Analysis for Polycyclic Aromatic Hydrocarbons in the Aqueous Environment. [Link]
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PubChem. 1,2-Bis(3-methylphenyl)ethane. [Link]
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Cheméo. Chemical Properties of (E)-1,2-bis(4-methylphenyl)ethene (CAS 18869-29-9). [Link]
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Scribd. Wurtz Reaction for Alkane Synthesis. [Link]
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LookChem. Cas 103-29-7,1,2-Diphenylethane. [Link]
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ChemTalk. (2024, September 3). Wurtz Reaction. [Link]
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Nine Chongqing Chemdad Co. 1,2-Diphenylethane. [Link]
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Organic Chemistry Portal. Wurtz-Fittig Reaction. [Link]
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Chemistry LibreTexts. (2022, April 7). 2.5B: Uses of Gas Chromatography. [Link]
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SATHEE. Chemistry Wurtz Fittig Reaction. [Link]
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Applied Analytics. Measuring Aromatic Hydrocarbons (BTX). [Link]
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PubChem. (E)-1,2-Bis(4-methylphenyl)ethene. [Link]
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Linseis. Differential Scanning Calorimetry. [Link]
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PubChem. 1,2-Bis(4-methylphenyl)ethan-1-one. [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. [Link]
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OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
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SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
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Wikipedia. Differential scanning calorimetry. [Link]
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ResearchGate. (n.d.). Differential Scanning Calorimetry and Differential Thermal Analysis. [Link]
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Ontosight AI. (E)-1,2-Bis(4-methylphenyl)ethene Compound. [Link]
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Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]
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PMC. High Information Spectroscopic Detection Techniques for Gas Chromatography. [Link]
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An In-depth Technical Guide to the Synthesis and Comparative Biological Activity of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene and Structurally Related Bibenzyls
This guide provides a comprehensive literature review of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, also known as 2,2'-ditolylethane, and its related bibenzyl structures. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison of synthetic routes and biological performance supported by experimental data from peer-reviewed literature.
Introduction: The Bibenzyl Scaffold
Bibenzyls, characterized by two benzene rings connected by an ethane bridge (1,2-diphenylethane), are a significant class of organic compounds.[1] This core structure is the backbone for a vast number of natural and synthetic derivatives that exhibit a wide array of biological activities.[2] These compounds have garnered substantial interest in medicinal chemistry and materials science due to their pharmacological properties, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1]
The biological efficacy of bibenzyl derivatives is profoundly influenced by the nature and position of substituents on the aromatic rings.[3] Functional groups such as hydroxyls and methoxy groups can alter molecular polarity, chemical reactivity, and the ability to interact with biological targets.[3] 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (Figure 1) represents a simple, symmetrically substituted bibenzyl. While not extensively studied for its biological activity, its synthesis and structure provide an excellent reference point for understanding more complex, functionally-substituted analogs.
Figure 1: Structure of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Caption: Chemical structure of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
Synthesis of Bibenzyl Derivatives: A Comparative Overview
The synthesis of bibenzyls can be approached through several established methods. The choice of method often depends on the desired substitution pattern, scalability, and available starting materials. Here, we compare common synthetic routes, using the synthesis of the parent bibenzyl and its methylated analogs as examples.
Wurtz Reaction
The Wurtz reaction involves the coupling of two benzyl halides in the presence of sodium metal. This method is straightforward for symmetrical bibenzyls.
-
Causality: This reaction proceeds via a radical or organoalkali mechanism. The sodium metal acts as a reducing agent, facilitating the formation of a carbon-carbon bond between the two benzyl moieties. It is most effective for symmetrical coupling; unsymmetrical coupling often leads to a mixture of products that are difficult to separate.
Protocol: Synthesis of Bibenzyl via Wurtz Reaction
-
Place small pieces of sodium metal (5.0 g, 0.217 mol) in a flask with dry ether (35.0 mL).
-
Cool the flask and slowly add benzyl chloride (11.00 g, 0.08 mol).
-
After the initial vigorous reaction subsides, reflux the mixture for 8 hours.
-
Add an additional amount of sodium metal (3.0 g, 0.13 mol) in portions. The reaction is typically complete after 22 hours.
-
Cool the reaction flask and filter the mixture to remove precipitated sodium chloride.
-
The ether layer is separated, dried, and the solvent is recovered to yield crude bibenzyl, which can be further purified by recrystallization from hot alcohol.
Friedel-Crafts Reaction
The Friedel-Crafts reaction provides an alternative route, typically involving the reaction of benzene with 1,2-dibromoethane in the presence of a Lewis acid catalyst.
-
Causality: This electrophilic aromatic substitution reaction allows for the alkylation of an aromatic ring. The Lewis acid (e.g., AlCl₃) activates the alkyl halide, making it a better electrophile. This method can be adapted to produce substituted bibenzyls by using substituted benzenes as starting materials. However, it can suffer from issues like polyalkylation and rearrangement of the alkyl group.
Reduction of Stilbenes
A highly efficient method for producing bibenzyls is the reduction of the corresponding stilbene (1,2-diphenylethene). This can be achieved through catalytic hydrogenation or with reducing agents.
-
Causality: The double bond in the stilbene core is readily reduced to a single bond. Catalytic hydrogenation (e.g., with H₂ over a Pd/C catalyst) is a clean and efficient method. Chemical reducing agents like a combination of Zn-NiCl₂·6H₂O or sodium bis-(2-methoxyethoxy)-aluminium hydride (Vitride reagent) also provide high yields. This route is particularly useful for synthesizing bibenzyls with specific stereochemistry if a stereoselective reduction method is employed.
Protocol: Synthesis of Bibenzyl from Stilbene using a Vitride Reagent
-
Charge a 100 mL three-necked flask with Vitride reagent (11.2 g, 0.055 mol) and toluene (10.0 mL).
-
Add a solution of stilbene (1.8 g, 0.01 mol) in toluene (10.0 mL) dropwise with constant stirring. The exothermic reaction will raise the temperature to about 80°C.
-
After the addition is complete, stir the clear solution for one more hour.
-
The reaction is worked up to yield crude bibenzyl, which can be purified by recrystallization.
Figure 2: Synthetic Pathways to Bibenzyls
Caption: Common synthetic strategies for the bibenzyl core structure.
Comparative Biological Activity of Bibenzyl Structures
While 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene itself is not extensively documented in biological assays, the broader class of bibenzyl compounds has been widely studied. The structure-activity relationship (SAR) of these compounds reveals a strong dependence on the substitution patterns of the aromatic rings.
Cytotoxic and Anticancer Activity
Many bibenzyl derivatives have demonstrated the ability to induce apoptosis and inhibit the growth of various cancer cells.[1]
-
Key Insight: The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups are critical. For instance, certain hydroxylated and methoxylated bibenzyls isolated from Dendrobium plants have shown inhibitory effects on cancer cell growth.[4] Compounds with specific substitution patterns can exhibit selective cytotoxicity against cancer cell lines like HCT-116, HepG2, and A549.[5]
Antimicrobial Activity
Bibenzyls have shown potential as antibacterial and antifungal agents.[1]
-
Key Insight: The antimicrobial potency is also linked to the substitution pattern. For example, certain bibenzyl enantiomers have been effective against Gram-positive bacteria with minimum inhibitory concentrations (MICs) in the range of 52–105 μg/ml.[4]
Enzyme Inhibition and Neuroprotective Effects
Some bibenzyls act as potent enzyme inhibitors and exhibit neuroprotective properties.
-
Key Insight: Specific derivatives have shown excellent tyrosinase inhibitory activity, with IC₅₀ values as low as 1.58 µM, which is significantly more potent than the standard kojic acid.[1] Additionally, some are promising acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease treatment, with IC₅₀ values in the nanomolar range.[1] Bibenzyls have also been found to inhibit nitric oxide (NO) production, suggesting anti-neuroinflammatory properties.[5]
Impact on Metabolic Disorders
Recent research has highlighted the potential of bibenzyls in managing metabolic disorders like obesity and type 2 diabetes due to their anti-inflammatory, antioxidant, and insulin-sensitizing properties.[3]
-
Key Insight: Specific bibenzyls like batatasin III and gigantol can modulate cellular glucose uptake and lipid metabolism.[3] These effects are tied to the specific arrangement of hydroxyl and methoxy groups on the aromatic rings, which influences their interaction with cellular targets like glucose transporters (GLUTs).[3]
Comparative Data Summary
The following table summarizes the general structure-activity relationships for bibenzyl derivatives based on available literature.
| Substitution Pattern | Biological Activity | Potency/Remarks | Reference |
| Hydroxyl (-OH) groups | Tyrosinase Inhibition | Moderate inhibitory action. | [1] |
| Hydroxyl and Methoxy (-OCH₃) groups | Tyrosinase Inhibition | Can be highly potent (IC₅₀ ~1.6 µM), outperforming standards like kojic acid. | [1] |
| Specific Hydroxyl/Methoxy arrangements | Anti-obesity | Inhibition of adipocyte differentiation and lipid accumulation. | [3] |
| Specific Hydroxyl/Methoxy arrangements | Cytotoxicity | Selective activity against various cancer cell lines (IC₅₀ ~1.4-8.3 µM). | [5] |
| Unsubstituted (e.g., Bibenzyl) | General Precursor | Serves as a core structure for more active derivatives. | |
| Methyl (-CH₃) groups (e.g., the topic compound) | Not well-documented | Likely possesses low biological activity compared to functionalized analogs. | N/A |
Conclusion and Future Directions
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene serves as a fundamental representative of the bibenzyl class of compounds. While its synthesis is achievable through standard organic chemistry methods, its biological profile remains largely unexplored. The extensive body of research on substituted bibenzyls strongly indicates that the introduction of functional groups, particularly hydroxyl and methoxy moieties, is crucial for imparting significant biological activity.
Future research should focus on the direct comparative analysis of simple alkyl-substituted bibenzyls like 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene against their functionalized counterparts in a range of biological assays. This would provide a clearer understanding of the baseline activity of the bibenzyl core and quantify the contribution of specific functional groups to their therapeutic potential. Such studies would be invaluable for the rational design of new bibenzyl-based drug candidates.
References
- Bibenzyls: Short Review on Their Synthesis and Biological Activities - Institut Kimia Malaysia.
- Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC.
- Recent Advances in the Phytochemistry of Bryophytes: Distribution, Structures and Biological Activity of Bibenzyl and Bisbibenzyl Compounds - MDPI.
- Recent Research Progress on the Origin, Biological Activities, and Synthesis of Natural Bibenzyls | Journal of Agricultural and Food Chemistry - ACS Publications.
- Recent Research Progress on the Origin, Biological Activities, and Synthesis of Natural Bibenzyls | Request PDF - ResearchGate.
- Synthesis of 1,2-dibenzylbenzene - PrepChem.com.
- Studies in the synthesis of bibenzyl.
- Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities. - CABI Digital Library.
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- 3. Arene Substitutions in Orchid Bibenzyls: Mechanistic Insights into Glucose Uptake and Lipid Metabolism for Targeting Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene proper disposal procedures
Proper Disposal Procedures for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
Executive Safety Directive
Status: Hazardous Organic Waste Immediate Action: Do NOT discharge into drains, sinks, or municipal waste streams. This compound is a stable hydrocarbon with high potential for aquatic toxicity and bioaccumulation. Disposal Method: High-temperature chemical incineration equipped with afterburners and scrubbers.
Chemical Identification & Hazard Profile
Before initiating disposal, verify the chemical identity to ensure compatibility with waste streams.
| Parameter | Technical Specification |
| Chemical Name | 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene |
| Common Synonyms | 1,2-Di-o-tolylethane; 2,2'-Dimethyldibenzyl; o,o'-Bitolyl |
| CAS Number | 952-80-7 |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.32 g/mol |
| Physical State | White Solid (Crystalline or Powder) [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (Chloroform, Ethyl Acetate). |
| Primary Hazards | Irritant (Skin/Eye) ; Aquatic Chronic Toxicity (Predicted based on LogP > 4). |
Waste Segregation & Packaging Protocol
Proper segregation is the primary defense against unexpected chemical reactions in waste storage.
Step 1: Waste Stream Classification
-
Class: Non-Halogenated Organic Solid.
-
Compatibility: Compatible with other non-oxidizing organic solids (e.g., bibenzyl, naphthalene).
-
Incompatibility: Keep separate from strong oxidizers (e.g., perchlorates, nitrates) to prevent exothermic reactions.
Step 2: Container Selection
-
Primary Container: Wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Reasoning: HDPE is resistant to hydrocarbon permeation; wide-mouth facilitates solid waste addition without dust generation.
-
-
Secondary Containment: Place the primary container within a secondary tray or bin to capture potential spills during transfer.
Step 3: Labeling Requirements
Affix a hazardous waste label with the following specific data:
-
Constituents: "1,2-Di-o-tolylethane" (Use IUPAC name if required by local EHS).
-
Hazard Warnings: "Irritant," "Toxic to Aquatic Life."
Disposal Workflow Logic (Visualization)
The following decision tree outlines the operational logic for disposing of CAS 952-80-7, ensuring compliance from generation to destruction.
Figure 1: Operational decision tree for the segregation and disposal of 1,2-Di-o-tolylethane.
Spill Response & Decontamination
Because CAS 952-80-7 is a solid, spill cleanup is generally lower risk than volatile liquids, but dust control is critical to prevent inhalation.
Immediate Response
-
Isolate: Mark the area. Evacuate non-essential personnel.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work within a fume hood.
Cleanup Protocol
-
Dry Collection: Gently sweep or scoop the solid into a waste container. Do not use compressed air, which aerosolizes the chemical.
-
Wet Wipe: Dampen a paper towel with a compatible solvent (e.g., acetone or ethanol) to wipe up residual dust.
-
Mechanism:[1] The solvent dissolves the hydrophobic residue, transferring it from the surface to the towel.
-
-
Disposal of Cleanup Materials: Place all contaminated wipes and gloves into the same solid organic waste container.
Figure 2: Step-by-step spill response workflow for solid organic residues.
Scientific Rationale for Incineration
Why is incineration mandated over other methods?
-
Stability: The 1,2-diphenylethane backbone is chemically stable and resistant to hydrolysis. It will not degrade significantly in standard wastewater treatment plants [2].
-
Bioaccumulation: With a predicted LogP > 4 (highly lipophilic), this compound partitions into organic matter and lipid tissues rather than water. Releasing it into the environment poses a long-term risk to aquatic ecosystems [3].
-
Mineralization: High-temperature incineration (>1000°C) ensures the complete oxidation of the aromatic rings into benign CO₂ and H₂O.
References
-
Royal Society of Chemistry. (2014). Supporting Information: Synthesis of 1,2-Di-o-tolylethane. Chemical Science. Retrieved from [Link]
-
PubChem.[2][3] (n.d.). 2,2'-Dimethylbibenzyl (CAS 952-80-7) Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Comprehensive Safety and Handling Guide for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene
This document provides essential safety and logistical information for the handling, use, and disposal of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene (CAS No. 952-80-7).[1] As a Senior Application Scientist, this guide is formulated to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Triage: Understanding the Risks
Given the absence of a specific Safety Data Sheet (SDS) for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene, a thorough hazard assessment has been conducted based on its chemical structure—a substituted aromatic hydrocarbon analogous to bibenzyl and ethylbenzene. This approach mandates a conservative safety posture.
Inferred Hazard Profile:
| Hazard Class | Anticipated Risk | Rationale and Precautionary Principle |
| Flammability | Flammable Liquid and Vapor. | Aromatic hydrocarbons of this nature typically have low flash points.[2][3] All work must be conducted away from ignition sources. |
| Acute Toxicity (Oral) | Harmful if Swallowed. | May cause irritation to the digestive tract. Aspiration into the lungs can be fatal.[2][3][4] |
| Skin Corrosion/Irritation | May cause skin irritation. | Prolonged contact can lead to dermatitis.[2][4] |
| Eye Damage/Irritation | May cause serious eye irritation. | Direct contact can result in significant eye discomfort and potential damage.[4] |
| Inhalation Toxicity | May cause respiratory tract irritation. | Vapors may lead to dizziness, headache, and other central nervous system effects.[3] |
| Aquatic Toxicity | Likely harmful to aquatic life. | Aromatic hydrocarbons often exhibit environmental toxicity.[5] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount. The following recommendations are based on a comprehensive risk assessment for handling aromatic hydrocarbons.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Viton gloves. | Provides resistance to aromatic solvents.[6] Gloves should be inspected before use and changed regularly, or immediately upon contamination.[7] |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and vapors. Standard eyeglasses are insufficient.[6][7] |
| Body Protection | Chemical-resistant lab coat. | To prevent skin contact with contaminated surfaces. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Required when handling outside of a certified chemical fume hood or in case of a spill.[7] |
Operational Workflow for Safe Handling
Adherence to a stringent operational plan is critical to mitigate risks. This step-by-step guide ensures a controlled and safe laboratory environment.
Preparation and Engineering Controls
-
Work Area Designation: All handling of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene must occur within a certified chemical fume hood to minimize inhalation exposure.
-
De-Clutter Workspace: Ensure the fume hood is free of unnecessary equipment to prevent cross-contamination and facilitate easy cleanup in case of a spill.
-
Spill Kit Accessibility: A spill kit containing absorbent materials for organic solvents should be readily accessible.
Aliquoting and Solution Preparation
The following diagram outlines the logical flow for safely preparing solutions of the target compound.
Caption: Workflow for preparing solutions of 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
Emergency Procedures: Preparedness is Key
| Emergency Scenario | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand).[8] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[8] Clean the area with a suitable solvent. |
| Large Spill | Evacuate the area and prevent entry. Shut off all ignition sources.[5] Contact your institution's environmental health and safety department immediately. |
Disposal Plan: Responsible Stewardship
All waste containing 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene must be treated as hazardous waste.
Waste Segregation and Collection
The following flowchart details the correct procedure for waste disposal.
Caption: Waste disposal flowchart for 1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene.
-
Solid Waste: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions and solvent rinsate should be collected in a separate, sealed, and labeled hazardous waste container for organic solvents.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed containers can then be disposed of according to your institution's guidelines.[9]
Do not dispose of this chemical down the drain or in the regular trash. [5]
References
-
trans-1,2-Diphenylethylene Safety Data Sheet. Carl ROTH. [Link]
-
Bibenzyl, 99% Material Safety Data Sheet. Cole-Parmer. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Bibenzyl Safety Data Sheet. Fisher Scientific. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
1-methyl-2-[2-(2-methylphenyl)ethyl]benzene. American Elements. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
